N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Description
Properties
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNFSZMIMUTCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434485 | |
| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-93-0 | |
| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the scientific attributes of this heterocyclic compound. The guide details the molecular structure, physicochemical properties, and provides a plausible synthetic route with a discussion of the underlying chemical principles. Methodologies for spectroscopic characterization are also presented to facilitate its identification and quality assessment.
Introduction
This compound, a substituted pyridine derivative, belongs to a class of compounds that are of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of a hydroxyl group and an amide linkage in the structure of this compound suggests its potential for diverse chemical modifications and as a pharmacophore in drug design. This guide aims to consolidate the available chemical data and provide a scientific foundation for its further investigation and application.
Molecular Structure and Identifiers
The chemical structure of this compound consists of a 3-hydroxypyridine core with a 2,2-dimethyl-propionamide (pivalamide) group attached to the amino group at the 4-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 169205-93-0[1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂[1][2][3] |
| Molecular Weight | 194.23 g/mol [1][2][3] |
| SMILES | CC(C)(C)C(=O)Nc1ccncc1O[2][3] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, the following properties can be inferred and are provided for guidance.
| Property | Predicted/Inferred Value | Notes |
| Physical State | Solid | Based on related N-acyl aminopyridines. |
| Melting Point | Not available | Experimental determination is required. |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in methanol, ethanol, DMSO, and DMF. Solubility in water is likely to be moderate due to the presence of hydrogen bond donors and acceptors, but limited by the hydrophobic pivaloyl group. |
| pKa | ~4-5 (pyridinium)~9-10 (phenol) | The pyridinium nitrogen will be basic, while the hydroxyl group will be weakly acidic. A predicted pKa value for a similar compound, N-(3-HYDROXYPYRIDIN-3-YL)PIVALAMIDE, is 8.35±0.10. |
Synthesis
The synthesis of this compound can be achieved through the acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction.
Sources
An In-depth Technical Guide to N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its potential biological activities based on structural analogies to known bioactive molecules. The guide is intended for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound, with the CAS Number 169205-93-0, is a substituted hydroxypyridine derivative.[1] The core structure, featuring a 3-hydroxypyridine moiety, is a recognized pharmacophore present in a variety of biologically active compounds. The strategic placement of a pivaloyl amide group suggests its potential as a stable and synthetically versatile intermediate for the development of novel small molecule therapeutics. This guide aims to consolidate the available technical information and provide expert insights into the synthesis and potential utility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Source(s) |
| CAS Number | 169205-93-0 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| SMILES | CC(C)(C)C(=O)Nc1ccncc1O | Inferred from structure |
| InChI | 1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | Inferred from structure |
Synthesis Protocol: Chemoselective N-Acylation
The synthesis of this compound can be efficiently achieved through the chemoselective N-acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the starting material necessitates a carefully designed reaction strategy to ensure selective acylation of the amine.
Rationale for Synthetic Approach
Direct acylation of molecules bearing multiple nucleophilic sites, such as 4-amino-3-hydroxypyridine, often leads to a mixture of N-acylated, O-acylated, and di-acylated products. To achieve chemoselective N-acylation, the reaction is best performed under conditions that favor the nucleophilicity of the amino group over the hydroxyl group. While acidic conditions can be employed for selective O-acylation of hydroxyamino acids by protonating the amine, a basic or neutral medium is generally preferred for N-acylation. The use of a non-nucleophilic base can facilitate the deprotonation of the amine, enhancing its reactivity towards the acylating agent.
Proposed Experimental Protocol
This protocol is based on established methods for the N-acylation of aminopyridines.
Materials:
-
4-Amino-3-hydroxypyridine
-
Pivaloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-hydroxypyridine (1.0 eq). Dissolve the starting material in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Acylation: Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Self-Validating System and Causality
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of pivaloyl chloride with atmospheric moisture, which would lead to the formation of pivalic acid and reduce the yield of the desired product.
-
Anhydrous Solvents: Anhydrous DCM is used as the solvent to prevent any water-induced side reactions.
-
Role of Triethylamine: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic and halt the reaction.
-
Controlled Addition at 0 °C: The dropwise addition of pivaloyl chloride at 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of potential side products.
-
Aqueous Work-up: The wash with saturated aqueous NaHCO₃ neutralizes any remaining HCl and excess pivaloyl chloride. The subsequent brine wash helps to remove any residual water from the organic layer.
Potential Applications in Drug Discovery and Development
While there is no specific biological activity reported for this compound in the public domain, its structural features suggest several potential avenues for investigation in drug discovery.
Kinase Inhibitor Scaffolding
The aminopyridine scaffold is a well-established core structure in a multitude of kinase inhibitors. The nitrogen atoms of the pyridine ring can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The 3-hydroxy group provides a valuable handle for further structural modification to enhance potency and selectivity. The pivaloyl group, with its bulky tert-butyl moiety, can be explored for its potential to occupy hydrophobic pockets within the kinase domain.
Modulators of Neurological Targets
The starting material, 4-amino-3-hydroxypyridine, has been described as a cholinergic agent. This suggests that derivatives, including the title compound, could be investigated for their potential to modulate nicotinic or muscarinic acetylcholine receptors, which are important targets for neurodegenerative diseases such as Alzheimer's disease.
Anti-infective Agents
Substituted pyridines have demonstrated a broad spectrum of anti-infective properties, including anti-malarial, anti-fungal, and anti-bacterial activities. The 3-hydroxypyridine moiety, in particular, is known for its iron-chelating properties, a mechanism that can be exploited to inhibit the growth of iron-dependent pathogens.
Predictive Spectral Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The coupling patterns will be indicative of their relative positions.
-
Amide Proton (NH): A broad singlet, the chemical shift of which will be solvent-dependent, typically in the range of δ 8.0-10.0 ppm.
-
Hydroxyl Proton (OH): A broad singlet, also solvent-dependent, likely in the range of δ 9.0-11.0 ppm.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.2-1.4 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region, around δ 170-180 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
Quaternary Carbon (tert-Butyl): A signal around δ 35-45 ppm.
-
Methyl Carbons (tert-Butyl): A signal around δ 25-30 ppm.
IR Spectroscopy (Predicted)
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1510-1550 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of 194.23.
-
Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the tert-butyl group and cleavage of the amide bond.
Visualization of Synthetic Pathway
The synthesis of this compound is a straightforward acylation reaction. The logical workflow is depicted below.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a robust and logical protocol for its synthesis, based on well-established chemical principles. While its biological activities remain to be elucidated, its structural similarity to known bioactive molecules suggests that it is a promising candidate for screening in various drug discovery programs, particularly in the areas of oncology, neurobiology, and infectious diseases. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Amerigo Scientific. This compound. [Link] Accessed: January 12, 2026.
Sources
Unveiling the Core Mechanism of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide: A Technical Guide to a Putative Iron Chelator
Abstract
This technical guide delineates the proposed mechanism of action for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a compound belonging to the 3-hydroxy-pyridin-4-one class. Based on extensive evidence for this chemical family, we hypothesize that its primary mode of action is the chelation of ferric iron (Fe³⁺). This document provides a comprehensive scientific rationale for this hypothesis, detailing the physicochemical basis of iron chelation by the 3-hydroxy-pyridin-4-one moiety. Furthermore, we present a suite of robust, self-validating experimental protocols for researchers to rigorously test and confirm this mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents, particularly those targeting iron-dependent pathologies.
Introduction: The Central Role of Iron and the Therapeutic Potential of Chelators
Iron is an indispensable element for nearly all living organisms, playing a critical role in a myriad of physiological processes, from oxygen transport and cellular respiration to DNA synthesis and repair. However, the very redox activity that makes iron essential also renders it potentially toxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions, leading to oxidative stress and cellular damage.
Consequently, iron homeostasis is tightly regulated. In vertebrates, iron is sequestered by high-affinity iron-binding proteins to limit its free concentration[1]. Pathogenic microorganisms have evolved sophisticated mechanisms to acquire iron from their hosts, often employing low-molecular-weight, high-affinity iron chelators known as siderophores[1][2]. The therapeutic strategy of iron chelation, therefore, presents a powerful approach to either mitigate the toxic effects of iron overload or to induce iron starvation in pathogenic microbes[1][3]. The 3-hydroxy-pyridin-4-one class of compounds has emerged as a promising scaffold for the development of orally active iron chelators[3][4][5].
Proposed Mechanism of Action: Bidentate Chelation of Ferric Iron
The core of our hypothesis lies in the structural features of this compound. The 3-hydroxy-pyridin-4-one moiety provides a bidentate binding site for metal ions, with the hydroxyl and keto groups acting as the key coordinating ligands[6]. This arrangement is particularly effective for chelating hard Lewis acids like ferric iron (Fe³⁺).
The proposed chelation mechanism involves the deprotonation of the 3-hydroxyl group, allowing for the formation of a stable five-membered ring with the ferric ion, coordinated by the two oxygen atoms. Typically, three molecules of a bidentate 3-hydroxy-pyridin-4-one ligand will coordinate with one ferric ion to form a stable, neutral 3:1 hexadentate complex[5]. This complex formation effectively sequesters the iron, preventing it from participating in redox cycling and rendering it unavailable for biological processes. The stability of these complexes is a critical determinant of the chelator's efficacy[4].
The following diagram illustrates the proposed bidentate chelation of a ferric ion by the 3-hydroxy-pyridin-4-one moiety.
Caption: Proposed bidentate chelation of a ferric ion by the 3-hydroxy-pyridin-4-one moiety.
Experimental Validation: A Step-by-Step Guide
To rigorously validate the proposed mechanism of action, a series of experiments should be conducted. The following protocols are designed to be self-validating, providing a clear and comprehensive picture of the compound's iron-chelating capabilities.
Physicochemical Characterization of Iron Chelation
The initial step is to confirm and quantify the interaction between this compound and ferric ions in a cell-free system.
Rationale: The formation of a complex between a ligand and a metal ion often results in a shift in the maximum absorbance wavelength (λmax) and a change in molar absorptivity. This allows for the determination of complex stoichiometry and stability constants.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 10 mM stock solution of FeCl₃ in 0.1 M HCl to prevent hydrolysis.
-
-
Spectrophotometric Titration:
-
In a series of cuvettes, maintain a constant concentration of the compound (e.g., 100 µM) in a buffered solution at physiological pH (e.g., 100 mM HEPES, pH 7.4).
-
Add increasing concentrations of FeCl₃ to each cuvette.
-
Record the UV-Vis spectrum (200-800 nm) for each solution.
-
-
Data Analysis:
-
Monitor the changes in absorbance at the λmax of the complex.
-
Plot the change in absorbance against the molar ratio of [Fe³⁺]/[Compound]. The inflection point of the curve will indicate the stoichiometry of the complex.
-
Use appropriate software to calculate the binding or stability constants[6].
-
Rationale: Potentiometry can be used to determine the protonation constants (pKa) of the ligand and the stability constants of the metal-ligand complexes[6].
Protocol:
-
Solution Preparation: Prepare solutions of the compound, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.
-
Titration:
-
Titrate a solution of the compound and HCl with the standardized NaOH solution.
-
Repeat the titration in the presence of a known concentration of FeCl₃.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Use specialized software to analyze the titration curves and determine the pKa values and stability constants.
-
In Vitro Iron Chelation Assays
These assays provide a more direct measure of the compound's ability to sequester iron.
Rationale: The CAS assay is a universal method for detecting iron chelators. It is a competition-based assay where the compound competes with the CAS-iron complex for the iron. A color change from blue to orange/yellow indicates a positive result[2][7][8].
Protocol:
-
Preparation of CAS Assay Solution: Prepare the CAS assay solution as described by Schwyn and Neilands[8].
-
Assay Procedure:
-
Add a solution of this compound at various concentrations to the wells of a microplate.
-
Add the CAS assay solution to each well.
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.
-
The percentage of siderophore activity can be calculated relative to a blank.
-
Sources
- 1. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Siderophore-Mediated Interactions Determine the Disease Suppressiveness of Microbial Consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthesis of a Promising Heterocyclic Amide
The journey of a molecule from conceptualization to a potential therapeutic agent is paved with intricate chemical transformations. This guide provides a comprehensive technical overview of the synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, my objective is not merely to present a series of steps but to illuminate the underlying chemical principles and strategic considerations that guide the synthesis of this molecule. This document is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the process, fostering innovation in the development of novel pyridine-based compounds.
Strategic Analysis of the Target Molecule
This compound is characterized by a 3-hydroxypyridine core, an amide linkage at the 4-position, and a sterically demanding pivaloyl group. The synthetic strategy must address two primary challenges: the regioselective introduction of the amino group ortho to the hydroxyl group on the pyridine ring and the chemoselective N-acylation of the resulting 4-amino-3-hydroxypyridine. The presence of two nucleophilic sites—the amino and hydroxyl groups—necessitates a carefully controlled acylation step to prevent O-acylation.
Synthesis of the Key Intermediate: 4-Amino-3-hydroxypyridine
The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 4-amino-3-hydroxypyridine. Two principal retrosynthetic pathways are considered, starting from either 3-hydroxypyridine or a substituted 4-chloropyridine.
Pathway A: From 3-Hydroxypyridine
This approach involves the introduction of an amino group at the 4-position of the commercially available 3-hydroxypyridine. A common strategy is to first introduce a nitro group, which can then be reduced to the desired amine.
Experimental Protocol: Nitration of 3-Hydroxypyridine and Subsequent Reduction
-
Nitration: To a solution of 3-hydroxypyridine in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. The reaction is stirred at this temperature for several hours and then allowed to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the pH is adjusted to neutral with a suitable base (e.g., sodium carbonate or ammonium hydroxide). The precipitated 3-hydroxy-4-nitropyridine is collected by filtration, washed with cold water, and dried.
-
Reduction: The 3-hydroxy-4-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalyst (e.g., palladium on carbon) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-amino-3-hydroxypyridine. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Pathway B: From 4-Chloropyridine Derivatives
An alternative route begins with a 4-chloropyridine derivative, where the chlorine atom is displaced by an amino group, followed by the introduction of the hydroxyl group. A plausible approach involves the use of 2-chloro-4-nitropyridine as a starting material.
Experimental Protocol: Amination of 2-Chloro-4-nitropyridine and Subsequent Hydrolysis
-
Amination: 2-Chloro-4-nitropyridine is reacted with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel at elevated temperatures. This nucleophilic aromatic substitution yields 2-amino-4-nitropyridine.
-
Diazotization and Hydrolysis: The 2-amino-4-nitropyridine is then diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is carefully heated in the presence of water to hydrolyze it to 3-hydroxy-4-nitropyridine.
-
Reduction: The nitro group is then reduced to an amino group as described in Pathway A.
Data Presentation: Comparison of Starting Material Pathways
| Feature | Pathway A (from 3-Hydroxypyridine) | Pathway B (from 4-Chloropyridine) |
| Starting Material | 3-Hydroxypyridine | 2-Chloro-4-nitropyridine |
| Key Steps | Nitration, Reduction | Amination, Diazotization/Hydrolysis, Reduction |
| Advantages | More direct route, fewer steps. | May offer different regiochemical control. |
| Challenges | Control of nitration regioselectivity. | Handling of potentially hazardous diazonium intermediates. |
Chemoselective N-Pivaloylation: The Core Transformation
The critical step in this synthesis is the selective acylation of the amino group of 4-amino-3-hydroxypyridine with pivaloyl chloride in the presence of a free hydroxyl group. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group is the basis for this selectivity.
Causality Behind Experimental Choices:
-
Acylating Agent: Pivaloyl chloride is chosen for its bulky tert-butyl group, which can influence the reactivity and properties of the final molecule.
-
Solvent: A non-protic solvent such as pyridine, dichloromethane (DCM), or N,N-dimethylformamide (DMF) is typically used to avoid side reactions with the solvent. Pyridine can also act as a base to neutralize the HCl byproduct.
-
Base: A non-nucleophilic base like triethylamine or pyridine is essential to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.
Experimental Protocol: N-Pivaloylation of 4-Amino-3-hydroxypyridine
-
Reaction Setup: 4-Amino-3-hydroxypyridine is dissolved or suspended in a dry, inert solvent (e.g., pyridine or DCM) under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) is added.
-
Addition of Acylating Agent: The solution is cooled in an ice bath, and pivaloyl chloride (1.0-1.2 equivalents) is added dropwise with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water).
Mandatory Visualization: Synthesis Pathway Diagram
Caption: Overall synthesis pathway from 3-Hydroxypyridine.
Characterization and Validation
The identity and purity of the final product, this compound, must be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyridine ring protons, a singlet for the tert-butyl group, and broad singlets for the NH and OH protons.
-
¹³C NMR: Signals corresponding to the pyridine ring carbons, the amide carbonyl, and the quaternary and methyl carbons of the pivaloyl group should be observed.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands should be present for the O-H stretch (broad), N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ) should be observed.[1][2]
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through in-process controls and final product analysis.
-
TLC Monitoring: At each stage, TLC is a crucial tool to assess reaction completion, identify the formation of byproducts, and guide the purification process.
-
Spectroscopic Confirmation: The structural integrity of the intermediate and final product should be rigorously confirmed by NMR, IR, and MS, comparing the obtained data with expected values.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final compound, ensuring it meets the standards required for further research and development.
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity. The pathways and protocols outlined in this guide provide a robust framework for its successful preparation. The versatility of the pyridine core and the potential for further functionalization of the hydroxyl group open up avenues for the creation of a library of related compounds for structure-activity relationship (SAR) studies. As our understanding of the chemical biology of such scaffolds grows, so too will the importance of efficient and scalable synthetic routes like the one detailed here.
References
-
PubChem. Propanamide, N,N-dimethyl-. [Link]
- Singh, T., Lakhan, R., & Singh, G. S. (2013).
- Wang, R., & Xu, J. (2009). Selective alkylation of aminophenols. Arkivoc, 2010(11), 292-300.
-
Alichem. N-(3-Hydroxy-pyridin-4-yl)-2, 2-dimethyl-propionamide. [Link]
-
Amerigo Scientific. This compound. [Link]
Sources
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide literature review
An In-depth Technical Guide to N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide: A Potential Prolyl Hydroxylase Inhibitor
Introduction
This compound is a small molecule belonging to the pyridine derivatives class of compounds.[1][2] Its structure, featuring a hydroxypyridine core, positions it as a compelling candidate for investigation as a prolyl hydroxylase (PHD) inhibitor. The inhibition of PHD enzymes is a clinically validated therapeutic strategy for stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia.[3] This stabilization can trigger a cascade of downstream physiological effects, most notably an increase in the production of erythropoietin (EPO), which is crucial for the formation of red blood cells. Consequently, PHD inhibitors are at the forefront of developing novel treatments for anemia associated with chronic kidney disease and other related conditions.[4]
This technical guide provides a comprehensive overview of this compound, from its synthesis and proposed mechanism of action to detailed experimental protocols for its biological evaluation. While specific preclinical and clinical data for this particular compound are not extensively available in the public domain, this document will leverage data from well-characterized PHD inhibitors to illustrate the principles of its potential action and the methodologies for its scientific investigation.
Synthesis and Characterization
The synthesis of this compound can be logically achieved through the acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine ring attacks the electrophilic carbonyl carbon of the acyl chloride.
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of 4-amino-3-hydroxypyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) or a similar inert solvent is typically used for this type of reaction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of 4-amino-3-hydroxypyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM, approximately 0.6 mL/mmol of the amine) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide and hydroxyl groups.
Mechanism of Action: Prolyl Hydroxylase Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes are crucial for the oxygen-dependent regulation of HIF-1α.
The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is continuously produced but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564 in humans) within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHD enzymes.[3] This hydroxylation event allows for the recognition and binding of the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[5]
Under low oxygen conditions (hypoxia), PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in angiogenesis, erythropoiesis (e.g., EPO), and glucose metabolism.
Caption: Workflow for a colorimetric PHD2 inhibition assay.
Detailed Protocol
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PHD2 enzyme, a synthetic HIF-1α peptide substrate, ferrous iron (Fe(II)), and ascorbate in a suitable buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding α-ketoglutarate.
-
Reaction Quenching: After a specific time (e.g., 10-30 minutes), stop the reaction by adding an acid or a chelating agent like EDTA.
-
α-KG Detection: Add 2,4-dinitrophenylhydrazine (2,4-DNPH) to derivatize the remaining α-KG. This reaction forms a colored product.
-
Data Analysis: Measure the absorbance of the colored product using a plate reader. A higher absorbance indicates more remaining α-KG and thus greater PHD2 inhibition. Calculate IC₅₀ values from the dose-response curve.
Western Blot for HIF-1α Stabilization
This assay directly visualizes the stabilization of HIF-1α protein in cells treated with the test compound. [3][4]
Detailed Protocol
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or a relevant cancer cell line) and treat with various concentrations of this compound for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold-increase in HIF-1α levels.
HRE-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the stabilized HIF-1α. [3][4]
Caption: Workflow for an HRE-luciferase reporter assay.
Detailed Protocol
-
Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple HREs. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the transfected cells with different concentrations of this compound.
-
Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate. If a control plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity. An increase in the normalized luciferase activity indicates an increase in HIF-1 transcriptional activity.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, primarily through the inhibition of prolyl hydroxylase enzymes. Its structural features suggest a strong potential to stabilize HIF-1α, thereby stimulating erythropoiesis and offering a potential treatment for anemia. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive biological evaluation of this and related compounds. Further research is warranted to determine its specific potency, selectivity, and pharmacokinetic properties to fully elucidate its therapeutic potential. Additionally, exploring its capacity as an iron chelator and antimicrobial agent could open up new avenues for its application in medicine.
References
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
An In-depth Technical Guide to the Proposed Synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Authored by a Senior Application Scientist
Abstract
This technical guide outlines a comprehensive, proposed synthetic pathway for this compound, a novel pyridinyl amide derivative. In the absence of direct literature precedent for this specific molecule, this document leverages established principles of organic synthesis and analogous transformations to provide a robust and scientifically grounded protocol. The proposed synthesis commences with the commercially available precursor, 4-amino-3-hydroxypyridine, and proceeds via a selective N-acylation. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and a framework for the characterization of the target compound.
Introduction and Rationale
Pyridinyl and hydroxypyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The 3-hydroxypyridine motif, in particular, is a key component in molecules designed to target various biological pathways, including those involved in bacterial infections and neurological disorders.[1][3][4] The amide functional group is also a cornerstone of drug design, offering a stable linkage with defined hydrogen bonding capabilities. The combination of a 3-hydroxypyridine core with a sterically bulky tert-butyl amide, as in the target molecule this compound, presents an intriguing candidate for biological screening. The bulky pivaloyl group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity.
This guide provides a detailed, logical framework for the synthesis of this target compound, addressing the key challenge of selective acylation in a molecule with multiple potentially reactive sites.
Proposed Synthetic Pathway
The most direct and logical approach to the synthesis of this compound is the selective N-acylation of 4-amino-3-hydroxypyridine with 2,2-dimethylpropionyl chloride (pivaloyl chloride).
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to 4-amino-3-hydroxypyridine and pivaloyl chloride. This is a common and generally high-yielding transformation.
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism and Causality
The synthesis hinges on the greater nucleophilicity of the exocyclic amino group at the 4-position compared to the endocyclic ring nitrogen and the phenolic hydroxyl group. The amino group is a stronger nucleophile, and under appropriate basic conditions, it will preferentially attack the electrophilic carbonyl carbon of the pivaloyl chloride.
The choice of base is critical. A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is recommended. These bases will scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the acylation reaction. The use of a stronger base, such as an inorganic hydroxide, could deprotonate the phenolic hydroxyl group, leading to a mixture of N- and O-acylated products.
Caption: Proposed synthetic workflow.
Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Amino-3-hydroxypyridine | ≥98% | Commercially Available | 52334-53-9[5] |
| Pivaloyl Chloride | ≥99% | Commercially Available | 3282-30-2 |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | 110-86-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| Saturated Sodium Bicarbonate | Reagent Grade | - | - |
| Anhydrous Magnesium Sulfate | Reagent Grade | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-amino-3-hydroxypyridine (1.10 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.62 mL, 20.0 mmol, 2.0 equivalents). Stir the mixture at room temperature until all solids have dissolved. The solution may have a pale yellow to brown color.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Acylating Agent: Add pivaloyl chloride (1.23 mL, 10.0 mmol, 1.0 equivalent) dropwise to the cooled solution over a period of 10-15 minutes using a syringe. Maintain the temperature at 0 °C during the addition. A precipitate (pyridinium hydrochloride) may form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting material.
-
Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure this compound.
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available (to be determined) |
| Solubility | Soluble in methanol, dichloromethane, DMSO |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.5-10.5 (s, 1H, -OH)
-
δ 8.5-9.5 (s, 1H, -NH)
-
δ 8.0-8.2 (m, 2H, pyridine protons)
-
δ 7.0-7.2 (m, 1H, pyridine proton)
-
δ 1.25 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 176.0 (C=O)
-
δ 150.0 (C-OH)
-
δ 145.0, 140.0, 125.0, 115.0 (pyridine carbons)
-
δ 39.0 (quaternary carbon of t-butyl)
-
δ 27.0 (-C(CH₃)₃)
-
-
Mass Spectrometry (ESI+):
-
m/z = 195.11 [M+H]⁺
-
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The formation of a precipitate upon addition of pivaloyl chloride is an initial indicator of the reaction's progress. The primary method of validation is TLC analysis, which will clearly distinguish the starting material from the less polar product. The final confirmation of the structure and purity will be achieved through the comprehensive spectroscopic analysis outlined above. Any significant deviation from the expected spectra would indicate the formation of byproducts, such as the O-acylated isomer, necessitating optimization of the reaction conditions.
Conclusion
This technical guide presents a well-reasoned and detailed synthetic protocol for this compound. By leveraging fundamental principles of organic chemistry and drawing upon established methodologies for the synthesis of related pyridine derivatives, this document provides a reliable starting point for the preparation of this novel compound. The successful synthesis and characterization of this molecule will provide a valuable addition to the chemical toolbox for researchers in drug discovery and development.
References
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
PubChem. (n.d.). 3-hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
-
PubMed. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]
-
PubChem. (n.d.). Propionamide. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]
-
PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Retrieved from [Link]
-
PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]
-
PubMed. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Retrieved from [Link]
-
PubMed. (2021). Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Retrieved from [Link]
-
PubMed. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the Solubility and Stability of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
This guide provides a comprehensive technical overview of the critical physicochemical properties of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, focusing on its solubility and stability. The information herein is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Introduction and Compound Profile
This compound (CAS Number: 169205-93-0) is a heterocyclic compound featuring a 3-hydroxypyridine core functionalized with a pivaloyl (2,2-dimethyl-propionamide) group at the 4-position.[1][2] Compounds of the 3-hydroxy-4-pyridinone class are of significant interest in medicinal chemistry, often investigated for their metal-chelating properties and potential therapeutic applications.[3][4] A thorough understanding of the solubility and stability of this molecule is paramount for its effective application, from ensuring accurate concentrations in biological assays to developing stable formulations for preclinical studies.
This document outlines the fundamental physicochemical characteristics of the compound and provides field-proven, step-by-step protocols for evaluating its solubility and stability profiles.
Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is essential to predict its behavior in various experimental and formulation settings. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 169205-93-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| Physical Form | Solid | |
| pKa (Pyridine Nitrogen) | ~5.2 (Predicted) | [5] |
| pKa (Hydroxyl Group) | ~9-10 (Predicted) | [6] |
Solubility Profile: A Duality of pH and Polarity
Solubility is a critical parameter that dictates a compound's utility. For this compound, its amphoteric nature, arising from the basic pyridine nitrogen and the acidic hydroxyl group, suggests that its aqueous solubility will be highly pH-dependent.
Aqueous Solubility
The solubility of this compound in aqueous media is governed by the pH-partition hypothesis.
-
Acidic pH (pH < 4): At pH values significantly below the pKa of the pyridine nitrogen (~5.2), the nitrogen atom will be protonated. This results in a cationic species, which is expected to have significantly higher aqueous solubility compared to the neutral form.
-
Neutral pH (pH ~7.4): Near physiological pH, the compound will exist predominantly in its neutral, uncharged form. This form typically exhibits the lowest aqueous solubility (intrinsic solubility).
-
Alkaline pH (pH > 10): At pH values above the pKa of the hydroxyl group (~9-10), the proton will be abstracted, forming an anionic phenolate-like species. This charged form will also lead to increased aqueous solubility.
Organic Solvent Solubility
For non-aqueous applications, such as stock solution preparation for in vitro screening, solubility in common organic solvents is crucial. Based on its structure, which contains both polar (hydroxyl, amide, pyridine) and non-polar (tert-butyl) groups, the compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and in lower alcohols like ethanol and methanol.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.
Rationale: This method ensures that the solution is fully saturated with the compound, providing a true measure of its thermodynamic solubility limit under specific conditions (e.g., pH, temperature), which is essential for accurate downstream experiments.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., 2.0, 5.0, 7.4, 10.0) or the desired organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours. This extended time is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualization: Solubility Determination Workflow
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
This guide provides a comprehensive exploration of the potential therapeutic targets of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a heterocyclic compound with potential pharmacological applications.[1][2] Drawing from established principles of medicinal chemistry and pharmacology, this document will delve into the structural motifs of the molecule to postulate its most likely biological activities and provide a roadmap for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar molecules.
Introduction and Structural Rationale
This compound is a small molecule featuring a 3-hydroxypyridine core.[1][2] The 3-hydroxypyridine moiety is a key structural feature found in numerous bioactive compounds and serves as a versatile building block in the pharmaceutical industry.[3] Its solubility in both alcohol and water enhances its utility in drug formulation.[3] The presence of both a hydroxyl and a pyridine nitrogen atom in a specific arrangement suggests the potential for metal chelation, a mechanism of action for several established drugs. Furthermore, the broader class of pyridine and dihydropyridine scaffolds are prevalent in a wide array of FDA-approved drugs, indicating their general utility in drug design.[4] This guide will primarily focus on the iron-chelating potential of the molecule as a primary hypothesis, with secondary hypotheses exploring other potential targets based on its pyridine carboxamide-like structure.
Primary Hypothesis: Iron Chelation as a Key Therapeutic Mechanism
The most compelling putative mechanism of action for this compound is iron chelation. The 3-hydroxy-4-pyridinone (3,4-HPO) scaffold, which is structurally analogous to the core of the topic compound, is a well-established bidentate chelator of iron.[5] Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, is a clinically approved drug for the treatment of iron overload disorders, highlighting the therapeutic relevance of this chemical class.[5]
The Role of Iron in Pathophysiology
Iron is an essential element for most forms of life, playing a critical role in numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species that can damage cellular components. Furthermore, many pathogens, including bacteria and fungi, have an absolute requirement for iron for their growth and virulence.[5][6] Thus, iron chelation can be a powerful therapeutic strategy in a variety of diseases, including iron overload diseases, cancer, and infectious diseases.
Proposed Mechanism of Iron Chelation
The 3-hydroxy and adjacent pyridine nitrogen of this compound can form a stable five-membered ring with a metal ion, such as Fe(III). This interaction would sequester iron, making it unavailable for biological processes. The proposed chelation mechanism is depicted in the diagram below.
Caption: Proposed iron chelation by the topic compound.
Secondary Hypotheses: Exploring Other Potential Therapeutic Avenues
While iron chelation is the most probable mechanism of action, the pyridine carboxamide scaffold present in this compound suggests other potential therapeutic targets.
Inhibition of SHP2 Allosteric Site
Recent studies have identified substituted pyridine carboxamide derivatives as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[7] SHP2 is a critical regulator of cell proliferation pathways and is a promising target for cancer therapy.[7] It is plausible that this compound could bind to an allosteric pocket on SHP2, leading to its inhibition.
Antibacterial Activity
The 3-hydroxypyridinone core has been explored for its antibacterial properties, not only through iron deprivation but also by acting as a "Trojan horse" to deliver other antibacterial agents into bacteria via their siderophore uptake systems.[8] Derivatives of 3-hydroxy-1,6-dimethylpyridin-4-ones have shown biofilm inhibitory activity against Pseudomonas aeruginosa by a dual mechanism of quorum sensing inhibition and iron chelation.[6] It is therefore conceivable that this compound could exhibit direct or indirect antibacterial effects.
Histone Deacetylase (HDAC) Inhibition
Certain N-hydroxybenzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, with the hydroxamic acid moiety acting as a zinc-chelating group in the enzyme's active site.[9] While the 3-hydroxypyridine is not a classic zinc-binding group in this context, its metal-chelating properties suggest that it could potentially interact with the zinc ion in the HDAC active site, leading to enzyme inhibition.
Experimental Validation Plan
A systematic experimental approach is required to validate these hypotheses. The following section outlines a series of proposed experiments, from initial in vitro validation to cell-based assays.
In Vitro Iron Chelation Assays
The first step is to confirm the iron-chelating ability of the compound.
| Assay | Principle | Expected Outcome |
| Chrome Azurol S (CAS) Assay | A colorimetric competition assay where the compound removes iron from the CAS-iron complex, leading to a color change. | A dose-dependent color change, indicating iron chelation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to iron, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | A measurable heat change upon titration, confirming a direct binding interaction and providing thermodynamic parameters. |
Experimental Protocol: Chrome Azurol S (CAS) Assay
-
Preparation of CAS shuttle solution: Prepare a solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.
-
Assay setup: In a 96-well plate, add the CAS shuttle solution to serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a plate reader.
-
Data analysis: Calculate the percentage of iron chelation relative to a control without the compound.
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Cell-Based Assays for Iron Deprivation
If the compound is confirmed to be an iron chelator, the next step is to assess its effects on cellular iron metabolism.
| Assay | Cell Line | Principle | Expected Outcome |
| Cell Viability Assay (MTT/XTT) | Cancer cell lines (e.g., A549 lung cancer)[10] | Measures the metabolic activity of cells, which is dependent on iron-containing enzymes. | A dose-dependent decrease in cell viability. |
| Ferritin ELISA | Any iron-responsive cell line | Measures the level of ferritin, an iron storage protein, which is downregulated under iron-deprived conditions. | A dose-dependent decrease in intracellular ferritin levels. |
| Transferrin Receptor (TfR1) Expression | Any iron-responsive cell line | Measures the expression of TfR1, which is upregulated under iron-deprived conditions. | A dose-dependent increase in TfR1 expression (measured by qPCR or Western blot). |
Evaluation of Secondary Hypotheses
Parallel to the iron chelation studies, the secondary hypotheses can be investigated through targeted assays.
| Hypothesis | Assay | Principle |
| SHP2 Inhibition | In vitro SHP2 phosphatase assay | Measures the dephosphorylation of a substrate by recombinant SHP2 in the presence of the compound. |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) assay | Determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain (e.g., P. aeruginosa).[6] |
| HDAC Inhibition | In vitro HDAC activity assay | Measures the deacetylation of a fluorogenic substrate by a nuclear extract or recombinant HDAC enzyme in the presence of the compound. |
Conclusion and Future Directions
The structural features of this compound, particularly its 3-hydroxypyridine core, strongly suggest that its primary mechanism of action is likely to be iron chelation. This hypothesis is supported by the known pharmacology of structurally related compounds.[5] The proposed experimental plan provides a clear path to validate this hypothesis and to explore other potential therapeutic targets. Should the compound prove to be a potent iron chelator with significant cellular activity, further studies would be warranted to investigate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant animal models of disease. The exploration of this and similar molecules could lead to the development of novel therapeutics for a range of disorders, from iron overload to cancer and infectious diseases.
References
-
This compound - Amerigo Scientific. [Link]
-
3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. [Link]
-
Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed. [Link]
-
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. [Link]
-
N-(3-hydroxy-4-pyridinyl)pyridine-3-carboxamide - PubChem. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. [Link]
-
Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC - PubMed Central. [Link]
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
-
3-Hydroxy-pyridin-4(1H)-ones as siderophores mediated delivery of isobavachalcone enhances antibacterial activity against pathogenic Pseudomonas aeruginosa - PubMed. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. calpaclab.com [calpaclab.com]
- 3. klandchemicals.com [klandchemicals.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-pyridin-4(1H)-ones as siderophores mediated delivery of isobavachalcone enhances antibacterial activity against pathogenic Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Methodological & Application
Introduction: Unveiling the Therapeutic Potential of Prolyl Hydroxylase Inhibition
An In-Depth Technical Guide Topic: N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide In Vitro Assay Protocols Audience: Researchers, scientists, and drug development professionals.
The cellular response to changes in oxygen availability is a fundamental process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). The stability of the HIF-1α subunit is tightly controlled by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes.[1][2][3] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, tagging it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its rapid proteasomal degradation.[2]
Small molecule inhibitors of PHD enzymes prevent this degradation, causing the stabilization and accumulation of HIF-1α even in the presence of normal oxygen levels.[1] This stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation upregulates a cascade of proteins involved in erythropoiesis, angiogenesis, and cell metabolism, making PHD inhibitors a promising therapeutic strategy for conditions like anemia associated with chronic kidney disease.[1][5]
This compound possesses structural features, particularly the 3-hydroxy-pyridine moiety, characteristic of potent PHD inhibitors that act by chelating the active site iron atom and competing with the 2-OG co-factor. This guide provides a comprehensive suite of detailed in vitro assay protocols designed to rigorously characterize the biochemical and cellular activity of this compound as a PHD inhibitor.
The HIF-1α Signaling Pathway: A Point of Intervention
The central mechanism of a PHD inhibitor is to interrupt the oxygen-dependent degradation pathway of HIF-1α. The following diagram illustrates this process, highlighting the inhibitory action.
Caption: Generalized workflow for detecting HIF-1α protein via Western blot.
Detailed Methodology:
-
Cell Culture & Treatment:
-
Cell Lines: Human cell lines such as Hep3B, HeLa, or U2OS are commonly used. [6] * Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO). [1] * Incubation: Replace the medium with the compound-containing medium and incubate for a specified duration (a time-course of 4, 8, and 16 hours is recommended). [1]
-
-
Cell Lysis & Protein Quantification:
-
Lysis Buffer Preparation: Use ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. The addition of a proteasome inhibitor (e.g., MG132) to a positive control well can be useful. Some protocols also recommend adding cobalt chloride (CoCl₂) to the lysis buffer to further inhibit PHD activity post-lysis. [7] * Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. [6] * Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [1] * Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit, following the manufacturer's instructions. [6][8]
-
-
Western Blotting:
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto an 8% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C. Also probe for a loading control protein (e.g., β-actin or GAPDH). [6] * Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [6] * Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. [1]
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the corresponding loading control signal to correct for loading differences.
-
Protocol 2: HRE-Luciferase Reporter Assay for HIF-1 Transcriptional Activity
This assay quantifies the functional consequence of HIF-1α stabilization by measuring the transcriptional activity of HIF-1.
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the HRE. When the test compound stabilizes HIF-1α, the HIF-1 complex binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to HIF-1 transcriptional activity. [6]
Caption: Workflow for the HRE Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Culture & Transfection:
-
Cell Lines: Cell lines like 3T3 or HEK293 are suitable for transfection. [9] * Seeding: Seed cells in a 24-well or 96-well plate to be 60-70% confluent at the time of transfection.
-
Transfection: Transfect cells with an HRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol. Co-transfection with a Renilla luciferase plasmid under a constitutive promoter can be used to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Timing: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
Controls: Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or 1% O₂ hypoxia).
-
Incubation: Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lysis: Wash cells with PBS and lyse them using the lysis buffer provided in a commercial luciferase assay kit (e.g., Promega's Luciferase Assay System).
-
Measurement: Transfer the cell lysate to a white, opaque 96-well plate. Use a luminometer to inject the luciferase substrate and measure the light output (luminescence). If using a dual-luciferase system, subsequently measure the Renilla luciferase activity.
-
-
Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Plot the fold change against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Protocol 3: Quantification of VEGF Secretion by ELISA
This protocol quantifies the secretion of Vascular Endothelial Growth Factor (VEGF), a key downstream protein target of HIF-1α, providing further evidence of a functional HIF pathway activation.
Principle: This assay uses a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) technique. A capture antibody specific for human VEGF is pre-coated onto a 96-well plate. VEGF in the cell culture supernatant binds to this antibody. A second, biotinylated detection antibody is added, followed by streptavidin-HRP. Finally, a substrate is added that develops color in proportion to the amount of bound VEGF. [10][11]
Caption: Workflow for a sandwich ELISA to quantify secreted VEGF.
Detailed Methodology:
-
Cell Culture and Sample Collection:
-
Seeding: Seed cells (e.g., Hep3B) in a 12-well or 24-well plate and grow to ~80% confluency.
-
Treatment: Treat cells with various concentrations of this compound in a serum-free or low-serum medium for 24-48 hours.
-
Collection: Carefully collect the cell culture supernatant. Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris. The supernatant can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the commercial VEGF ELISA kit manufacturer (e.g., from R&D Systems, Abcam, Invitrogen). [10][11][12]It is critical to prepare a standard curve using the provided recombinant VEGF standard.
-
Sample Addition: Add standards and collected supernatant samples to the appropriate wells of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate. [12] * Incubation: Incubate the plate, typically for 2-2.5 hours at room temperature. [13] * Washing: Aspirate the liquid from each well and wash the plate multiple times (usually 3-4 times) with the provided wash buffer. [14] * Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature. [10] * Washing: Repeat the wash step.
-
Streptavidin-HRP: Add the HRP-conjugated streptavidin solution to each well and incubate for 45 minutes at room temperature. [13] * Washing: Repeat the wash step.
-
Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark for 20-30 minutes at room temperature, allowing color to develop. [10][12] * Stopping Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Reading: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
-
Analysis:
-
Average the duplicate readings for each standard and sample.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often used.
-
Use the standard curve to interpolate the concentration of VEGF in the unknown samples.
-
References
-
In vitro characterization of PHD inhibitors in clinical trials. (n.d.). ResearchGate. Retrieved from [Link]
-
Hyun, J., et al. (2016). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules. Retrieved from [Link]
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. (2020). Journal of Biological Chemistry. Retrieved from [Link]
-
Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. (2012). Clinical Cancer Research. Retrieved from [Link]
-
Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology. Retrieved from [Link]
-
Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. (2012). Analytical Biochemistry. Retrieved from [Link]
-
VEGF-A ELISA. (n.d.). DRG Instruments GmbH. Retrieved from [Link]
-
Semenza, G. L., et al. (2008). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Human VEGF-A ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]
-
3-hydroxy-N,N-dimethylpropanamide. (n.d.). PubChem. Retrieved from [Link]
-
HIF1α stabilization in hypoxia is not oxidant-initiated. (2014). eLife. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. content.abcam.com [content.abcam.com]
- 11. Human VEGF ELISA Kit (KHG0111) - Invitrogen [thermofisher.com]
- 12. rndsystems.com [rndsystems.com]
- 13. raybiotech.com [raybiotech.com]
- 14. novamedline.com [novamedline.com]
Application Notes and Protocols for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide in Cell Culture
Introduction: A New Frontier in Cellular Hypoxia Research
Welcome to this comprehensive guide on the application of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide in cell culture. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage this potent small molecule for their experimental needs. This compound is a member of the prolyl hydroxylase (PHD) inhibitor family, a class of compounds that has garnered significant interest for its ability to mimic a hypoxic response under normoxic conditions.[1][2]
The primary mechanism of action of these inhibitors is the stabilization of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) transcription factor.[3][4] In the presence of normal oxygen levels, HIF-1α is continuously hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1] By inhibiting PHD enzymes, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes. These genes are pivotal in cellular adaptation to low oxygen, governing processes such as angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[1][2]
This guide will provide you with the foundational knowledge and detailed protocols to effectively utilize this compound in your cell culture experiments, enabling you to explore its therapeutic potential and dissect the intricate signaling pathways it modulates.
Mechanism of Action: Stabilizing HIF-1α
The central role of this compound in cell culture revolves around its ability to inhibit prolyl hydroxylase domain-containing enzymes (PHDs). This inhibition leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia.
Figure 1: HIF-1α Signaling Pathway. Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes and subsequently degraded. Under hypoxic conditions or in the presence of a PHD inhibitor, HIF-1α is stabilized, translocates to the nucleus, and activates target gene expression.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific cell line and experimental objectives. These protocols are based on established methodologies for similar prolyl hydroxylase inhibitors, such as Roxadustat (FG-4592).[5][6][7]
Preparation of Stock Solution
Proper preparation of a stock solution is critical for experimental reproducibility.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10-50 mM |
| Storage | -20°C or -80°C, protected from light |
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Cell Culture Treatment
The optimal concentration and incubation time will vary depending on the cell type and the desired biological endpoint.
| Parameter | Recommended Range |
| Cell Seeding Density | 50-70% confluency at the time of treatment |
| Working Concentration | 1 µM - 50 µM |
| Incubation Time | 4 - 24 hours |
Protocol:
-
Plate cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Prepare the working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound used.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
Validation of HIF-1α Stabilization by Western Blot
Western blotting is a standard method to directly assess the accumulation of HIF-1α protein.
Protocol:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HIF-1α signal to a loading control, such as β-actin or α-tubulin.
Analysis of HIF-1α Target Gene Expression by qPCR
Quantitative real-time PCR (qPCR) can be used to measure the upregulation of HIF-1α target genes.
| Target Gene | Function |
| VEGF | Angiogenesis |
| EPO | Erythropoiesis |
| GLUT1 | Glucose Transport |
| LDHA | Glycolysis |
Protocol:
-
Following treatment, lyse the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental Workflow Overview
Figure 2: Experimental Workflow. This diagram outlines the key steps for using this compound in cell culture, from preparation and treatment to downstream analysis.
Functional Assays
Beyond molecular analysis, it is crucial to assess the functional consequences of HIF-1α stabilization.
-
Cell Viability and Proliferation Assays: Assays such as MTT, XTT, or CellTiter-Glo can determine the effect of the compound on cell viability and proliferation. Some studies have shown that PHD inhibitors can protect against cell death under hypoxic conditions.[5]
-
Angiogenesis Assays: The pro-angiogenic effects of HIF-1α stabilization can be evaluated using in vitro tube formation assays with endothelial cells (e.g., HUVECs).
-
Metabolism Assays: The shift towards anaerobic glycolysis can be assessed by measuring glucose uptake and lactate production in the cell culture medium.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No HIF-1α stabilization observed | - Compound concentration is too low.- Incubation time is too short.- Cell line is non-responsive. | - Perform a dose-response and time-course experiment.- Try a different cell line known to have a robust hypoxic response. |
| High cell toxicity | - Compound concentration is too high.- DMSO concentration is toxic. | - Lower the working concentration of the compound.- Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent results | - Inconsistent cell confluency.- Freeze-thaw cycles of the stock solution. | - Maintain consistent cell culture practices.- Use fresh aliquots of the stock solution for each experiment. |
Conclusion
This compound is a valuable tool for investigating the cellular responses to hypoxia and the role of the HIF-1α pathway in health and disease. By following the protocols and guidelines outlined in this document, researchers can confidently and effectively incorporate this compound into their experimental designs. As with any novel compound, careful optimization and validation are key to obtaining robust and reproducible data.
References
-
Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
What is the mechanism of Vadadustat? - Patsnap Synapse. (2024, July 17). Retrieved January 13, 2026, from [Link]
-
Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved January 13, 2026, from [Link]
-
What is Vadadustat used for? - Patsnap Synapse. (2024, June 14). Retrieved January 13, 2026, from [Link]
-
A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease - AWS. (n.d.). Retrieved January 13, 2026, from [Link]
-
Cellular Response to Hypoxia | Cell Culture Protocol - Bio-Techne. (n.d.). Retrieved January 13, 2026, from [Link]
-
Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC - PubMed Central. (2022, February 25). Retrieved January 13, 2026, from [Link]
-
Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - Frontiers. (2025, February 17). Retrieved January 13, 2026, from [Link]
Sources
- 1. What is Vadadustat used for? [synapse.patsnap.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 5. Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide for biofilm inhibition studies
An Application Guide to N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide for Biofilm Inhibition Studies
Abstract
Bacterial biofilms pose a significant threat in clinical and industrial environments due to their heightened resistance to conventional antimicrobial treatments. The development of agents that can inhibit biofilm formation is a critical frontier in microbiology and drug development. This document provides a comprehensive guide for the investigation of This compound (HDPP) , a novel compound with potential anti-biofilm properties. Drawing from the known mechanisms of structurally related 3-hydroxypyridin-4-one compounds, we hypothesize that HDPP may function as a dual-acting inhibitor, targeting both bacterial quorum sensing (QS) and iron acquisition pathways. This guide offers detailed protocols for the systematic evaluation of HDPP, from initial screening of biofilm inhibition and metabolic viability to advanced microscopic analysis of biofilm architecture.
Introduction: The Challenge of Bacterial Biofilms
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which allows them to adhere to surfaces.[1] This matrix provides a protective barrier against antibiotics and host immune responses, making biofilm-associated infections incredibly difficult to treat.[2] A promising strategy to combat these resilient communities is to interfere with the signaling pathways that regulate their formation rather than killing the bacteria directly, which can reduce the selective pressure for resistance.[3]
One of the most critical regulatory networks in many pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, is quorum sensing (QS).[3][4] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[4][5] In P. aeruginosa, the pqs system, which uses the Pseudomonas Quinolone Signal (PQS), is integral to virulence and biofilm maturation.[6][7] The transcriptional regulator PqsR is a key component of this system.[6][8] Furthermore, iron acquisition is vital for bacterial survival and is often linked to virulence and biofilm formation.[9]
This compound (HDPP) belongs to a class of compounds related to 3-hydroxypyridin-4-ones, which have shown promise as dual-acting inhibitors that can both chelate iron and interfere with the PQS system.[9][10] This guide provides the necessary framework and detailed protocols to rigorously test this hypothesis and characterize the anti-biofilm efficacy of HDPP.
Hypothesized Mechanism of Action: A Dual-Pronged Attack
Based on evidence from analogous compounds, HDPP is postulated to inhibit biofilm formation through two distinct but complementary mechanisms:
-
Quorum Sensing Inhibition: HDPP may act as an antagonist to the PqsR transcriptional regulator. By binding to PqsR, it could prevent the binding of the native PQS signal, thereby downregulating the expression of genes essential for biofilm maturation and the production of virulence factors like pyocyanin and elastase.[7][8]
-
Iron Chelation: The 3-hydroxy-pyridin-4-one scaffold is a known bidentate iron chelator.[9] By sequestering ferric ions (Fe³⁺) from the environment, HDPP could create iron-deficient conditions that are unfavorable for bacterial growth and biofilm development.[10]
These two mechanisms could work synergistically to disrupt the formation of robust biofilms.
Caption: Hypothesized dual-action mechanism of HDPP in P. aeruginosa.
Experimental Design and Workflow
A robust evaluation of an anti-biofilm compound requires a multi-assay approach. The workflow should progress from broad screening to detailed characterization, ensuring that the observed effects are specific to biofilm inhibition and not merely a result of bactericidal activity.
Caption: Recommended experimental workflow for evaluating HDPP.
Detailed Experimental Protocols
4.1. Materials and Reagents
-
This compound (HDPP)
-
Bacterial Strain: Pseudomonas aeruginosa PAO1 (or relevant clinical isolate)
-
Growth Media: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth
-
Sterile 96-well flat-bottom microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Crystal Violet (0.1% w/v solution)
-
Acetic Acid (30% v/v solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Confocal microscope with appropriate lasers and filters
4.2. Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Causality: Before testing for anti-biofilm activity, it is essential to determine the MIC of HDPP. This distinguishes true biofilm inhibition from general bactericidal or bacteriostatic effects. The goal is to find sub-MIC concentrations that inhibit biofilm formation without significantly affecting planktonic cell growth.
-
Preparation: Prepare a 2-fold serial dilution of HDPP in TSB in a 96-well plate. Final concentrations should range from (e.g.) 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Dilute an overnight bacterial culture in fresh TSB to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this bacterial suspension to each well containing 100 µL of the HDPP dilutions.
-
Controls: Include a positive control (bacteria, no HDPP) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of HDPP that results in no visible growth (turbidity) as determined by eye or by reading absorbance at 600 nm.
4.3. Protocol 2: Static Biofilm Inhibition Assay (Crystal Violet Method)
Causality: This assay quantifies the total biofilm biomass (cells and matrix) by staining it with crystal violet.[11] It is a robust, high-throughput method for initial screening of biofilm inhibitors.[11][12]
-
Bacterial Preparation: Grow an overnight culture of P. aeruginosa in TSB. Dilute this culture 1:100 in fresh TSB.[11]
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of HDPP dilutions (prepared in TSB at 2x the final concentration) to the wells. Use sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8).
-
Controls: Include a positive control (100 µL bacteria + 100 µL TSB) and a negative/blank control (200 µL TSB only).[1] Prepare at least triplicate wells for each condition.
-
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 hours to allow biofilm formation.[13]
-
Washing: Carefully discard the liquid content by inverting the plate. Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic (non-adherent) cells.[13] Be careful not to disturb the biofilm at the bottom. After the final wash, blot the plate on paper towels to remove excess liquid.[14]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[14]
-
Washing: Discard the crystal violet solution and wash the plate three to four times with water.[11] Invert the plate and tap firmly on a paper towel to dry.
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[14]
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized solution to a new flat-bottom plate.
-
Measure the absorbance at 590 nm (OD₅₉₀) using a microplate reader.
-
-
Calculation:
-
Percentage Inhibition (%) = [1 - (OD of Treated Well / OD of Positive Control)] x 100
-
4.4. Protocol 3: Biofilm Metabolic Activity Assay (MTT Assay)
Causality: The crystal violet assay measures total biomass, which can include dead cells and matrix. The MTT assay specifically measures the metabolic activity of viable cells within the biofilm.[15] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.[16][17]
-
Biofilm Formation: Form biofilms in a 96-well plate with and without HDPP as described in Protocol 2 (Steps 1-3).
-
Washing: After incubation, discard the planktonic cells and wash the wells gently with PBS as described in Protocol 2 (Step 4).
-
MTT Addition: Add 100 µL of PBS and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage reduction in metabolic activity using the same formula as for the crystal violet assay.
4.5. Protocol 4: Confocal Laser Scanning Microscopy (CLSM)
Causality: CLSM is a powerful, non-destructive technique that allows for the three-dimensional visualization of hydrated, living biofilms.[18][19] Using fluorescent viability stains, it provides qualitative and quantitative data on the biofilm's architecture (e.g., thickness, biovolume) and the spatial distribution of live and dead cells.[20][21][22]
-
Biofilm Formation: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) with and without sub-MIC concentrations of HDPP for 24 hours.
-
Washing: Gently rinse the surface with PBS to remove planktonic cells.
-
Staining: Add a solution of fluorescent dyes (e.g., SYTO 9 and propidium iodide from a LIVE/DEAD kit). SYTO 9 stains all cells (live and dead) green, while propidium iodide only penetrates cells with compromised membranes (dead cells) and stains them red. Incubate in the dark for 15-20 minutes.
-
Imaging:
-
Mount the sample on the confocal microscope stage.
-
Excite the dyes using appropriate laser lines (e.g., 488 nm for SYTO 9 and 561 nm for propidium iodide).
-
Acquire a series of optical sections (a z-stack) through the full depth of the biofilm.
-
-
Image Analysis:
-
Reconstruct the z-stack images into a 3D representation of the biofilm using imaging software (e.g., ImageJ, COMSTAT).
-
Analyze the images to quantify key structural parameters: total biovolume, average thickness, surface coverage, and the ratio of live (green) to dead (red) cells.
-
Data Presentation and Interpretation
Quantitative data from the Crystal Violet and MTT assays should be summarized in a table for clear comparison.
Table 1: Example Inhibitory Effects of HDPP on P. aeruginosa Biofilm (Note: Data are hypothetical for illustrative purposes)
| HDPP Conc. (µg/mL) | Mean OD₅₉₀ (Biomass) ± SD | % Biomass Inhibition | Mean OD₅₇₀ (Viability) ± SD | % Viability Reduction |
| 0 (Control) | 1.35 ± 0.09 | 0% | 0.98 ± 0.06 | 0% |
| MIC / 8 | 1.12 ± 0.07 | 17.0% | 0.85 ± 0.05 | 13.3% |
| MIC / 4 | 0.76 ± 0.05 | 43.7% | 0.51 ± 0.04 | 48.0% |
| MIC / 2 | 0.41 ± 0.03 | 69.6% | 0.24 ± 0.03 | 75.5% |
Interpretation:
-
A dose-dependent decrease in both OD₅₉₀ and OD₅₇₀ suggests HDPP effectively inhibits biofilm formation and reduces cell viability within the biofilm.
-
CLSM images would provide visual confirmation. An effective inhibitor would result in thinner, less structured biofilms with a higher proportion of red (dead) cells compared to the dense, green (live) biofilm of the untreated control.
References
- Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. (2023). ACS Omega.
- Crystal violet assay. (n.d.). Bio-protocol.
- Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (2024). MDPI.
- Confocal Laser Scanning Microscopy for Biofilm Assay. (n.d.).
- Quorum sensing. (n.d.). Wikipedia.
- The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms. (n.d.).
- Crystal violet staining protocol. (n.d.). Abcam.
- Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (2024).
- Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. (n.d.).
- Crystal Violet Biofilm Assay. (2018). iGEM.
- Microtiter Dish Biofilm Formation Assay. (2011).
- General Biofilm Assay Protocol. (n.d.). iGEM.
- PqsR-independent quorum-sensing response of Pseudomonas aeruginosa ATCC 9027 outlier-strain reveals new insights on the PqsE effect on RhlR activity. (2021). PubMed.
- Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. (2013). PubMed.
- Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. (n.d.).
- Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. (2019).
- Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. (2019). Frontiers in Microbiology.
- Application Notes and Protocols: The Use of a Novel Biofilm Inhibitor in a Bacterial Biofilm Assay. (2025). BenchChem.
- The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. (n.d.). Frontiers in Microbiology.
- Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (n.d.). Frontiers in Microbiology.
- Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm. (n.d.).
- Quorum Sensing and Bacterial Social Interactions in Biofilms. (n.d.). MDPI.
- Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. (n.d.).
- A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023).
- Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids. (2013).
- A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. (2023).
- Structural investigation of Pseudomonas aeruginosa quorum sensing receptor PqsR to aid virulence inhibition. (n.d.). Nottingham ePrints.
- Evaluation antibacterial and antibiofilm activity of the antimicrobial peptide P34 against Staphylococcus aureus and Enterococcus faecalis. (n.d.). SciELO.
- Quantification of (A) biofilm viability (MTT assay) and (B) biomass... (n.d.).
- Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. (2020). PubMed.
- Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. (n.d.). MDPI.
- Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H)-ones with N-Phenylamide QS Inhibitors. (2025). PubMed.
- Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H )-ones with N -Phenylamide QS Inhibitors. (2025).
- Combating Pseudomonas aeruginosa Biofilms by Potential Biofilm Inhibitors. (2012). Asian Journal of Research in Pharmaceutical Sciences.
- N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide. (n.d.). Sigma-Aldrich.
- Synthesis method of 3-(4-hydroxyphenyl)propanamide. (2014).
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024).
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2003).
- Propanamide, N,N-dimethyl-. (n.d.). PubChem.
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance [mdpi.com]
- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 4. Quorum sensing - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H)-ones with N-Phenylamide QS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal violet assay [bio-protocol.org]
- 14. static.igem.org [static.igem.org]
- 15. Use of MTT assay for determination of the biofilm formation capacity of microorganisms in metalworking fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 22. Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Antimicrobial Potential of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Introduction: The Emerging Role of Pyridine Derivatives in Antimicrobial Discovery
The pyridine nucleus is a fundamental scaffold in numerous biologically active compounds, including vitamins, coenzymes, and a wide array of pharmaceuticals.[1] In the field of antimicrobial research, pyridine derivatives are gaining significant attention for their potential to combat drug-resistant pathogens.[2][3] These compounds have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and antibiofilm properties.[1][2][3] The specific compound, N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide (herein referred to as Cpd-PY4), belongs to this promising class of molecules. While direct antimicrobial data on Cpd-PY4 is nascent, its structural features, particularly the 3-hydroxy-pyridin-4-yl moiety, suggest a strong potential for bioactivity. Structurally related 3-hydroxy-pyridin-4(1H)-ones have been identified as potent dual-acting agents against challenging pathogens like Pseudomonas aeruginosa, functioning as both antibacterial and antibiofilm agents.[4][5]
This guide provides a comprehensive framework for researchers to systematically investigate the antimicrobial properties of Cpd-PY4. It outlines detailed protocols for foundational antimicrobial susceptibility testing and explores advanced assays to elucidate its potential mechanisms of action, drawing parallels from established research on similar pyridine-based compounds.
Hypothesized Mechanism of Action: An Iron Chelator and Quorum Sensing Inhibitor?
The 3-hydroxy-pyridin-4-yl core of Cpd-PY4 is structurally analogous to 3-hydroxy-pyridin-4(1H)-ones, which are known to be potent iron chelators.[4][6] Iron is a critical nutrient for bacterial survival and pathogenesis.[7] By sequestering iron from the environment, Cpd-PY4 could induce a state of iron deficiency in bacteria, thereby inhibiting growth and virulence.[6][7]
Furthermore, iron availability is often linked to the regulation of bacterial communication systems known as Quorum Sensing (QS). QS controls the expression of virulence factors and biofilm formation in many pathogenic bacteria, including P. aeruginosa.[8][9] It is plausible that by interfering with iron uptake, Cpd-PY4 could indirectly disrupt QS signaling pathways.[4][5][6] Some pyridine derivatives have been shown to directly inhibit QS regulators, representing a promising anti-virulence strategy.[8]
This dual-action potential—direct growth inhibition via iron starvation and virulence attenuation via QS disruption—makes Cpd-PY4 a compelling candidate for novel antimicrobial development. The following protocols are designed to test these hypotheses.
Part 1: Foundational Antimicrobial Activity Assessment
The initial investigation should focus on determining the direct inhibitory effect of Cpd-PY4 against a panel of clinically relevant microorganisms.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] The broth microdilution method is a standardized and high-throughput technique for determining MIC values.[2][3][10]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of Cpd-PY4 in a 96-well microtiter plate. After incubation, the wells are visually assessed for turbidity to identify the lowest concentration that inhibits bacterial growth.[2][10]
Materials:
-
This compound (Cpd-PY4)
-
Dimethyl Sulfoxide (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Cpd-PY4 Stock Solution: Prepare a 10 mg/mL stock solution of Cpd-PY4 in DMSO. Further dilutions should be made in CAMHB. Note: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[10]
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Cpd-PY4 working solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[10]
-
Reading Results: The MIC is the lowest concentration of Cpd-PY4 at which no visible turbidity (bacterial growth) is observed.[11]
Protocol 1.2: Time-Kill Curve Assay
This assay provides insight into the pharmacodynamics of Cpd-PY4, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[13][14]
Principle: A standardized bacterial inoculum is exposed to various concentrations of Cpd-PY4 (typically based on the MIC value). At specific time intervals, aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL).[13][15]
Materials:
-
Materials from Protocol 1.1
-
Sterile flasks or tubes
-
Phosphate-Buffered Saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) or other suitable agar plates
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in CAMHB (turbidity equivalent to a 0.5 McFarland standard). Dilute to a starting concentration of ~5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Exposure: Add Cpd-PY4 to the flasks at concentrations relevant to the MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[16]
-
Quantification of Viable Cells:
-
Perform 10-fold serial dilutions of the aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot log₁₀ CFU/mL versus time (hours).
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]
-
A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL.[13]
-
Data Presentation: Example Time-Kill Curve Data
| Time (h) | Growth Control (log₁₀ CFU/mL) | 1x MIC Cpd-PY4 (log₁₀ CFU/mL) | 4x MIC Cpd-PY4 (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.45 | 5.50 | 4.85 |
| 4 | 7.30 | 5.35 | 3.90 |
| 8 | 8.50 | 5.20 | 2.55 |
| 12 | 8.90 | 5.15 | <2.00 |
| 24 | 9.10 | 5.10 | <2.00 |
Part 2: Elucidating the Mechanism of Action
Based on the structure of Cpd-PY4, the following assays can test the hypotheses of iron chelation and quorum sensing inhibition.
Protocol 2.1: Ferrous Ion Chelating Assay
This spectrophotometric assay determines the ability of Cpd-PY4 to chelate ferrous ions (Fe²⁺).
Principle: Ferrozine is a reagent that forms a stable, magenta-colored complex with Fe²⁺, which can be measured at 562 nm. In the presence of a chelating agent like Cpd-PY4, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity. The degree of color reduction is proportional to the iron-chelating activity of the compound.[17][18]
Materials:
-
Cpd-PY4
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
EDTA (as a positive control)
-
Methanol or appropriate buffer
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Solutions:
-
Cpd-PY4 and EDTA solutions at various concentrations.
-
2 mM FeCl₂ solution.
-
5 mM Ferrozine solution.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of Cpd-PY4 (or EDTA/control buffer).
-
Add 50 µL of 2 mM FeCl₂ to initiate the chelation reaction. Mix and incubate for 10 minutes at room temperature.[17]
-
Add 100 µL of 5 mM ferrozine to all wells to start the colorimetric reaction.
-
-
Measurement: After a 10-minute incubation, measure the absorbance at 562 nm.[17]
-
Calculation: The percentage of Fe²⁺ chelating activity is calculated using the formula:
-
Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control (without Cpd-PY4) and A_sample is the absorbance in the presence of Cpd-PY4.
-
Protocol 2.2: Anti-Biofilm Activity Assay (Crystal Violet Method)
This assay quantifies the ability of Cpd-PY4 to inhibit the formation of bacterial biofilms.
Principle: Biofilms are grown in a 96-well plate in the presence of sub-MIC concentrations of Cpd-PY4. After incubation, non-adherent (planktonic) cells are washed away. The remaining adherent biofilm biomass is stained with crystal violet dye. The dye is then solubilized, and the absorbance is measured, which is proportional to the amount of biofilm.[6][19][20][21]
Materials:
-
Materials from Protocol 1.1
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, for enhancing biofilm)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
Procedure:
-
Plate Setup: Prepare 2-fold serial dilutions of Cpd-PY4 in TSB in a 96-well plate, starting from a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Inoculation: Add a diluted overnight culture of a biofilm-forming bacterium (e.g., S. aureus, P. aeruginosa) to each well. Include growth control wells without the compound.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Carefully discard the medium and wash the wells gently with PBS three times to remove planktonic bacteria.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[20]
-
Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[4][20]
-
Measurement: Transfer 125 µL of the solubilized dye to a new flat-bottomed plate and measure the absorbance at 570-595 nm.
-
Analysis: Compare the absorbance of treated wells to the control wells to determine the percentage of biofilm inhibition.
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Păun, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4589.
- Pierce, C. G., et al. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria.
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols, 1st Edition. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). This compound.
- Tejkalová, H., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Wang, Y., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(20), 12098–12115.
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]
- Quiblier, C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54688.
-
ResearchGate. (2023). Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Retrieved from [Link]
-
PubMed. (2023). Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
PubChem. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (2021). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Retrieved from [Link]
- Oxford Academic. (2013). In vitro inhibition of bacterial growth by iron chelators. FEMS Microbiology Letters, 341(1), 14-20.
-
ResearchGate. (2023). Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve?. Retrieved from [Link]
-
PubMed Central. (2014). Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibillus. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]
-
ResearchGate. (2025). The Ferrous Ion Chelating Assay of Extracts. Retrieved from [Link]
-
PubMed Central. (2008). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. Retrieved from [Link]
-
ResearchGate. (2025). Screening of quorum sensing and biofilm inhibitors among pseudomonas aeruginosa clinical isolates. Retrieved from [Link]
-
ResearchGate. (2025). Inhibition of Quorum Sensing in Pseudomonas aeruginosa: A Review. Retrieved from [Link]
-
Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved from [Link]
-
ResearchGate. (2021). How to measure total iron in bacteria?. Retrieved from [Link]
-
MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
-
ACS Publications. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Retrieved from [Link]
-
PubMed Central. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1967). Synthesis of amidines from cyclic amides. Retrieved from [Link]
Sources
- 1. routledge.com [routledge.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. woah.org [woah.org]
- 6. ableweb.org [ableweb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. apec.org [apec.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
- 17. zen-bio.com [zen-bio.com]
- 18. mdpi.com [mdpi.com]
- 19. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide as an Experimental Iron Chelator
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a member of the 3-hydroxypyridin-4-one (3,4-HP) class of iron chelators, in experimental research. This document outlines the fundamental principles of its action, detailed protocols for in vitro and in vivo studies, and critical considerations for experimental design and data interpretation.
I. Introduction: The Rationale for Iron Chelation Therapy and the Role of 3-Hydroxypyridin-4-ones
Iron, an essential element for numerous physiological processes, can become toxic when present in excess. Iron overload is a pathological condition implicated in a variety of diseases, including hereditary hemochromatosis, β-thalassemia, and neurodegenerative disorders. The primary therapeutic strategy for managing iron overload is chelation therapy, which involves the administration of agents that bind to excess iron, facilitating its excretion from the body.
The 3-hydroxypyridin-4-one (3,4-HP) class of compounds has emerged as a promising group of orally active iron chelators. Their bidentate nature allows them to form stable hexadentate complexes with ferric iron (Fe³⁺) in a 3:1 ratio, effectively sequestering it from biological systems.[1][2] The lipophilicity of these compounds is a key determinant of their efficacy, enabling them to permeate cell membranes and access intracellular iron pools. This compound, with its propionamide side chain, is designed to modulate these physicochemical properties to optimize its iron chelating potential.
II. Physicochemical Properties and Mechanism of Action
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 169205-93-0 | |
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol |
Mechanism of Iron Chelation
This compound, like other 3,4-HPs, chelates iron through its hydroxyl and ketone functional groups. Three molecules of the chelator coordinate with one ferric ion to form a stable, neutral complex that can be excreted from the body, primarily via the urine and feces.[1] This process reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and cellular damage.[1]
Caption: Chelation of labile iron by this compound.
III. In Vitro Experimental Protocols
The following protocols are foundational for characterizing the iron chelation potential of this compound. It is imperative to note that these are generalized protocols for 3,4-HP compounds and may require optimization for this specific molecule.
A. Spectrophotometric Determination of Iron Chelation (Ferrozine Assay)
This assay quantitatively measures the ability of the chelator to compete with ferrozine for ferrous iron (Fe²⁺).
Principle: Ferrozine forms a colored complex with Fe²⁺, which absorbs at 562 nm. An effective chelator will sequester Fe²⁺, leading to a decrease in the absorbance of the ferrozine-iron complex.[3][4][5]
Protocol:
-
Reagent Preparation:
-
Ferrous chloride (FeCl₂): Prepare a 2 mM solution in deionized water.
-
Ferrozine: Prepare a 5 mM solution in deionized water.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO or an appropriate solvent) and create a dilution series (e.g., 0.1, 1, 10, 100, 1000 µM) in the assay buffer (e.g., HEPES or PBS, pH 7.4).
-
Positive Control: EDTA (a strong iron chelator) at a similar concentration range.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 50 µL of the chelator dilution or control.
-
Add 50 µL of 2 mM FeCl₂ to initiate the chelation reaction.
-
Incubate for 10 minutes at room temperature.
-
Add 100 µL of 5 mM ferrozine to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iron chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the solution without the chelator and Abs_sample is the absorbance with the chelator.
-
Plot the percentage of chelation against the chelator concentration to determine the IC₅₀ value.
-
Caption: Step-by-step workflow of the ferrozine assay for iron chelation.
B. Cellular Iron Chelation and Mobilization Assays
These assays assess the ability of the chelator to enter cells and chelate intracellular iron.
Principle: Cells are pre-loaded with a trackable form of iron (e.g., radioactive ⁵⁹Fe or a fluorescent iron indicator). The ability of the chelator to mobilize and remove this iron from the cells is then quantified.
Protocol using Calcein-AM:
-
Cell Culture:
-
Culture a suitable cell line (e.g., hepatoma cells like HepG2, or cardiomyocytes) in appropriate media.
-
-
Iron Loading (Optional but Recommended):
-
Incubate cells with an iron source such as ferric ammonium citrate (FAC) for 24-48 hours to increase the intracellular iron pool.
-
-
Calcein-AM Staining:
-
Wash the cells with a balanced salt solution.
-
Incubate the cells with Calcein-AM (acetoxymethyl ester of calcein) at a final concentration of 0.5-1 µM for 15-30 minutes at 37°C. Calcein-AM is cell-permeable and non-fluorescent. Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell. The fluorescence of calcein is quenched by iron.
-
-
Chelator Treatment:
-
Wash the cells to remove excess Calcein-AM.
-
Add fresh media containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 1-6 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates that the chelator has removed iron from calcein.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to cell number or protein concentration.
-
Compare the fluorescence in treated cells to untreated controls.
-
IV. In Vivo Experimental Design and Protocols
Animal models are crucial for evaluating the efficacy and safety of iron chelators in a physiological context.
A. Iron-Overload Animal Models
Several models can be used to induce iron overload in rodents.[6][7][8][9]
-
Dietary Iron Overload: Animals are fed a diet supplemented with high levels of iron (e.g., carbonyl iron). This model mimics the iron loading seen in hereditary hemochromatosis.[9]
-
Parenteral Iron Overload: Animals receive regular injections of iron dextran. This is a rapid method to induce iron overload and is relevant to transfusion-dependent anemias.[8]
B. Efficacy Study Protocol in an Iron-Overloaded Rodent Model
-
Induction of Iron Overload:
-
Use one of the methods described above to induce iron overload in mice or rats. Monitor iron levels in serum and tissues (liver, heart, spleen) to confirm overload.
-
-
Chelator Administration:
-
Administer this compound orally (e.g., by gavage) or via intraperitoneal injection.
-
Include a vehicle control group and a positive control group (e.g., deferiprone or deferoxamine).
-
The dosing regimen (dose and frequency) should be determined based on preliminary in vitro data and the known properties of 3,4-HP compounds.
-
-
Sample Collection:
-
Collect urine and feces over a 24-hour period to measure iron excretion.
-
At the end of the study, collect blood and tissues for iron quantification.
-
-
Iron Quantification:
-
Measure iron content in urine, feces, serum, and tissue homogenates using methods such as atomic absorption spectrometry or colorimetric assays.
-
-
Data Analysis:
-
Compare the iron excretion and tissue iron levels between the treated and control groups to determine the efficacy of the chelator.
-
V. Toxicity and Safety Evaluation
Preliminary toxicity assessment is a critical step in the evaluation of any new therapeutic agent.
-
In Vitro Cytotoxicity: Assess the effect of this compound on the viability of various cell lines using assays such as MTT or LDH release.
-
In Vivo Acute Toxicity: Determine the LD₅₀ (lethal dose for 50% of the population) in rodents by administering escalating doses of the compound.
-
Sub-chronic Toxicity: Administer the chelator daily for an extended period (e.g., 28 days) and monitor for any adverse effects on animal health, body weight, and organ function (through histology and blood chemistry).
VI. Concluding Remarks and Future Directions
This compound belongs to a well-established class of iron chelators with therapeutic potential. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy and safety. Further studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The development of novel, orally active iron chelators remains a significant goal in the management of iron overload disorders, and rigorous experimental evaluation is paramount to achieving this objective.
VII. References
-
Bergeron, R. J., et al. (1990). An animal model of iron overload and its application to study hepatic ferritin iron mobilization by chelators. Journal of Medicinal Chemistry, 33(5), 1436-1441.
-
Italia, K., et al. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 236-242.
-
Oudit, G. Y., et al. (2003). The role of iron in the pathogenesis of iron-overload cardiomyopathy in mice. Journal of Clinical Investigation, 111(7), 957-965.
-
Hershko, C., et al. (1978). A new animal model for iron overload. British Journal of Haematology, 39(4), 503-510.
-
Bacon, B. R., et al. (1983). Hepatic lipid peroxidation in rats with chronic dietary iron overload is dependent on hepatic iron concentration. Journal of Laboratory and Clinical Medicine, 101(4), 571-576.
-
Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit.
-
De Alwis, W. D. D., et al. (2019). In vitro study on the use of natural iron chelation sources incorporated to the diet for control of iron overload condition. Journal of Pharmacognosy and Phytochemistry, 8(3), 3400-3406.
-
Chan, G. C., et al. (2023). Iron chelating, antioxidant, and anti-inflammatory properties of brazilin from Caesalpinia sappan Linn. BMC Complementary Medicine and Therapies, 23(1), 1-15.
-
Philpott, C. C. (2018). Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease. Metallomics, 10(7), 896-911.
-
Gülçin, İ., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(3), 1035.
-
Richardson, D. R., & Ponka, P. (1997). Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1331(1), 1-40.
-
Jamkhande, P. G., et al. (2014). Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. Professional Medical Journal, 21(1), 202-206.
-
Liu, Z. D., et al. (2008). Synthesis and iron (III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Biomacromolecules, 9(4), 1164-1172.
-
Patsnap. (2024). What is the mechanism of Deferiprone? Patsnap Synapse.
-
Lane, D. J., et al. (2015). Cellular iron uptake and export in mammals. Biochimica et Biophysica Acta (BBA)-General Subjects, 1850(12), 2395-2407.
-
Muckenthaler, M. U., et al. (2017). Regulation of cellular iron metabolism. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1864(9), 1377-1391.
-
Hider, R. C., & Kong, X. (2013). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe3+ values. Perspectives in Medicinal Chemistry, 5, PMC.S10641.
-
Santos, M. A., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron (III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7306.
-
Raymond, K. N., & Doble, D. M. (2003). Mobilization of iron by chiral and achiral anionic 3-hydroxypyrid-4-ones. Journal of medicinal chemistry, 46(22), 4785-4794.
-
Li, C., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4 (1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Journal of medicinal chemistry, 63(20), 12086-12102.
-
Singh, N., et al. (2022). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 27(19), 6529.
-
Amerigo Scientific. This compound.
-
Oakwood Chemical. N-(3-Hydroxy-pyridin-4-yl)-2, 2-dimethyl-propionamide, 1 gram.
-
Sigma-Aldrich. N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
-
Chaves, S., et al. (2018). Tuning the Anti (myco) bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. Molecules, 23(10), 2478.
-
Wang, Y., et al. (2023). Design and Synthesis of 3-Hydroxy-pyridin-4 (1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Journal of medicinal chemistry, 66(3), 2169-2193.
-
Olivieri, N. F., et al. (1993). Oral iron chelation with 1, 2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients. Bone marrow transplantation, 12 Suppl 1, 9-11.
-
National Center for Biotechnology Information. (2013). N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. In Probe Reports from the NIH Molecular Libraries Program.
-
Wang, Y., et al. (2023). Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 66(3), 2169-2193.
-
Zhang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4945.
-
Ghorbani-Vaghei, R., & Malaeke, A. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1136959.
-
Wang, Y., et al. (2024). Discovery of 3-Hydroxy-Pyridin-4(1h)-Ones Ester of Ciprofloxacin as Prodrug to Combat Biofilm-Associated Pseudomonas Aeruginosa. Journal of Medicinal Chemistry.
-
Capot Chemical. (2014). MSDS of N-(6-hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide.
Sources
- 1. Uptake of iron from ferrous fumarate can be mediated by clathrin-dependent endocytosis in Hutu-80 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zen-bio.com [zen-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. pjmhsonline.com [pjmhsonline.com]
- 6. An animal model of iron overload and its application to study hepatic ferritin iron mobilization by chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Normal and Disturbed Iron and Copper Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Administration of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide in Animal Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the preclinical administration of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a putative hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), in animal models. Given the scarcity of published data on this specific molecule, the protocols and recommendations outlined herein are based on established methodologies for the broader class of HIF-PHIs. The primary application of this compound is anticipated to be in models of anemia, particularly those associated with chronic kidney disease (CKD). This guide covers the mechanism of action, formulation strategies for compounds with low aqueous solubility, detailed protocols for administration in a rat model of adenine-induced renal anemia, and key outcome measures to assess efficacy and pharmacodynamic response.
Introduction: The Role of HIF Prolyl Hydroxylase Inhibition in Erythropoiesis
The regulation of red blood cell production, or erythropoiesis, is a critical physiological process to maintain oxygen homeostasis. The hypoxia-inducible factor (HIF) signaling pathway is a central regulator of the body's response to low oxygen levels (hypoxia)[1][2]. HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β)[2]. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation[2].
In hypoxic states, the lack of oxygen as a substrate for PHD enzymes leads to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in erythropoiesis, most notably erythropoietin (EPO), as well as genes that regulate iron metabolism[1][3].
This compound is hypothesized to be a small molecule inhibitor of PHD enzymes. By competitively binding to the active site of PHDs, it mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent stimulation of endogenous EPO production and improved iron utilization. This mechanism of action makes it a potential therapeutic agent for the treatment of anemia, particularly in the context of chronic kidney disease where EPO production is impaired.
Signaling Pathway of HIF-PHI Action
Caption: HIF-PHI Mechanism of Action.
Formulation of this compound for Oral Administration
A significant challenge in preclinical studies is the formulation of poorly water-soluble compounds for oral administration to ensure consistent and adequate bioavailability. This compound is predicted to have low aqueous solubility. Therefore, appropriate vehicle selection is crucial.
Solubility Testing
Prior to in vivo studies, it is essential to determine the solubility of the compound in various pharmaceutically acceptable vehicles.
Protocol for Solubility Assessment:
-
Prepare a series of vials containing common vehicles for oral dosing in rodents (e.g., water, 0.5% carboxymethyl cellulose (CMC) in water, corn oil, polyethylene glycol 400 (PEG400), and self-emulsifying drug delivery system (SEDDS) bases).
-
Add an excess amount of this compound to each vial.
-
Vortex the vials vigorously for 2 minutes.
-
Place the vials in a shaker incubator at room temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Recommended Vehicle Selection
Based on general characteristics of similar small molecules, a suspension in an aqueous vehicle with a suspending agent is a common and practical approach for initial in vivo studies.
Recommended Starting Formulation:
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Rationale: CMC acts as a suspending agent to ensure a homogenous dose administration. Tween 80 is a non-ionic surfactant that can aid in wetting the compound particles, potentially improving dissolution and absorption.
Alternative Formulations for Poorly Soluble Compounds:
| Formulation Type | Composition | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% CMC, 0.1% Tween 80 in water | Simple to prepare, generally well-tolerated. | May have lower bioavailability for highly lipophilic compounds. |
| Oil-based Solution/Suspension | Corn oil, sesame oil | Can enhance absorption of lipophilic compounds. | Potential for vehicle-specific physiological effects.[4][5] |
| PEG400 Solution | Polyethylene glycol 400 | Good solubilizing capacity for many compounds. | Can have laxative effects at high concentrations. |
| SEDDS | Oil, surfactant, co-surfactant | Can significantly improve bioavailability of poorly soluble drugs.[6] | More complex to formulate and characterize. |
Administration in a Rat Model of Adenine-Induced Renal Anemia
The adenine-induced CKD model in rats is a well-established and clinically relevant model for studying renal anemia.[3] High doses of adenine in the diet lead to the precipitation of 2,8-dihydroxyadenine in the renal tubules, causing chronic tubulointerstitial nephritis, progressive renal fibrosis, and impaired EPO production.
Experimental Workflow
Caption: Workflow for Adenine-Induced Renal Anemia Model.
Detailed Protocol
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow and chow containing 0.75% adenine
-
This compound
-
Vehicle (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water)
-
Oral gavage needles (stainless steel, ball-tipped)[7]
-
Blood collection tubes (e.g., EDTA-coated for hematology, serum separator tubes for biochemistry)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the start of the experiment.
-
Anemia Induction:
-
Perform a unilateral nephrectomy (UNx) on all animals under appropriate anesthesia and aseptic conditions.
-
Following a one-week recovery period, switch the diet to chow containing 0.75% adenine for 4 weeks.
-
At the end of the 4-week induction period, collect a baseline blood sample to confirm the development of anemia (e.g., hemoglobin < 11 g/dL).
-
-
Randomization and Dosing:
-
Randomly assign anemic rats to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: this compound (Low dose, e.g., 10 mg/kg, daily oral gavage)
-
Group 3: this compound (High dose, e.g., 30 mg/kg, daily oral gavage)
-
Group 4: Positive control (e.g., Darbepoetin alfa, subcutaneous injection, appropriate dose and frequency)
-
-
Prepare dosing formulations fresh daily. Ensure suspensions are well-vortexed before each administration.
-
Administer the compound or vehicle via oral gavage once daily for 4 weeks. The volume should not exceed 10 mL/kg.
-
-
Monitoring:
-
Record body weight weekly.
-
Collect blood samples (e.g., via tail vein) weekly to monitor hematological parameters.
-
-
Terminal Procedures:
-
At the end of the treatment period, collect a final blood sample via cardiac puncture under deep anesthesia.
-
Euthanize the animals and harvest kidneys and liver for histological analysis and/or gene expression studies.
-
Outcome Measures and Data Analysis
Primary Efficacy Endpoints
| Parameter | Method | Rationale |
| Hemoglobin (Hb) | Automated hematology analyzer | Primary indicator of anemia correction. |
| Reticulocyte Count | Automated hematology analyzer | Measures the bone marrow's response to erythropoietic stimulation. |
| Hematocrit (Hct) | Automated hematology analyzer | Percentage of red blood cells in the blood. |
Pharmacodynamic and Secondary Endpoints
| Parameter | Method | Rationale |
| Serum Erythropoietin (EPO) | ELISA | To confirm the on-target effect of HIF-PHI on endogenous EPO production. |
| Serum Iron | Colorimetric assay | To assess changes in iron metabolism. |
| Total Iron Binding Capacity (TIBC) | Colorimetric assay | To assess changes in iron metabolism. |
| Transferrin Saturation (TSAT) | Calculation (Serum Iron / TIBC) x 100 | To assess iron availability for erythropoiesis. |
| Serum Hepcidin | ELISA | Key regulator of iron metabolism, expected to be suppressed by HIF-PHIs.[3] |
| Blood Urea Nitrogen (BUN) | Colorimetric assay | Marker of renal function. |
| Serum Creatinine (Cr) | Colorimetric assay | Marker of renal function. |
| Kidney Histology | H&E and Masson's trichrome staining | To assess the extent of renal injury and fibrosis. |
Conclusion and Future Directions
The protocols described in this document provide a robust framework for the in vivo evaluation of this compound as a potential therapeutic for renal anemia. Successful demonstration of efficacy in this model, characterized by an increase in hemoglobin and reticulocytes, coupled with a favorable safety profile, would warrant further preclinical development. This includes pharmacokinetic studies to determine the dose-exposure relationship and longer-term toxicology studies to assess the safety of chronic administration. The pleiotropic effects of HIF stabilization suggest that the impact of this compound on other physiological processes should also be carefully evaluated in subsequent studies.
References
-
Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]
-
Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
Search Hedges for Alternatives to Oral Gavage in Mice and Rats by the Animal Welfare Information Center. National Agricultural Library. Available at: [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Study on HIF-PHI combined with iron supplement in treatment of renal anemia in rats. Scientific Reports. Available at: [Link]
-
Oral formulation strategies to improve solubility of poorly water-soluble drugs. ResearchGate. Available at: [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available at: [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. Available at: [Link]
-
Choice of vehicle affects pyraclostrobin toxicity in mice. The University of North Carolina at Chapel Hill. Available at: [Link]
-
HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. Journal of Clinical Medicine. Available at: [Link]
Sources
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on HIF-PHI combined with iron supplement in treatment of renal anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide Derivatives for SAR Studies
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridine, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry and drug design. Its derivatives are integral to a vast array of biologically active molecules and represent the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1][2] The pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for substitution at multiple positions make it a privileged scaffold. These derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects.[2]
This guide focuses on a specific subclass: N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide and its analogs. This core structure combines the 3-hydroxypyridine motif, known for its metal-chelating and biological signaling properties[3], with a synthetically versatile amide linkage. The systematic modification of this scaffold is a classic strategy in drug discovery to perform Structure-Activity Relationship (SAR) studies. SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties by methodically altering its chemical structure and observing the effect on its biological activity.
This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the logic behind designing derivatives for SAR exploration, tailored for researchers and scientists in drug development.
Part 1: Synthetic Strategy and Mechanistic Rationale
The primary synthesis of the target compound involves the N-acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. The choice of reagents and conditions is dictated by the chemical properties of the reactants and the desired outcome.
Core Reaction: Amide Formation The formation of the amide bond is achieved via a nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) at the C4 position of the pyridine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.[4]
Causality Behind Experimental Choices:
-
Starting Material Selection : 4-Amino-3-hydroxypyridine serves as the pyridine core. The 3-hydroxy group is a key feature for potential biological interactions, while the 4-amino group provides a reactive handle for derivatization without disrupting the ring's aromaticity directly.
-
Acylating Agent : Pivaloyl chloride (2,2-dimethyl-propionyl chloride) is selected for the parent compound.[5][6] Its bulky tert-butyl group can impart specific steric properties to the final molecule, influencing its binding to a biological target. This group also provides a clear spectroscopic signature (a sharp singlet at ~1.2-1.3 ppm in ¹H NMR) for reaction monitoring and characterization. For SAR studies, this agent can be readily substituted with other acyl chlorides to probe the effects of different steric and electronic properties.
-
Base Catalyst/Scavenger : The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The choice of a non-nucleophilic, sterically hindered base is often preferred to avoid competition with the primary amine.
-
Solvent Selection : An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is used. These solvents are chosen because they do not react with the acyl chloride and can dissolve the reactants effectively.[7]
-
Controlling Selectivity (N- vs. O-Acylation) : The 3-hydroxy group presents a potential site for a competing O-acylation reaction. However, N-acylation is generally favored under these conditions for two main reasons:
-
Nucleophilicity : The amino group at the C4 position is typically more nucleophilic than the phenolic hydroxyl group at C3.
-
Steric Hindrance : The bulky pivaloyl chloride may have more restricted access to the hydroxyl group, which is ortho to the C4 position. To ensure selectivity, the reaction is often run at a controlled temperature (e.g., 0 °C to room temperature).
-
Synthetic Workflow Diagram
The overall process from starting materials to the purified final product is outlined below.
Caption: General workflow for the synthesis of the parent compound.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Equipment:
-
4-Amino-3-hydroxypyridine (1.0 eq)
-
Pivaloyl chloride (1.1 eq)[8]
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-hydroxypyridine (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition : Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling : Cool the flask to 0 °C using an ice-water bath. This helps to control the exothermic reaction and minimize side products.
-
Acyl Chloride Addition : Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching : Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench any unreacted pivaloyl chloride and neutralize the triethylammonium hydrochloride salt.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). The washes remove water-soluble salts and impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the pure product.[9]
Protocol 2: Characterization of the Final Product
The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Confirm the presence of key signals: a singlet for the nine tert-butyl protons (~1.3 ppm), aromatic protons on the pyridine ring, an amide N-H proton (broad singlet), and a hydroxyl O-H proton (broad singlet).
-
¹³C NMR : Confirm the presence of the carbonyl carbon (~176 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring.[10][11]
-
-
Mass Spectrometry (MS) : Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of C₁₁H₁₆N₂O₂ (208.26 g/mol ).[12][13]
-
High-Performance Liquid Chromatography (HPLC) : Assess the purity of the final compound. A pure sample should exhibit a single major peak. This is critical before submitting the compound for biological screening.[14]
Part 3: Synthesis of Derivatives for SAR Studies
To explore the SAR, a library of analogs is synthesized by modifying the parent structure. A common strategy is to vary the acyl group to probe the effects of size, lipophilicity, and electronic nature on biological activity.
General Protocol for Derivative Synthesis: The procedure follows Protocol 1, with the key difference being the substitution of pivaloyl chloride with other commercially available or synthesized acyl chlorides (R-COCl).
Table 1: Representative Acyl Chlorides for SAR Studies
| Acyl Chloride | R-Group | Property Being Probed |
| Acetyl chloride | -CH₃ | Small, simple alkyl group |
| Propionyl chloride | -CH₂CH₃ | Increased alkyl chain length |
| Isobutyryl chloride | -CH(CH₃)₂ | Branched alkyl group (less bulky than t-butyl) |
| Cyclopropanecarbonyl chloride | -c-C₃H₅ | Small, rigid cycloalkyl group |
| Benzoyl chloride | -Ph | Aromatic, planar group |
| 4-Chlorobenzoyl chloride | -C₆H₄-Cl | Aromatic group with electron-withdrawing substituent |
| 4-Methoxybenzoyl chloride | -C₆H₄-OCH₃ | Aromatic group with electron-donating substituent |
By synthesizing and testing the corresponding amides, researchers can deduce which properties are favorable for the desired biological activity.
Part 4: Structure-Activity Relationship (SAR) Logic and Data Interpretation
The core of an SAR study is an iterative cycle of design, synthesis, and testing.
SAR Logic Flow Diagram
Caption: The iterative cycle of a Structure-Activity Relationship study.
Interpreting the Data: The biological activity data, often expressed as an IC₅₀ (half-maximal inhibitory concentration), is tabulated against the structural modifications.
Table 2: Hypothetical SAR Data for N-(3-Hydroxy-pyridin-4-yl)-amide Derivatives
| Compound | R-Group | IC₅₀ (µM) | Interpretation |
| 1 (Parent) | -C(CH₃)₃ | 1.5 | Potent activity with a bulky alkyl group. |
| 2 | -CH₃ | 25.0 | Small alkyl group is not well tolerated; activity decreases significantly. |
| 3 | -CH(CH₃)₂ | 5.2 | Branching is important, but the t-butyl is optimal. |
| 4 | -c-C₃H₅ | 10.8 | A rigid, small ring is less active than a bulky acyclic group. |
| 5 | -Ph | 2.1 | A planar aromatic ring is well-tolerated, suggesting a possible π-π interaction. |
| 6 | -C₆H₄-Cl | 0.8 | Electron-withdrawing group on the phenyl ring enhances potency. |
| 7 | -C₆H₄-OCH₃ | 4.5 | Electron-donating group on the phenyl ring reduces potency. |
Conclusions from Hypothetical Data: From this example dataset, a scientist could conclude:
-
A large, sterically demanding group at the R-position is required for high potency.
-
An aromatic ring is a suitable replacement for the tert-butyl group.
-
The electronic properties of the aromatic ring are important, with electron-withdrawing groups being beneficial for activity. This suggests a specific electronic interaction within the target's binding pocket.
These insights directly inform the design of the next generation of compounds, guiding the drug discovery process toward more potent and effective candidates.[1][15]
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]
-
The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
PIVALOYL CHLORIDE. Ataman Kimya. Available at: [Link]
-
Pivaloyl chloride. Grokipedia. Available at: [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]
-
Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. Available at: [Link]
-
General synthetic route for the synthesis of 3-hydroxypyridin-4-one derivatives. ResearchGate. Available at: [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
Pivaloyl chloride. Wikipedia. Available at: [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
-
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]
-
Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. PubMed. Available at: [Link]
-
N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]
-
Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Wiley Online Library. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Publishers. Available at: [Link]
-
N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. Available at: [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available at: [Link]
-
3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]
- Synthesis method of 3-(4-hydroxyphenyl)propanamide. Google Patents.
-
Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PubMed Central. Available at: [Link]
-
Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate. Available at: [Link]
-
Discovery of 3‑Hydroxy-Pyridin-4(1h)‑Ones Ester of Ciprofloxacin as Prodrug to Combat Biofilm-Associated Pseudomonas Aeruginosa. ResearchGate. Available at: [Link]
-
Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 9. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide AldrichCPR 653584-64-6 [sigmaaldrich.com]
- 13. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide as a Quorum Sensing Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide as a potential quorum sensing (QS) inhibitor. Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies.[1][2][3] This guide details the scientific rationale, step-by-step protocols for key bioassays, and data interpretation strategies necessary to characterize the anti-QS activity of this compound. We present methodologies using well-established model organisms, Chromobacterium violaceum and Pseudomonas aeruginosa, to assess the compound's efficacy in disrupting QS-regulated phenotypes.
Introduction: The Rationale for Targeting Quorum Sensing
Bacteria utilize a sophisticated communication system known as quorum sensing (QS) to monitor their population density and collectively alter gene expression.[1][3] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[4] When the autoinducer concentration reaches a critical threshold, it triggers a signaling cascade that activates the expression of genes responsible for a wide array of collective behaviors. These include the production of virulence factors (e.g., toxins, proteases), biofilm formation, and motility, all of which are critical for pathogenesis in many clinically relevant bacteria like Pseudomonas aeruginosa.[5][6][7]
Interrupting this communication network, a strategy known as quorum quenching, represents a promising anti-virulence approach.[8][9] Unlike traditional antibiotics that aim to kill bacteria, quorum sensing inhibitors (QSIs) are designed to disarm them, reducing their pathogenicity. This approach is hypothesized to exert less selective pressure for the development of drug resistance, a major global health threat.[10][11]
The compound this compound belongs to the 3-hydroxypyridin-4(1H)-one class of molecules. Derivatives of this class have been identified as potent inhibitors of the pqs quorum sensing system in Pseudomonas aeruginosa, a key regulator of virulence factor production.[12][13] This suggests that this compound may act by interfering with QS signaling pathways, thereby attenuating bacterial virulence. This application note provides the necessary protocols to test this hypothesis.
Overview of Key Quorum Sensing Systems
To effectively assay for QS inhibition, it is crucial to understand the target pathways. Many Gram-negative bacteria, including the model organisms used in these protocols, utilize N-acylhomoserine lactones (AHLs) as autoinducers in systems homologous to the LuxI/LuxR pathway.[1][9]
-
Chromobacterium violaceum: This bacterium employs the CviI/CviR system. The synthase CviI produces N-hexanoyl-L-homoserine lactone (C6-HSL).[14] At a critical concentration, C6-HSL binds to the cytoplasmic receptor CviR, which then activates the transcription of the vioABCDE operon, leading to the production of the characteristic purple pigment, violacein.[9][15] Inhibition of violacein production without affecting bacterial growth is a primary indicator of QS inhibition.[8][16]
-
Pseudomonas aeruginosa: This opportunistic pathogen possesses a complex, hierarchical QS network composed of at least three interconnected systems: las, rhl, and pqs.[5][13][17]
-
The las system, regulated by the LasI/LasR proteins and the autoinducer 3-oxo-C12-HSL, sits at the top of the hierarchy.[13]
-
The rhl system, controlled by RhlI/RhlR and the autoinducer C4-HSL, governs the production of virulence factors like pyocyanin and rhamnolipids, which are crucial for swarming motility.[7][18]
-
The pqs system utilizes the Pseudomonas quinolone signal (PQS) and is integrated with the las and rhl systems.[12]
-
The following diagram illustrates the general principle of AHL-mediated quorum sensing, the target of the proposed inhibitor.
Caption: Generalized AHL Quorum Sensing Pathway and Potential Point of Inhibition.
Experimental Protocols
The following protocols are designed to provide a robust framework for assessing the QSI activity of this compound. It is imperative to first determine the Minimum Inhibitory Concentration (MIC) of the compound to ensure that subsequent assays are performed at sub-lethal concentrations. This distinguishes true QS inhibition from general antimicrobial activity.[15]
Workflow Overview
The experimental process follows a logical progression from determining basic toxicity to assessing specific anti-QS and anti-virulence effects.
Caption: High-Level Experimental Workflow for QSI Evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Causality: This step is critical to identify the concentration range where the compound does not inhibit bacterial growth. Any observed reduction in a QS-regulated phenotype at sub-MIC concentrations can then be attributed to interference with the signaling pathway rather than a bactericidal or bacteriostatic effect.[16][19]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472) and Pseudomonas aeruginosa (e.g., PAO1 or PA14)
-
Luria-Bertani (LB) broth and agar
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Vehicle control (DMSO)
-
Microplate reader (OD600 nm)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the test bacterium into 5 mL of LB broth. Incubate overnight at 30°C for C. violaceum or 37°C for P. aeruginosa with shaking (150-200 rpm).[15]
-
Standardization: Dilute the overnight culture in fresh LB broth to achieve a final optical density at 600 nm (OD600) of approximately 0.05-0.1.[15]
-
Plate Setup:
-
Add 100 µL of LB broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
This will result in wells containing 100 µL of serially diluted compound.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. The final volume will be 200 µL.
-
Controls:
-
Positive Growth Control: Bacteria with vehicle (DMSO) at the highest concentration used.
-
Negative Control: LB broth only (no bacteria).
-
Antibiotic Control: Serial dilutions of a standard antibiotic.
-
-
Incubation: Incubate the plates at the appropriate temperature (30°C or 37°C) for 18-24 hours.
-
Reading: Determine the MIC by visually inspecting for the lowest concentration that completely inhibits visible growth. Confirm by measuring the OD600 with a microplate reader.
Protocol 2: Violacein Inhibition Assay (C. violaceum)
Causality: This colorimetric assay provides a rapid and quantifiable measure of the compound's ability to interfere with the CviI/CviR QS system. A reduction in the purple violacein pigment at sub-MIC concentrations indicates successful quorum quenching.[9][20]
Materials:
-
Materials from Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
Centrifuge capable of spinning microplates
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound at sub-MIC concentrations as described in Protocol 1.
-
Inoculation: Inoculate wells with a standardized C. violaceum culture (OD600 ≈ 0.1) to a final volume of 200 µL per well.[8]
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle agitation (150 rpm).[15]
-
Growth Measurement: After incubation, measure the OD600 of each well to confirm that the compound concentrations are not inhibiting growth.
-
Violacein Quantification:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the bacterial cells.[15]
-
Carefully discard the supernatant.
-
Add 200 µL of DMSO to each well to solubilize the violacein pellet.[16]
-
Resuspend the pellet by vigorous pipetting or shaking for 10-15 minutes.
-
Measure the absorbance at 585-595 nm (OD585) to quantify the violacein.[8][16]
-
-
Calculation: Calculate the percentage of violacein inhibition relative to the vehicle control (considered 100% production).
Protocol 3: Swarming Motility Assay (P. aeruginosa)
Causality: Swarming motility in P. aeruginosa is a complex, multicellular behavior that is co-regulated by the flagellar and QS systems, particularly the rhl system which controls rhamnolipid biosurfactant production.[21][22] Inhibition of swarming indicates potential disruption of the rhl pathway.
Materials:
-
P. aeruginosa (e.g., PAO1)
-
Swarm agar plates (e.g., M8 medium with 0.5% agar)[21]
-
Test compound at a selected sub-MIC concentration
-
Sterile toothpicks or pipette tips
Procedure:
-
Plate Preparation: Prepare swarm agar plates, incorporating the test compound and a vehicle control (DMSO) into separate batches of molten agar before pouring. Ensure plates are poured to a uniform thickness and allowed to dry adequately.[23]
-
Inoculation:
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Carefully touch a sterile toothpick to the surface of the liquid culture.
-
Gently touch the inoculated toothpick to the center of a swarm agar plate. Do not pierce the agar.[21]
-
-
Incubation: Incubate the plates upright at 37°C for 16-24 hours.[21]
-
Analysis: Measure the diameter of the swarming zone for both the treated and control plates. A significant reduction in the swarm diameter in the presence of the compound indicates inhibition of motility.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison. Results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: MIC and Violacein Inhibition Data
| Compound Concentration (µg/mL) | % Growth Inhibition (C. violaceum) | % Violacein Inhibition |
| 512 | 100% | N/A |
| 256 | 100% | N/A |
| 128 (MIC) | 98 ± 2.1% | N/A |
| 64 (1/2 MIC) | 8 ± 1.5% | 85 ± 4.2% |
| 32 (1/4 MIC) | 2 ± 0.8% | 62 ± 5.1% |
| 16 (1/8 MIC) | 0 ± 1.1% | 35 ± 3.8% |
| 0 (Vehicle Control) | 0% | 0% |
Data are representative. N/A: Not applicable.
Interpretation: The ideal QSI candidate will show a high percentage of violacein inhibition at concentrations that cause minimal to no growth inhibition, as seen at 64 µg/mL in the example table.
Table 2: Swarming Motility Inhibition Data
| Treatment | Swarm Diameter (mm) | % Inhibition |
| Vehicle Control | 45 ± 3.5 | 0% |
| Compound (32 µg/mL) | 12 ± 2.1 | 73.3% |
Data are representative.
Interpretation: A statistically significant reduction in swarm diameter for the compound-treated plates compared to the vehicle control indicates a positive result.
Conclusion
The protocols outlined in this application note provide a standardized and robust methodology for evaluating the quorum sensing inhibitory potential of this compound. By systematically assessing its impact on bacterial growth, pigment production in C. violaceum, and motility in P. aeruginosa, researchers can effectively characterize its anti-virulence properties. Positive results from these assays would warrant further investigation into the compound's specific molecular targets within the complex QS networks of pathogenic bacteria, paving the way for its development as a novel therapeutic agent.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin.
- BenchChem. (2025). Application Note: Chromobacterium violaceum Violacein Inhibition Assay with Aculene D.
- Toutain-Kidd, C. M., et al. (2008). Improving the reproducibility of Pseudomonas aeruginosa swarming motility assays. WILEY‐VCH Verlag GmbH & Co. KGaA, Weinheim.
- Ha, D. G., Kuchma, S. L., & O'Toole, G. A. (2014). Plate-Based Assay for Swarming Motility in Pseudomonas aeruginosa. Methods in molecular biology (Clifton, N.J.), 1149, 67–72.
- Deziel, E., et al. (2004). Plate-Based Assay for Swarming Motility in Pseudomonas aeruginosa. Methods in Molecular Biology.
- Strateva, M., & Mitova, M. (2023). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. MDPI.
- Sowmiya, K., et al. (2022).
- Martinez, L. R., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. JoVE.
- Ha, D. G., et al. (2014). Plate-based assay for swarming motility in Pseudomonas aeruginosa. PubMed.
- Toutain-Kidd, C. M., et al. (2009). Improving the reproducibility of Pseudomonas aeruginosa swarming motility assays. Scilit.
- Martinez, L. R., et al. (2025). Quorum Sensing Inhibition by Bioactive Compounds. JoVE.
- Blackwell, H. E. (2011). Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa. PubMed Central.
- Pérez-Maldonado, L., et al. (2022). Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Studies with a Quorum Sensing Inhibitor.
- Strateva, M., & Mitova, M. (2023). Chromobacterium violaceum: Model for Evaluating Anti-Quorum Sensing Activity of Plant Substances. Preprints.org.
- McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. PubMed.
- Gao, Y., et al. (2020).
- Lyons, T., et al. (2020). Small molecule inhibitors of bacterial quorum sensing. Sciforum.
- Williams, P., & Cámara, M. (2009).
- Wikipedia. (n.d.). Quorum sensing.
- Salem, S. S., et al. (2021). Inhibition of Quorum Sensing and Virulence Factors of Pseudomonas aeruginosa by Biologically Synthesized Gold and Selenium Nanoparticles. MDPI.
- Annapoorani, A., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega.
- Li, Y., et al. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. PubMed Central.
- Adonizio, A. L., et al. (2006). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. PubMed Central.
- Sankar, V. (2016). Inhibition of Quorum Sensing in Pseudomonas aeruginosa: A Review.
- Borges, A., et al. (2016). Quorum sensing inhibition in Pseudomonas aeruginosa biofilms: new insights through network mining. SciSpace.
- Li, Y., et al. (2022). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. MDPI.
- Wang, Y., et al. (2023). 3-Hydroxypyridin-4(1 H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa. Journal of Medicinal Chemistry.
- Khatun, M. R., et al. (2025). Natural Products Inhibit Bacterial Growth and Modulate Quorum‐Sensing Systems Las and Rhl in Pseudomonas aeruginosa PA14.
- Wang, Y., et al. (2021). Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila. Frontiers in Microbiology.
- Qais, F. A., et al. (2023). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. MDPI.
Sources
- 1. Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. 3-Hydroxypyridin-4(1 H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Plate-Based Assay for Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Plate-Based Assay for Swarming Motility in Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]
- 23. [PDF] Improving the reproducibility of Pseudomonas aeruginosa swarming motility assays | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide stability issues in solution
Technical Support Center: N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Welcome to the technical support guide for this compound (CAS 169205-93-0). This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common stability issues encountered when working with this molecule in solution.
Core Molecular Structure & Intrinsic Stability Considerations
Understanding the stability of this compound begins with its structure. The molecule consists of two key functional groups that dictate its chemical behavior in solution: a 3-hydroxypyridine ring and a pivaloyl amide (2,2-dimethyl-propionamide) group .
-
3-Hydroxypyridine Moiety: This part of the molecule is susceptible to pH-dependent changes, oxidation, and tautomerization. In aqueous solutions, 3-hydroxypyridine can exist in equilibrium with its zwitterionic tautomer, 3-pyridone.[1][2] This equilibrium is sensitive to the polarity and hydrogen-bonding capability of the solvent.[1] The phenolic hydroxyl group also makes the ring susceptible to oxidation, which can be catalyzed by metal ions or light, potentially leading to colored degradation products.[3]
-
Pivaloyl Amide Moiety: The amide bond is generally susceptible to hydrolysis under acidic or basic conditions. However, the pivaloyl group is a bulky tert-butyl group, which provides significant steric hindrance around the carbonyl carbon. This steric bulk makes the amide bond in this compound unusually resistant to hydrolysis under neutral or mild conditions compared to less hindered amides.[4][5] Significant energy (e.g., strong acid/base and heat) is required to cleave this bond.
Caption: Key functional groups influencing stability.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems reported by users during experimental work.
Issue 1: My compound precipitates or becomes cloudy after dissolving in aqueous buffer.
Q: I dissolved my compound in DMSO to make a stock solution and then diluted it into a phosphate buffer (pH 7.4). After a short time, the solution turned cloudy. What is happening?
A: This is a classic solubility problem, likely driven by the pH and the amphipathic nature of the molecule.
-
Causality: The 3-hydroxypyridine ring has a pKa associated with its phenolic hydroxyl group and another with the pyridine nitrogen. At neutral pH, the molecule is largely in its neutral form, which has limited aqueous solubility. Depending on the exact pKa values, adjusting the pH away from the isoelectric point can increase solubility by forming a charged species (either a phenolate anion at high pH or a protonated pyridinium cation at low pH). Furthermore, diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out if its solubility limit in the final buffer/DMSO mixture is exceeded.
-
Troubleshooting Protocol:
-
Determine pH-Dependent Solubility:
-
Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add a small, known amount of the solid compound to a fixed volume of each buffer to create a slurry.
-
Stir vigorously at a controlled temperature (e.g., 25 °C) for several hours to reach equilibrium.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
-
Optimize Stock Solution & Dilution:
-
Lower the concentration of your DMSO stock solution. A 10 mM stock is less likely to cause precipitation upon dilution than a 100 mM stock.
-
When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing. This avoids localized high concentrations that can initiate precipitation.
-
Consider using a co-solvent. If compatible with your assay, including a small percentage (e.g., 5-10%) of ethanol or PEG-400 in your final buffer can improve solubility.
-
-
Data Summary Table: Expected Solubility Profile
| pH Range | Dominant Species | Expected Relative Solubility |
| < 4 (Acidic) | Pyridinium Cation | High |
| 5 - 8 (Neutral) | Neutral Molecule | Low |
| > 9 (Basic) | Phenolate Anion | High |
Issue 2: The solution of my compound turns yellow/brown over time.
Q: I prepared a solution of the compound in a clear glass vial for an experiment. After leaving it on the benchtop under lab lighting, it developed a distinct yellow-brown color. Is this degradation?
A: Yes, this is a strong indication of oxidative degradation of the 3-hydroxypyridine ring.
-
Causality: Phenolic compounds, including 3-hydroxypyridine, are susceptible to oxidation.[3] This process can be accelerated by exposure to light (photodegradation), the presence of trace metal ions (e.g., Fe³⁺, Cu²⁺) which can catalyze oxidation, and dissolved oxygen. The resulting degradation products are often colored, conjugated quinone-like species.
-
Troubleshooting Protocol:
-
Protect from Light:
-
Store all stock solutions and experimental samples in amber glass vials or wrap clear vials in aluminum foil.
-
Minimize exposure to direct laboratory light during experiments.
-
-
Use High-Purity Solvents and Buffers:
-
Use HPLC-grade or equivalent high-purity water and solvents to minimize metal ion contamination.
-
If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 100 µM) to your buffers, if compatible with your experimental system.
-
-
De-gas Buffers:
-
For long-term experiments, sparging buffers with an inert gas like nitrogen or argon before use can reduce the amount of dissolved oxygen and slow the rate of oxidation.
-
-
Confirmation of Degradation:
-
Analyze the colored solution by LC-MS. Compare the chromatogram to a freshly prepared, colorless solution.
-
Look for the appearance of new peaks with masses corresponding to potential oxidation products (e.g., M+16 for hydroxylation, or masses corresponding to dimers).
-
-
Workflow for Investigating Discoloration
Caption: Troubleshooting workflow for solution discoloration.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution in DMSO? A1: For short-term storage (1-2 weeks), store at 2-8°C. For long-term storage (>2 weeks), aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C. Always use amber vials to protect from light.
Q2: Is the amide bond stable to hydrolysis? A2: Yes, the amide bond is exceptionally stable due to the steric hindrance of the tert-butyl (pivaloyl) group.[4] Hydrolysis is not a significant concern under typical experimental conditions (pH 3-10, room temperature). Degradation is much more likely to occur at the 3-hydroxypyridine ring.
Q3: Can I use mass spectrometry to monitor the stability of this compound? A3: Absolutely. A simple LC-MS method is ideal. You can monitor the disappearance of the parent ion (m/z 195.2 for [M+H]⁺) and the appearance of potential degradants. A common oxidative product would have an m/z of 211.2 ([M+O+H]⁺).
Q4: What is a good starting point for an HPLC analytical method? A4: A standard reversed-phase method should work well.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270-280 nm (typical for pyridine rings).
-
This method should be validated for your specific needs.[7]
References
- Grokipedia. Pivalamide.
- Guidechem. 3-Hydroxypyridine 109-00-2 wiki.
- ChemicalBook. 3-Hydroxypyridine | 109-00-2.
-
ResearchGate. Equilibrium structures in aqueous solution of the hydroxypyridine/pyridone (HP/PO) tautomers. Available from: [Link]
- Amerigo Scientific. N-(3-Hydroxy-pyridin-4-yl)-2, 2-dimethyl-propionamide, 1 gram.
- Benchchem. Pivalamide | 754-10-9.
-
ResearchGate. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Available from: [Link]
- Sultan Qaboos University House of Expertise. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state.
-
ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
Sources
Technical Support Guide: Overcoming Poor Cell Permeability of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular activity of this compound, likely stemming from suboptimal membrane permeability. We will explore the underlying reasons for this issue and provide a series of structured troubleshooting guides and experimental protocols to help you overcome this common hurdle.
Section 1: Initial Physicochemical Assessment & FAQs
This section addresses the fundamental properties of the compound and answers common preliminary questions.
Q1: What are the key physicochemical properties of this compound, and how do they relate to cell permeability?
Answer: Understanding the molecule's intrinsic properties is the first step in diagnosing permeability issues. The compound, with CAS Number 169205-93-0, has a defined structure that dictates its behavior.[1]
While potent in cell-free biochemical assays, its efficacy in cell-based models can be limited if it cannot reach its intracellular target. This discrepancy often points directly to poor membrane permeability. Molecules must balance water solubility (for bioavailability in aqueous media) with lipid solubility (to cross the cell membrane's lipid bilayer).[2][3]
| Property | Value / Prediction | Implication for Permeability |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol [1] | Favorable: Low molecular weight is generally good for passive diffusion. |
| Hydrogen Bond Donors | 2 (Amide N-H, Hydroxyl O-H) | Favorable: The number is low, which reduces the energy penalty of moving from a polar (aqueous) to a nonpolar (lipid) environment.[4][5] |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Amide O, Hydroxyl O, Pyridine N) | Favorable: The number is well within typical limits for drug-like molecules.[4][5] |
| Polarity/Lipophilicity | Contains both a polar 3-hydroxypyridine head and a nonpolar tert-butyl tail. | The Challenge: The 3-hydroxy group on the pyridine ring is a key polar feature. While this aids aqueous solubility, it can significantly hinder passive diffusion across the lipophilic cell membrane by requiring the shedding of its hydration shell, an energetically unfavorable process.[6] |
Q2: My compound adheres to Lipinski's "Rule of Five." Shouldn't it be permeable?
Answer: This is an excellent and common question. Lipinski's Rule of Five (Ro5) is a valuable guideline for predicting oral bioavailability, but it is not an absolute predictor of cell permeability.[4][5][7] A compound can satisfy all Ro5 criteria and still exhibit poor permeability for several reasons:
-
Passive Diffusion is Not the Only Mechanism: The Ro5 primarily assesses the likelihood of passive diffusion. It does not account for the influence of active transport processes, particularly efflux pumps that can actively remove the compound from the cell as soon as it enters.[8]
-
Polar Surface Area (PSA): While related to hydrogen bonding, PSA provides a more nuanced measure of a molecule's polarity. The 3-hydroxypyridine moiety contributes significantly to the PSA, which can be a strong negative predictor of permeability.
-
Charge and Ionization: The pyridine nitrogen can be protonated at physiological pH, creating a charged species that is significantly less able to cross the lipid bilayer.
Therefore, while the Ro5 is a useful starting point, it is crucial to experimentally determine permeability and investigate other potential barriers like active efflux.[8][9]
Section 2: Troubleshooting Workflow & Strategic Solutions
If you have confirmed poor cellular activity, follow this workflow to diagnose the root cause and implement targeted solutions.
Caption: Troubleshooting workflow for poor cell permeability.
Strategy 2.1: The Prodrug Approach to Mask Polarity
Issue: The primary suspect for the poor permeability of this compound is the polar 3-hydroxy group.
Causality & Solution: A prodrug strategy involves temporarily masking this polar functional group with a lipophilic promoiety.[10] This modification creates a new, more membrane-permeable molecule that can diffuse into the cell. Once inside, intracellular enzymes, such as esterases, cleave the promoiety, releasing the original active compound at its site of action.[11][12]
A common approach is to form an ester linkage, which is often readily cleaved by intracellular esterases.
Caption: The prodrug strategy for enhancing cell entry.
Experimental Protocol: Synthesis and Evaluation of an Acetoxymethyl (AM) Ester Prodrug
-
Synthesis: React this compound with acetoxymethyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF). Purify the resulting product by chromatography.
-
Confirmation: Confirm the structure of the new prodrug entity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Permeability Testing: Perform a Caco-2 permeability assay (see Protocol 3.1) on the prodrug. The apparent permeability (Papp) should be significantly higher than that of the parent compound.
-
Stability & Conversion:
-
Incubate the prodrug in cell lysate (containing esterases) and in buffer alone (as a control).
-
Monitor the disappearance of the prodrug and the appearance of the parent compound over time using LC-MS.
-
This confirms that the prodrug is stable in buffer but is converted back to the active form in a cellular environment.
-
-
Cellular Activity Assay: Re-run your primary cellular activity assay with the prodrug. A significant increase in potency (i.e., a lower EC₅₀ or IC₅₀) compared to the parent compound strongly indicates that poor permeability was the limiting factor.
Strategy 2.2: Investigating and Overcoming Efflux Pumps
Issue: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which are membrane transporters that actively expel a wide range of substances from the cell, preventing them from reaching therapeutic concentrations.[13][14][15]
Causality & Solution: If efflux is the problem, co-incubation of your compound with a known inhibitor of these pumps should increase its intracellular accumulation and, consequently, its activity.[16][17] This is a diagnostic experiment: a positive result confirms efflux involvement.
Experimental Protocol: Efflux Pump Inhibition Assay
-
Select Inhibitors: Choose well-characterized inhibitors for common efflux pumps.
-
Experimental Setup:
-
Prepare cells for your standard cellular activity assay.
-
Create several treatment groups:
-
Vehicle Control
-
Compound Alone (at a concentration near its IC₅₀)
-
Inhibitor A Alone (e.g., Verapamil)
-
Inhibitor B Alone (e.g., Ko143)
-
Compound + Inhibitor A
-
Compound + Inhibitor B
-
-
-
Execution: Pre-incubate the cells with the inhibitor (or vehicle) for 30-60 minutes to ensure the pump is blocked. Then, add the compound and proceed with your standard assay protocol.
-
Analysis: Compare the activity of the compound in the presence and absence of the inhibitors. A significant potentiation of activity (a leftward shift in the dose-response curve) in the presence of an inhibitor indicates that your compound is a substrate for the corresponding pump.
| Efflux Pump | Common Inhibitor | Typical Conc. |
| P-glycoprotein (P-gp/MDR1) | Verapamil, Cyclosporin A | 1-10 µM |
| Breast Cancer Resistance Protein (BCRP) | Ko143 | 0.5-1 µM |
| Multidrug Resistance-Associated Proteins (MRPs) | MK-571 | 10-50 µM |
Strategy 2.3: Formulation with Chemical Permeation Enhancers (CPEs)
Issue: The compound's formulation in a simple buffer (like PBS or DMSO stock diluted in media) does not provide any assistance in crossing the cell membrane.
Causality & Solution: Chemical Permeation Enhancers (CPEs) are excipients that can be co-formulated with a drug to transiently and reversibly increase the permeability of the cell membrane.[18][19] Their mechanisms include fluidizing the lipid bilayer or disrupting tight junctions between cells (in the case of cell monolayers).[20][21] This can be a rapid way to test if improved delivery enhances activity, though it is more relevant for in vivo oral formulations than standard in vitro assays.
Screening Protocol for CPEs
-
Select CPEs: Choose a small panel of CPEs with different mechanisms.
-
Determine Non-Toxic Concentration: First, perform a cytotoxicity assay (e.g., MTS or LDH release) for each CPE alone on your cell line to determine the maximum non-toxic concentration.
-
Co-incubation Assay: Run your cellular activity assay with your compound co-incubated with the non-toxic concentration of each CPE.
-
Analysis: An increase in the potency of your compound in the presence of a CPE suggests that enhancing permeation is a viable strategy.
| CPE Class | Example | Proposed Mechanism |
| Fatty Acids | Sodium Caprate, Oleic Acid | Lipid bilayer disruption |
| Surfactants | Polysorbate 80 (Tween® 80) | Micelle formation, membrane fluidization |
| Solvents | Transcutol® | Altering drug partitioning into the skin/membrane[19] |
| Cyclodextrins | HP-β-CD | Increasing local concentration of free drug |
Section 3: Standard Operating Protocols
Protocol 3.1: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for assessing a compound's passive permeability and its potential as an efflux pump substrate.[22][23][24] It uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal epithelium.[25][26]
Methodology
-
Cell Seeding: Seed Caco-2 cells onto microporous Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the monolayers with warm transport buffer.
-
Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Simultaneously, in a separate set of inserts, perform the transport in the reverse direction.
-
Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Calculations:
-
Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration.
-
-
Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation of Results
| Papp (A→B) Value | Permeability Classification |
| < 1 x 10⁻⁶ cm/s | Low |
| 1-10 x 10⁻⁶ cm/s | Moderate |
| > 10 x 10⁻⁶ cm/s | High |
An Efflux Ratio > 2 is a strong indication that the compound is a substrate for active efflux pumps.
References
-
Kulbacka, J., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central. Available at: [Link]
-
Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. PubMed. Available at: [Link]
-
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. Available at: [Link]
-
Zhao, Y., et al. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. Available at: [Link]
-
Feeney, O. M., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. Available at: [Link]
-
Akhtar, N. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. Available at: [Link]
-
Wikipedia. (2023). Lipinski's rule of five. Wikipedia. Available at: [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
-
Creative Bioarray. (n.d.). In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. AZoLifeSciences. Available at: [Link]
-
Han, L. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available at: [Link]
-
Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Semantic Scholar. Available at: [Link]
-
Broccatelli, F., et al. (2016). BDDCS, the Rule of 5 and Drugability. PubMed Central. Available at: [Link]
-
Nielson, A. B., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. Available at: [Link]
-
Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Taylor & Francis Online. Available at: [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. Available at: [Link]
-
Zhang, M., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available at: [Link]
-
Du, D., et al. (2018). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. Available at: [Link]
-
Cudic, M., et al. (2020). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. Available at: [Link]
-
Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. Available at: [Link]
-
ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]
-
Burris, A. C., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed Central. Available at: [Link]
-
Burris, A. C., et al. (2022). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropionic acid. PubChem. Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]
-
Levine, D. J., et al. (2015). 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. PubMed. Available at: [Link]
-
Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available at: [Link]
-
Al-Hilal, T. A., et al. (2023). Evaluation of Permeation Enhancers for Vaginal Delivery of Buserelin Acetate Using a Validated Chromatographic Method and Ex Vivo Porcine Model. National Institutes of Health. Available at: [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2020). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. AJPCR. Available at: [Link]
-
Wang, B., et al. (1999). Synthesis of an esterase-sensitive cyclic prodrug of a model hexapeptide having enhanced membrane permeability and enzymatic stability using a 3-(2'-hydroxy-4',6'-dimethylphenyl)-3,3-dimethyl propionic Acid promoiety. PubMed. Available at: [Link]
-
van Zyl, L., et al. (2019). Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. PubMed Central. Available at: [Link]
-
Ma, C., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Ma, C., et al. (2023). Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Daugherity, M., et al. (2023). Modification of Peptide and Permeation Enhancer In Vitro Release Rates by Dispersion with a Gel-Forming Polymer. National Institutes of Health. Available at: [Link]
-
Ma, C., et al. (2023). 3-Hydroxypyridin-4(1 H)-one Derivatives as pqs Quorum Sensing Inhibitors Attenuate Virulence and Reduce Antibiotic Resistance in Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Ferreira, M., et al. (2019). Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2024). A fluorinated prodrug strategy enhances the therapeutic index of nanoparticle-delivered hydrophilic drugs. PubMed. Available at: [Link]
-
Wang, Z., et al. (2022). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. PubMed Central. Available at: [Link]
-
Chen, Y., et al. (2024). A host defense peptide-mimicking prodrug activated by drug-resistant Gram-negative bacterial infections. PubMed. Available at: [Link]
-
Riggs, J. R., et al. (2006). Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability. PubMed. Available at: [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of an esterase-sensitive cyclic prodrug of a model hexapeptide having enhanced membrane permeability and enzymatic stability using a 3-(2'-hydroxy-4',6'-dimethylphenyl)-3,3-dimethyl propionic Acid promoiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. catalog.article4pub.com [catalog.article4pub.com]
- 21. Modification of Peptide and Permeation Enhancer In Vitro Release Rates by Dispersion with a Gel-Forming Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Cell-based in vitro models for predicting drug permeability | Semantic Scholar [semanticscholar.org]
- 26. tandfonline.com [tandfonline.com]
Troubleshooting N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide synthesis impurities
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this synthesis. Our goal is to explain the causality behind experimental outcomes and provide robust, validated protocols to ensure the highest purity of your target compound.
Introduction: The Synthetic Landscape
The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 3-amino-4-hydroxypyridine with pivaloyl chloride.[1][2] This reaction leverages the higher nucleophilicity of the exocyclic amino group compared to the pyridyl nitrogen or the hydroxyl group.[3] However, the presence of multiple reactive sites on the starting aminopyridine, coupled with the high reactivity of pivaloyl chloride, creates a landscape where side reactions and impurity formation are common challenges.[2] This guide will dissect these potential issues and offer field-proven solutions.
Logical Flow of Synthesis and Potential Pitfalls
The following diagram illustrates the primary synthesis pathway and the branching points that can lead to common impurities. Understanding this flow is the first step in effective troubleshooting.
Caption: Key reaction pathways in the synthesis.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Incomplete Reactions and Starting Material Impurities
Q1: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 3-amino-4-hydroxypyridine. What went wrong?
This is a classic sign of incomplete acylation. Several factors can be at play:
-
Insufficient Acylating Agent: The stoichiometry may be incorrect. While a 1:1 molar ratio is theoretical, pivaloyl chloride can be consumed by side reactions, primarily hydrolysis from trace water in your solvent or on glassware.
-
Ineffective Base: The reaction generates HCl, which protonates the highly basic amino group of the starting material, rendering it non-nucleophilic. An insufficient amount of base (at least 1 equivalent is required) or a base that is too weak will fail to neutralize the acid effectively, stalling the reaction.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can significantly slow down the rate of the desired N-acylation, leading to an incomplete reaction within your allotted timeframe.
-
Poor Reagent Quality: Pivaloyl chloride is highly susceptible to degradation by moisture.[2] If an old bottle was used or if it was handled improperly, it may have partially hydrolyzed to pivalic acid, reducing its effective concentration.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of pivaloyl chloride to compensate for potential hydrolysis.
-
Check Your Base: Use at least 1.1 equivalents of a suitable base like triethylamine (TEA) or pyridine. Ensure the base is dry and of high purity.
-
Optimize Temperature: Start the reaction at 0 °C during the dropwise addition of pivaloyl chloride to control the initial exotherm, then allow it to warm to room temperature and stir for several hours. Monitor progress by TLC. Gentle heating (e.g., 40-50 °C) can be employed if the reaction is sluggish, but this increases the risk of di-acylation.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction. Use a fresh bottle or a freshly distilled sample of pivaloyl chloride.
Q2: I've isolated my product, but it's contaminated with pivalic acid. How did this form and how do I remove it?
Pivalic acid is the hydrolysis product of pivaloyl chloride.[2] Its presence is almost always due to exposure of the acylating agent to water before or during the reaction.
Causality: Pivaloyl chloride is a highly reactive acyl chloride. Any moisture present in the reaction flask, solvent, or reagents will rapidly convert it to pivalic acid. This not only consumes your reagent but also introduces a purification challenge.
Removal Strategy:
Pivalic acid is acidic, while your desired product is weakly basic. This difference in physicochemical properties is key to its removal.
-
Aqueous Basic Wash: During the workup, wash the organic layer (e.g., DCM or EtOAc) with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The pivalic acid will be deprotonated to form sodium pivalate, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase.
-
Extraction Confirmation: After the base wash, wash the organic layer with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. The pivalic acid should be completely removed.
Section 2: Di-acylation and Other Product-Related Impurities
Q3: My mass spectrometry results show a peak with a mass of M+84 relative to my product. I suspect a di-acylated impurity. Is this common?
Yes, this is one of the most common impurities. The M+84 peak corresponds to the addition of a second pivaloyl group (C₅H₉O, mass ≈ 85, but M+84 due to loss of H). This impurity is N-(3-(pivaloyloxy)pyridin-4-yl)-2,2-dimethyl-propionamide .
Causality: The starting material, 3-amino-4-hydroxypyridine, has two nucleophilic sites: the amino group and the hydroxyl group.
-
N-Acylation (Primary Reaction): The amino group is significantly more nucleophilic than the hydroxyl group, so it reacts first to form the desired amide product.[3]
-
O-Acylation (Secondary Reaction): If excess pivaloyl chloride is present, or if the reaction conditions are forced (e.g., elevated temperature, prolonged reaction time), the less nucleophilic hydroxyl group of either the starting material or the product can be acylated to form an ester.
Caption: Kinetic vs. Thermodynamic Acylation Pathway.
Mitigation and Removal:
-
Control Stoichiometry: Use no more than 1.1 equivalents of pivaloyl chloride.
-
Control Temperature: Add the pivaloyl chloride slowly at 0 °C to dissipate the heat of reaction. Avoid heating the reaction unless absolutely necessary to drive completion.
-
Purification: The di-acylated product is significantly less polar than the desired product due to the masking of the free hydroxyl group. This makes it readily separable by silica gel column chromatography. The di-acylated product will elute first in a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate).
Summary of Potential Impurities
| Impurity Name | Molecular Weight ( g/mol ) | Mass Spec (ESI+) [M+H]⁺ | Likely Cause | Removal Method |
| 3-Amino-4-hydroxypyridine | 110.11 | 111.1 | Incomplete reaction | Column chromatography; Acidic wash |
| Pivalic Acid | 102.13 | 103.1 | Hydrolysis of pivaloyl chloride | Aqueous basic wash (e.g., NaHCO₃) |
| Di-acylated Impurity | 278.35 | 279.4 | Excess acylating agent; High temp | Column chromatography |
| O-Pivaloyl Isomer | 194.23 | 195.2 | Minor side reaction | Column chromatography |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to minimize impurity formation.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 3-amino-4-hydroxypyridine (5.0 g, 45.4 mmol).
-
Solvent & Base: Add anhydrous dichloromethane (DCM, 100 mL) and triethylamine (7.0 mL, 50.0 mmol, 1.1 eq). Stir the mixture at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Acylating Agent: Add pivaloyl chloride (5.8 mL, 47.7 mmol, 1.05 eq) dropwise to the stirring solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the starting material spot is no longer visible.
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Washing:
-
Separate the layers.
-
Wash the organic layer with 1 M HCl (50 mL) to remove excess base and unreacted starting material.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any pivalic acid.
-
Wash with brine (50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography if necessary.
Protocol 2: Troubleshooting Workflow
Caption: A logical workflow for impurity identification and resolution.
References
-
ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Available at: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
-
Ataman Kimya. PIVALOYL CHLORIDE. Available at: [Link]
-
Patsnap. Pivaloyl chloride patented technology retrieval search results. Available at: [Link]
-
PubMed. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Available at: [Link]
-
Organic Syntheses. O-PIVALOYL-HYDROXYLAMINE TRIFLIC ACID SALT. Available at: [Link]
-
PrepChem.com. Synthesis of pivaloyl chloride. Available at: [Link]
-
National Institutes of Health. Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. Available at: [Link]
-
MDPI. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available at: [Link]
-
ACS Omega. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Available at: [Link]
-
ResearchGate. Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Available at: [Link]
-
PubChem. 3-Aminopyridin-4-ol. Available at: [Link]
-
American Journal of Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
- Google Patents. Process for preparing 4-aminopyridines using pyridine betaine intermediates.
-
PubMed. Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Available at: [Link]
-
PubMed. General and mild preparation of 2-aminopyridines. Available at: [Link]
- Google Patents. Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide.
-
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]
-
MDPI. Design and Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
-
ResearchGate. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available at: [Link]
-
RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
-
PubMed Central. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Available at: [Link]
- Google Patents. Method for synthesizing prucalopride impurity.
-
ResearchGate. Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Available at: [Link]
-
PubMed. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Available at: [Link]
-
PubMed. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Available at: [Link]
Sources
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide off-target effects in assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, hereafter referred to as "Cmpd-HPDP". This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected results during their experiments with this compound. Given that Cmpd-HPDP is a novel investigational molecule, this document provides a framework for identifying and troubleshooting potential off-target effects based on its structural motifs and general principles of pharmacology.
For the purpose of this guide, we will assume the intended primary target of Cmpd-HPDP is a novel G-protein coupled receptor (GPCR), designated as GPRx , which is believed to be involved in neuroinflammatory pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Assay Behavior
Q1: We are observing no effect of Cmpd-HPDP in our GPRx functional assay. What are the common reasons for this?
There are several potential reasons for the observed inactivity of a small molecule inhibitor like Cmpd-HPDP.[1] These can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system being used.[1]
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be soluble in the assay buffer at the tested concentration.[1] Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors.[1]
-
Experimental Setup: Issues with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or problems with cell health, can lead to a lack of observable effect.[1]
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[1]
Troubleshooting Workflow for Compound Inactivity
Caption: Troubleshooting workflow for Cmpd-HPDP inactivity.
Q2: Cmpd-HPDP seems to have poor solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a frequent hurdle.[1] If the compound precipitates, its effective concentration will be much lower than intended.[1]
Protocol 1: Visual Solubility Assessment
-
Prepare a high-concentration stock solution of Cmpd-HPDP in 100% DMSO (e.g., 10 mM).[1]
-
In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).[1]
-
Add the appropriate volume of the Cmpd-HPDP stock solution to achieve the highest concentration you plan to test.
-
Vortex the solution gently.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[1]
-
Visually inspect the solution for any signs of precipitation against a dark background.[1]
If precipitation is observed, consider lowering the final concentration or testing a different formulation if possible. Ensure the final DMSO concentration is well-tolerated by your cells (typically <0.5%).[1]
Section 2: Investigating Potential Off-Target Effects
The 3-hydroxy-pyridin-4-one scaffold within Cmpd-HPDP is a known structural alert for potential off-target activities, primarily iron chelation.[2][3]
Q3: My cellular phenotype is not consistent with GPRx inhibition. Could an off-target effect be responsible?
Yes. If the observed cellular response does not align with the known or hypothesized signaling of GPRx, it is crucial to investigate potential off-target effects.
Hypothetical GPRx Signaling and Potential Off-Target Interference
Caption: GPRx pathway and potential off-target interference points.
Q4: How can I test if Cmpd-HPDP is acting as an iron chelator in my assay?
The 3-hydroxy-pyridin-4-one moiety is a known bidentate chelator of ferric iron (Fe³⁺).[2][3] This can lead to iron depletion in the cell culture medium or within the cells, impacting various iron-dependent processes like mitochondrial respiration and cell proliferation.
Protocol 2: Iron Rescue Experiment
This experiment aims to determine if the observed phenotype can be reversed by supplementing the medium with iron.
-
Setup: Prepare replicate cell cultures.
-
Treatment Groups:
-
Vehicle control (e.g., DMSO).
-
Cmpd-HPDP at its effective concentration (EC₅₀ or a concentration that elicits the phenotype).
-
Cmpd-HPDP + Iron (III) chloride (FeCl₃) or Holo-Transferrin. The iron concentration should be optimized, but a starting point is often in the 10-100 µM range for FeCl₃.
-
Iron alone (as a control for iron toxicity).
-
-
Incubation: Treat the cells for the standard duration of your assay.
-
Readout: Measure your primary phenotype (e.g., cell viability, reporter gene expression).
Data Interpretation Table
| Vehicle | Cmpd-HPDP | Cmpd-HPDP + Iron | Iron Alone | Interpretation |
| Normal | Effect Observed | Effect Reversed | Normal | Strong evidence for iron chelation-mediated off-target effect. |
| Normal | Effect Observed | Effect NOT Reversed | Normal | The effect is likely independent of iron chelation. |
| Normal | No Effect | - | - | Compound inactive or not iron-chelating under these conditions. |
Q5: Besides iron chelation, what other off-target activities should I consider?
Given the pyridine core, which is common in CNS-active molecules, it is prudent to assess for activity against other common targets. Analogues of other pyridinol compounds have shown activity at monoamine transporters or nicotinic acetylcholine receptors (nAChRs).[4]
Recommended Counter-Screening Strategy
A tiered approach to counter-screening can be cost-effective:
-
Initial Tier (High-Priority):
-
Iron Chelation Assay: As described above.
-
Broad Kinase Panel: A commercially available panel (e.g., Eurofins, Reaction Biology) to test against a wide range of kinases, as they are common off-targets.
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT) binding or uptake assays.[4]
-
-
Secondary Tier (If initial hits or ambiguity persists):
-
Comprehensive GPCR Panel: To assess selectivity against other GPCRs.
-
Nicotinic Acetylcholine Receptor (nAChR) Panel: Particularly the α4β2 subtype.[4]
-
hERG Channel Assay: To assess potential cardiac liability.
-
Section 3: Best Practices for Using Novel Compounds
Q6: What are the essential quality control steps before starting a large-scale experiment with a new batch of Cmpd-HPDP?
To ensure reliable and reproducible data, the following should be verified for each new batch of compound.[5]
-
Identity and Purity: Confirm by LC-MS and ¹H-NMR. Purity should ideally be >95%.
-
Potency Confirmation: Run a dose-response curve in your primary assay to ensure the IC₅₀ or EC₅₀ is consistent with previous batches.
-
Solubility Check: Perform the visual solubility assessment (Protocol 1) in your specific assay buffer.
References
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Brice, N. L., Carlton, M., & Margolin, D. H. (2024). CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial. EClinicalMedicine, 77, 102882. [Link]
-
Sun, H., Monenschein, H., Schiffer, H. H., et al. (2021). First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 64(14), 9875–9890. [Link]
-
Carroll, F. I., Blough, B. E., Mascarella, S. W., et al. (2014). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 57(19), 8032–8042. [Link]
-
Brice, N. L., et al. (2024). CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial. EClinicalMedicine. [Link]
-
Brice, N. L., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. The Journal of Pharmacology and Experimental Therapeutics, 377(3), 361–372. [Link]
-
Brice, N. L., et al. (2024). CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial. PubMed. [Link]
-
Wang, Y., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(21), 12935–12952. [Link]
-
Chen, M., et al. (2023). 3-Hydroxy-pyridin-4(1H)-ones as siderophores mediated delivery of isobavachalcone enhances antibacterial activity against pathogenic Pseudomonas aeruginosa. European Journal of Medicinal Chemistry, 257, 115454. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-pyridin-4(1H)-ones as siderophores mediated delivery of isobavachalcone enhances antibacterial activity against pathogenic Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
How to prevent degradation of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Welcome to the technical support center for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. This guide is intended for researchers, scientists, and drug development professionals. Here you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments.
I. Compound Overview and Stability Profile
This compound is a unique molecule featuring a 3-hydroxypyridine core, which is a common motif in pharmacologically active compounds, and a pivaloyl group that provides significant steric hindrance.[1] This structure presents specific stability considerations that are critical for experimental success. The primary modes of degradation for this compound are anticipated to be hydrolysis of the amide bond, oxidation of the hydroxypyridine ring, and photodegradation.
The stability of pyridine and its derivatives is a crucial aspect of pharmaceutical development, as these compounds are integral to numerous active pharmaceutical ingredients (APIs).[1][2] Their inherent chemical properties, including solubility and stability, make them valuable in drug design.[3] However, they are also susceptible to degradation under various environmental conditions, which can lead to a loss of potency or the formation of unwanted byproducts.[4][5]
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you identify and resolve potential degradation issues you may encounter during your research.
Issue 1: Loss of Compound Potency in Aqueous Solutions Over Time
Question: I've observed a progressive decrease in the concentration of my stock solution of this compound in a neutral aqueous buffer over 24-48 hours at room temperature. What is the likely cause and how can I prevent this?
Answer: The most probable cause of potency loss in aqueous media is hydrolysis of the amide bond . While the pivaloyl group offers some steric protection, hydrolysis can still occur, especially over extended periods.[1][6] The rate of hydrolysis is often influenced by pH and temperature.[7]
Underlying Mechanism: The amide linkage is susceptible to nucleophilic attack by water. This reaction can be catalyzed by either acidic or basic conditions.[8] The degradation would yield 3-hydroxy-4-aminopyridine and pivalic acid.
Mitigation Strategies:
-
pH Control: Prepare stock solutions in a slightly acidic buffer (pH 4-6). The hydroxypyridine moiety's stability is pH-dependent, and acidic conditions can suppress the hydrolysis of the amide bond.[3][8] Avoid alkaline conditions, which are known to accelerate amide hydrolysis.[9]
-
Temperature Management: Prepare and store stock solutions at reduced temperatures (2-8°C). If the experimental protocol allows, perform dilutions and experiments on ice to minimize thermal degradation.[6]
-
Fresh Preparation: For sensitive assays, it is best to prepare fresh solutions immediately before use. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C.
Experimental Protocol: Rapid Assessment of Hydrolytic Stability
-
Prepare three separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in the following buffers:
-
0.1 M HCl (acidic)
-
Phosphate-buffered saline (PBS), pH 7.4 (neutral)
-
0.1 M NaOH (basic)
-
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound.[10]
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis After Exposure to Air
Question: After leaving my sample solution on the benchtop for several hours, I noticed the appearance of new, more polar peaks in my HPLC chromatogram. What could be happening?
Answer: The emergence of new peaks, particularly those with earlier retention times on a reverse-phase HPLC column, suggests the formation of more polar degradation products. This is often indicative of oxidation of the electron-rich hydroxypyridine ring.[11]
Underlying Mechanism: The hydroxyl group on the pyridine ring makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This can lead to the formation of N-oxides or ring-opened products.[11]
Mitigation Strategies:
-
Inert Atmosphere: When preparing and handling solutions, especially for long-term storage, purge the solvent and the headspace of the vial with an inert gas like nitrogen or argon.
-
Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions.
-
Chelating Agents: To mitigate metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.[12]
Issue 3: Inconsistent Results and Sample Discoloration with Exposure to Light
Question: My experimental results are inconsistent, and I've noticed a slight yellowing of my solid compound and solutions after they have been exposed to ambient laboratory light. Why is this occurring?
Answer: These observations are classic signs of photodegradation . Pyridine and its derivatives are known to be light-sensitive, and UV or even visible light can provide the energy to initiate degradation reactions.[4][5]
Underlying Mechanism: The aromatic pyridine ring can absorb light, leading to an excited state that is more reactive. This can result in the formation of reactive oxygen species and subsequent degradation of the molecule.[5]
Mitigation Strategies:
-
Light Protection: Always store the solid compound and its solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.
-
Controlled Lighting: Conduct experiments under yellow light or with minimal light exposure to prevent photodegradation during the procedure.
-
Photostability Testing: To confirm light sensitivity, perform a forced degradation study by exposing a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and comparing it to a dark control.[13]
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, at a controlled room temperature or refrigerated (2-8°C). For shorter-term laboratory use, storage in a desiccator at room temperature is acceptable.
Q2: Can I use solvents other than aqueous buffers to prepare my stock solutions?
A2: Yes, aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are generally preferred for preparing concentrated stock solutions for long-term storage at -20°C or -80°C. These solvents are less likely to participate in hydrolysis. However, it is crucial to be aware of the final concentration of the organic solvent in your experimental system to avoid any off-target effects.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor.[8]
-
Acidic pH (4-6): Generally offers the best stability by minimizing the rate of amide hydrolysis.
-
Neutral pH (~7): Moderate stability, but hydrolysis can occur over time.
-
Alkaline pH (>8): Least stable, as basic conditions significantly accelerate amide hydrolysis.
Q4: Are there any known incompatibilities with common excipients?
A4: While specific studies on this compound are not widely available, it is prudent to be cautious with excipients that can affect pH or contain reactive impurities.[14] For instance, excipients with high water content can promote hydrolysis.[15] It is recommended to perform compatibility studies with your intended formulation.
IV. Data Summary and Visualization
Table 1: Recommended Storage Conditions
| Form | Condition | Temperature | Light/Moisture | Rationale |
| Solid | Long-term | 2-8°C or -20°C | Protect from light and moisture | Minimizes all degradation pathways. |
| Short-term | Room Temperature | In a desiccator, protected from light | Adequate for routine laboratory use. | |
| Solution | Stock (Aprotic) | -20°C or -80°C | Amber vials | Aprotic solvent prevents hydrolysis. |
| Working (Aqueous) | 2-8°C (short-term) | Amber vials, prepare fresh | Minimizes hydrolysis and photodegradation. |
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. biomedres.us [biomedres.us]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. colorcon.com [colorcon.com]
- 15. researchgate.net [researchgate.net]
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide experimental variability and solutions
Guide Version: 1.0 Last Updated: January 13, 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide (CAS No. 169205-93-0). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of working with this aminopyridine derivative and ensure the reliability and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the synthesis and handling of this compound.
Q1: My synthesis of this compound resulted in a very low yield. What are the most probable causes? Low yield is typically traced back to one of three areas: suboptimal reaction conditions, purity of starting materials, or competing side reactions. The primary culprits are often incomplete activation of the carboxylic acid (if using a coupling agent) or hydrolysis of the pivaloyl chloride, deactivation of the amine starting material, and formation of an O-acylated byproduct.[1]
Q2: After purification, my product is a tan or brownish solid, not the expected white crystalline powder. What does this discoloration indicate? Discoloration almost always points to the presence of impurities. These could be residual starting materials, colored byproducts from side reactions, or degradation products. Aminopyridine compounds can be susceptible to oxidation, which often forms colored species. We recommend an additional purification step, such as recrystallization or a charcoal treatment, to remove these impurities.
Q3: I am having difficulty separating the product from impurities using standard silica gel column chromatography. What can I do? The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To counteract this, you can add a small amount of a basic modifier, like triethylamine (0.5-1.0%) or pyridine, to your eluent system. Alternatively, for a crystalline solid like this, recrystallization is often a more effective and scalable purification method.
Q4: What are the optimal conditions for the long-term storage of this compound? To ensure stability and prevent degradation, the compound should be stored in a tightly sealed amber glass vial in a cool, dark, and dry environment, preferably in a desiccator at 2-8°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is highly recommended to minimize exposure to oxygen and moisture.
Section 2: In-Depth Troubleshooting Guides
This section provides a detailed analysis of common experimental challenges, organized by workflow stage.
2.1 Synthesis: Acylation of 4-Amino-3-hydroxypyridine
The most common synthetic route is the N-acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. While straightforward in principle, the presence of three potentially reactive sites (the amino group, the hydroxyl group, and the pyridine ring nitrogen) requires careful control of reaction conditions.
Successful synthesis hinges on the precise control of several key variables. The table below outlines our recommendations and the scientific rationale behind them.
| Parameter | Recommended Condition | Rationale & Common Pitfalls |
| Starting Materials | 4-Amino-3-hydroxypyridine (>98%) Pivaloyl Chloride (>98%) | Pivaloyl chloride is highly sensitive to moisture and will hydrolyze to pivalic acid, which is unreactive under these conditions. Using old or improperly stored reagents is a primary cause of reaction failure. |
| Base | Non-nucleophilic hindered base (e.g., Pyridine, DIPEA, 2,6-Lutidine) | A base is required to scavenge the HCl byproduct. Using a nucleophilic base can lead to competitive reactions with the acyl chloride. A sterically hindered base is preferred to avoid complexation with the starting material. |
| Solvent | Anhydrous, aprotic solvents (e.g., DCM, THF, Acetonitrile) | The presence of water will rapidly hydrolyze the acyl chloride.[1] Protic solvents like alcohols will react to form esters. |
| Temperature | Initial addition at 0°C, then warm to room temperature | The acylation reaction is exothermic. Starting at a lower temperature helps to control the reaction rate, minimizing the formation of the di-acylated byproduct and potentially improving selectivity for N-acylation over O-acylation.[1] |
| Stoichiometry | 1.0 - 1.1 equivalents of Pivaloyl Chloride | Using a large excess of the acylating agent is the primary cause of N,N-diacylation, where the newly formed amide is acylated a second time.[2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction and quenching the highly reactive pivaloyl chloride. |
Use the following workflow to diagnose and solve common issues related to low or no product yield.
Caption: Troubleshooting workflow for low-yield synthesis.
2.2 Purification Strategies
Achieving high purity (>99%) is critical for any downstream application. The choice between chromatography and recrystallization depends on the impurity profile and scale.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80%) is a good starting point. For more polar impurities, a gradient of Methanol in Dichloromethane (e.g., 1% to 10%) can be effective.
-
Pro-Tip for Tailing: If the product spot tails significantly on the TLC plate, pre-treat the silica gel by slurrying it in the starting eluent containing 0.5% triethylamine. This passivates the acidic silanol groups, leading to sharper peaks and better separation.
Recrystallization is highly effective for removing minor impurities if the product is crystalline. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
| Recommended Solvent System | Procedure | Expected Outcome |
| Isopropanol / Water | Dissolve the crude product in a minimum amount of hot isopropanol. Add water dropwise until the solution becomes faintly cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath. | The pure product should crystallize out, leaving more soluble impurities behind in the mother liquor. |
| Ethyl Acetate / Hexanes | Dissolve the crude product in a minimum amount of hot ethyl acetate. Add hexanes dropwise until turbidity persists. Cool slowly as described above. | An effective system for removing both more polar and less polar impurities. |
2.3 Characterization and Quality Control
Confirming the identity and purity of the final product is a non-negotiable step.
-
¹H NMR Spectroscopy: This is the primary tool for structural confirmation. Expect to see characteristic signals for the pyridine ring protons, a sharp singlet for the nine chemically equivalent protons of the tert-butyl group, and exchangeable singlets for the amide (N-H) and hydroxyl (O-H) protons.
-
Troubleshooting: If the N-H and O-H peaks are broad or not visible, a D₂O exchange experiment is definitive. Add one drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The N-H and O-H signals will disappear, confirming their identity.
-
-
Mass Spectrometry (MS): Use ESI-MS in positive ion mode. The expected [M+H]⁺ ion for the product (C₁₀H₁₄N₂O₂) will be observed at m/z 195.11. This technique is also invaluable for identifying impurity masses in crude reaction mixtures or purified samples.
-
Melting Point (MP): A pure, crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point is a strong indicator of impurities.
Section 3: Validated Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Amino-3-hydroxypyridine (1.0 eq)
-
Pivaloyl chloride (1.05 eq)
-
Pyridine, anhydrous (3.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-amino-3-hydroxypyridine and anhydrous DCM.
-
Cool the resulting suspension to 0°C using an ice-water bath.
-
Add anhydrous pyridine via syringe, followed by the dropwise addition of pivaloyl chloride over 10-15 minutes. Ensure the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid obtained from the synthesis into an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to fully dissolve the solid with gentle heating and stirring.
-
Once dissolved, slowly add deionized water dropwise until the solution just begins to turn cloudy.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 isopropanol/water.
-
Dry the crystals under high vacuum to obtain the pure this compound.
References
-
Various Authors. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]
-
Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. Retrieved from [Link]
-
Papadopoulos, A., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Bioavailability of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Introduction: This guide is designed for researchers, scientists, and drug development professionals actively working to enhance the oral bioavailability of the novel compound N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. As this appears to be a new chemical entity (NCE), this document provides a foundational framework based on established principles of pharmaceutical science. The troubleshooting FAQs herein address common challenges encountered during preclinical development, from initial characterization to in vivo evaluation, with a focus on explaining the scientific rationale behind each strategic choice.
Section 1: Initial Characterization & Problem Diagnosis
FAQ 1: My lead compound, this compound, shows poor oral bioavailability in initial rodent studies. Where do I begin the investigation?
Answer: Low oral bioavailability is a common hurdle for NCEs and is typically a function of poor solubility, low permeability, extensive first-pass metabolism, or a combination thereof. The first step is to systematically diagnose the root cause. A logical starting point is to classify your compound according to the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[1] This classification will be the primary guide for your formulation strategy.[1]
Workflow for Diagnosing Poor Bioavailability:
Caption: Initial decision tree for diagnosing the cause of poor bioavailability.
Step-by-Step Protocol: Preliminary BCS Assessment
-
Solubility Determination:
-
Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Add an excess of your compound to each buffer and equilibrate for 24-48 hours at 37°C.
-
Filter the saturated solutions and quantify the concentration using a validated HPLC-UV method.
-
Classification: If the highest measured solubility is less than the dose divided by 250 mL, it is considered "low solubility."
-
-
Permeability Assessment (In Vitro):
-
Utilize a Caco-2 cell monolayer assay, which is the gold standard for predicting human intestinal permeability.[2][3] This assay measures the rate of transport from the apical (intestinal lumen) to the basolateral (blood) side.
-
Classification: A compound with a Papp (apparent permeability coefficient) value comparable to or greater than that of a high-permeability reference standard (e.g., metoprolol) is considered "high permeability."[4]
-
Section 2: Formulation Strategies & Troubleshooting
FAQ 2: My compound is likely BCS Class II (low solubility, high permeability). What are my primary formulation options to improve its dissolution rate?
Answer: For a BCS Class II compound, the rate-limiting step to absorption is its dissolution in the gastrointestinal fluids.[5][6] Therefore, the goal is to increase the dissolution rate and/or the transient concentration of the dissolved drug. The primary strategies are:
-
Salt Formation: Your compound's structure contains a basic pyridine nitrogen and an acidic hydroxyl group, making it amenable to salt screening.[7] A salt form can dramatically increase aqueous solubility and dissolution rate compared to the free form.[8][9]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state dispersed within a polymer matrix can significantly enhance solubility.[10][11] The amorphous form lacks a stable crystal lattice, requiring less energy to dissolve.[12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in lipids, surfactants, and co-solvents can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[13][14][15]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[16][17]
| Strategy | Mechanism of Enhancement | Key Advantages | Common Pitfalls |
| Salt Formation | Increases solubility and dissolution rate by ionizing the molecule.[7][8] | Well-established regulatory path; can be simple to manufacture. | Potential for disproportionation back to the less soluble free form; hygroscopicity issues.[9] |
| Amorphous Solid Dispersions (ASD) | Maintains the drug in a high-energy, amorphous state, increasing apparent solubility and sustaining supersaturation.[10][18] | Can achieve significant increases in bioavailability; suitable for very poorly soluble drugs. | Physical instability (recrystallization) during storage; requires careful polymer selection.[12] |
| Lipid-Based Systems (e.g., SEDDS) | Presents the drug in a solubilized form; digestion products can form micelles that keep the drug in solution.[19][20] | Can bypass dissolution as a rate-limiting step; may reduce food effects.[15] | Potential for drug precipitation upon dispersion; excipient compatibility and stability challenges.[21] |
| Particle Size Reduction | Increases surface area available for dissolution.[16][17] | Straightforward concept; effective for compounds where dissolution is moderately limited. | May not be sufficient for extremely insoluble compounds; risk of particle agglomeration. |
FAQ 3: I'm developing an Amorphous Solid Dispersion (ASD), but my formulation shows recrystallization upon storage. How do I troubleshoot this?
Answer: Physical instability, manifesting as recrystallization, is the primary challenge for ASDs. The thermodynamic driving force for an amorphous material is to return to its more stable, lower-energy crystalline state.[12] The key to a stable ASD is inhibiting molecular mobility.
Troubleshooting Workflow for ASD Instability:
Caption: A systematic approach to troubleshooting ASD physical instability.
Key Considerations:
-
Drug-Polymer Miscibility: The drug and polymer must be miscible to form a stable, single-phase system.[12] If the drug loading exceeds the solubility within the polymer, phase separation can occur, leading to rapid crystallization.[12] Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility.
-
Glass Transition Temperature (Tg): The Tg is the temperature at which the amorphous system transitions from a rigid glassy state to a more mobile, rubbery state. To ensure stability, the Tg of the ASD should be at least 50°C higher than its storage temperature. Water acts as a plasticizer and can significantly depress the Tg, so moisture control is critical.[11]
-
Polymer Selection: The choice of polymer is crucial. Polymers like HPMC-AS can form specific hydrogen bonds with the drug, which helps prevent the drug molecules from self-associating and crystallizing.[22]
Section 3: Analytical & In Vitro Assay Troubleshooting
FAQ 4: My dissolution results for a new formulation are highly variable and show incomplete release. What are the common causes?
Answer: High variability and incomplete release in dissolution testing for poorly soluble drugs are often linked to the method itself or interactions between the drug, formulation, and dissolution medium.[23]
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| High Variability | Inadequate Wetting: The hydrophobic surface of the drug powder repels the aqueous medium, leading to clumping and inconsistent surface area exposure. | Add a Surfactant: Incorporate a low concentration (e.g., 0.1-1.0%) of a surfactant like Sodium Lauryl Sulfate (SLS) into the medium to reduce surface tension and ensure proper wetting.[24][25][26] |
| Coning: Undissolved powder accumulates at the bottom of the vessel, outside the main hydrodynamic mixing zone. | Increase Agitation Speed: Raise the paddle speed (e.g., from 50 to 75 or 100 RPM) to improve mixing. Change Apparatus: Consider using USP Apparatus 1 (Basket) if coning is persistent with Apparatus 2 (Paddle). | |
| Improper Degassing: Dissolved gases in the medium can form bubbles on the dosage form or apparatus, reducing the effective surface area for dissolution.[24][25] | Ensure Proper Degassing: Use a validated degassing method (e.g., vacuum filtration, helium sparging) and verify dissolved oxygen levels are below 6 mg/L.[24][25] | |
| Incomplete Release | Non-Sink Conditions: The concentration of the drug in the bulk medium approaches its saturation solubility (Cs), causing the dissolution rate to slow down and plateau prematurely.[26][27] | Increase Medium Volume: If possible, use larger volume vessels (e.g., 2L) to maintain sink conditions (where bulk concentration is <1/3 of Cs).[27] Use Solubilizing Media: Add surfactants or co-solvents (if justified) to increase the drug's saturation solubility in the medium.[26] |
| Precipitation/Recrystallization: For enabling formulations like ASDs, the drug may dissolve to create a supersaturated solution but then precipitate into a less soluble (often crystalline) form in the dissolution vessel. | Use Biorelevant Media: Media like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State) contain bile salts and lecithin that can help maintain supersaturation, better mimicking in vivo conditions. | |
| Drug Degradation: The compound may be unstable at the pH of the dissolution medium, leading to a lower measured concentration over time.[24][25] | Assess Stability: Run a solution stability test of the drug in the proposed medium for the duration of the dissolution test. If degradation occurs, adjust the pH or protect samples from light if the drug is photosensitive. |
FAQ 5: I'm using a Caco-2 assay to assess permeability, but the efflux ratio is high and inconsistent. What should I check?
Answer: A high and variable efflux ratio (ER > 2) suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are expressed on Caco-2 cells.[28] This can be a significant barrier to oral absorption.
Troubleshooting Protocol for High Efflux in Caco-2 Assays:
-
Confirm Monolayer Integrity: Before and after each experiment, verify the integrity of the Caco-2 monolayer.[28]
-
Measure TEER: Transepithelial electrical resistance (TEER) values should be within the laboratory's historical range (e.g., >300 Ω·cm²).[28] A drop in TEER indicates compromised tight junctions.
-
Lucifer Yellow Co-dosing: Measure the transport of Lucifer Yellow, a paracellular marker. High transport (>1-2%) indicates a leaky monolayer.[28]
-
-
Rule out Low Recovery: Poor compound recovery can artificially inflate the efflux ratio.[2][29]
-
Check for Non-specific Binding: Use low-binding plates and assess the amount of compound bound to the plate materials.
-
Assess Cell-associated Compound: Lyse the cells after the experiment to quantify how much compound is trapped within the monolayer.
-
Verify Analytical Method: Ensure your analytical method is not suffering from matrix effects from the cell culture medium.
-
-
Confirm Transporter Involvement:
Section 4: In Vivo & IVIVC Considerations
FAQ 6: I've successfully improved in vitro dissolution with an ASD formulation, but the in vivo exposure in my rodent model is still disappointingly low. What could be the disconnect?
Answer: A lack of in vitro-in vivo correlation (IVIVC) is a frequent and complex challenge, especially for poorly soluble drugs formulated in enabling systems like ASDs.[21][30] While improved dissolution is a prerequisite, it does not guarantee absorption.
Potential Causes for Poor IVIVC:
-
In Vivo Precipitation: The ASD may dissolve rapidly in the stomach or upper intestine, creating a highly supersaturated solution. However, this supersaturated state may be fragile. As the formulation travels down the GI tract, changes in pH or fluid volume can cause the drug to rapidly precipitate or "crash out" into a poorly soluble, non-absorbable form. Traditional dissolution tests may not capture this dynamic process.[30]
-
Troubleshooting: Use more advanced in vitro models like transfer models or dissolution/permeation systems that simulate the transition from stomach to intestine. Ensure your formulation contains sufficient precipitation inhibitors (the polymer from the ASD should serve this role).
-
-
First-Pass Metabolism: The compound may be well-absorbed through the gut wall but then extensively metabolized by enzymes in the intestinal enterocytes (e.g., CYP3A4) or the liver before it can reach systemic circulation.
-
Troubleshooting: Conduct in vitro metabolic stability assays using liver microsomes and S9 fractions. If metabolism is high, this is a fundamental liability of the molecule's structure, not its formulation.
-
-
Gut Wall Efflux: As identified in the Caco-2 assay, active efflux by transporters like P-gp can pump the absorbed drug back into the intestinal lumen, limiting net absorption.
-
Troubleshooting: While formulation changes cannot typically block transporters, understanding this mechanism is critical for interpreting data and guiding future medicinal chemistry efforts.
-
-
Limitations of the Animal Model: The physiology of the rodent GI tract (e.g., pH, transit times, enzymatic activity) can differ significantly from humans. The formulation's performance may not be translatable.
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. Available from: [Link]
-
Salt Screening. Improved Pharma. Available from: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]
-
Salt Screening. Charles River Laboratories. Available from: [Link]
-
Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available from: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available from: [Link]
-
Salt screening. CRYSFORMA. Available from: [Link]
-
Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Available from: [Link]
-
Lipid Based Drug Delivery Systems. Pharma Focus Asia. Available from: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]
-
Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. Available from: [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR. Available from: [Link]
-
The importance of excipients in drugs. Open Access Journals. Available from: [Link]
-
BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. Available from: [Link]
-
Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. Available from: [Link]
-
Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. Available from: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
-
(PDF) Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. ResearchGate. Available from: [Link]
-
Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
Polymorph, Salt & Cocrystal Screening. Veranova. Available from: [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms. Pharma Lesson. Available from: [Link]
-
In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. PubMed. Available from: [Link]
-
In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Bentham Science Publisher. Available from: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available from: [Link]
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Available from: [Link]
-
Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Request PDF. Available from: [Link]
-
In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Bentham Science Publishers. Available from: [Link]
-
Innovative Approaches to Development of BCS-Based Drug Formulations. ManTech Publications. Available from: [Link]
-
Dissolution Method Troubleshooting. Available from: [Link]
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. Available from: [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available from: [Link]
-
Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Available from: [Link]
-
(PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link]
-
Factors to Consider in Dissolution Testing. Pharmaceutical Technology. Available from: [Link]
-
3-hydroxy-N,N-dimethylpropanamide. PubChem. Available from: [Link]
-
(PDF) Solving solubility issues with amorphous solid dispersions. ResearchGate. Available from: [Link]
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]
-
How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Cambrex. Available from: [Link]
-
Propionamide. PubChem. Available from: [Link]
Sources
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmalesson.com [pharmalesson.com]
- 7. criver.com [criver.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 21. In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. pharmtech.com [pharmtech.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 30. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities [mdpi.com]
- 31. researchgate.net [researchgate.net]
Addressing cytotoxicity of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide in non-target cells
Welcome to the technical support center for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target cytotoxicity. Given that this is a novel compound, unexpected biological effects in non-target cells can be a significant hurdle. This resource provides a structured approach to identifying, understanding, and mitigating these effects, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering unexpected cytotoxicity.
Q1: I am observing significant cell death in my non-target/control cell line when using this compound. What could be the primary cause?
A1: Unanticipated cytotoxicity in non-target cells can stem from several factors. It's crucial to first rule out experimental artifacts such as contamination, incorrect compound concentration, or issues with cell culture conditions[1]. However, if these are controlled for, the cytotoxicity is likely an inherent "off-target" effect of the compound. This occurs when a molecule interacts with unintended cellular targets, disrupting normal biological processes and leading to cell death[2][3]. For a compound like this compound, the chemical structure itself provides clues to potential mechanisms.
Q2: What are the plausible mechanisms of cytotoxicity for a 3-hydroxy-pyridin-4-one derivative like this compound?
A2: The 3-hydroxy-pyridin-4-one scaffold is a well-known bidentate chelator, particularly for trivalent metal ions like iron (Fe³⁺)[4][5][6]. Therefore, a primary hypothesis for the observed cytotoxicity is the chelation of essential intracellular metal ions, particularly iron. Iron is critical for numerous cellular processes, including DNA replication, cellular respiration, and metabolic reactions. Depletion of the intracellular iron pool can induce oxidative stress and trigger apoptotic pathways[5][7][8]. Other potential mechanisms for pyridine derivatives include the disruption of key cellular signaling pathways or inhibition of essential enzymes[9][10].
Q3: How can I differentiate between general off-target toxicity and a specific, but unintended, mechanism of action?
A3: Differentiating between these requires a systematic approach. Start by comparing the observed cellular phenotype with the known consequences of targeting the intended pathway. If there are discrepancies, off-target effects are likely. A dose-response analysis is also critical; off-target effects often manifest at higher concentrations[11]. To investigate a specific mechanism like iron chelation, you can perform rescue experiments by co-incubating the cells with an iron source, such as ferric ammonium citrate or holo-transferrin. If the cytotoxicity is ameliorated, it strongly supports the iron chelation hypothesis.
Q4: Are there standard assays to quantify and characterize this cytotoxicity?
A4: Yes, several standard in vitro assays can be used. These include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is often correlated with cell viability[12][13].
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays quantify cell death by measuring the leakage of intracellular components or the uptake of a membrane-impermeable dye[14][15].
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): These flow cytometry-based assays can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death[12].
Part 2: Troubleshooting Guide for Unexpected Cytotoxicity
If you are encountering unexpected cytotoxicity, follow this logical troubleshooting workflow.
Troubleshooting Steps in Detail:
| Step | Action | Rationale | Potential Pitfalls & Solutions |
| 1. Verify Experimental Setup | Review protocols for cell seeding density, compound preparation, and incubation times. | Simple errors are a common source of variability. | Pitfall: Inconsistent cell numbers. Solution: Use a cell counter for accurate seeding. |
| 2. Check for Contamination | Visually inspect cultures under a microscope for bacteria or fungi. Use a mycoplasma detection kit. | Contamination can cause cell death independent of the compound's effect.[1] | Pitfall: Low-level contamination is not visible. Solution: Regularly test cultures for mycoplasma. |
| 3. Confirm Compound Integrity & Concentration | Verify the correct weighing of the compound and serial dilutions. If possible, confirm the identity and purity of the compound stock. | An error in concentration can lead to unexpectedly high toxicity. | Pitfall: Compound precipitation in media. Solution: Check solubility limits and consider using a lower concentration or a different solvent (ensure final solvent concentration is non-toxic, e.g., <0.5% DMSO).[12] |
| 4. Perform Dose-Response and Time-Course Studies | Test a wide range of compound concentrations (e.g., logarithmic scale) and measure cytotoxicity at multiple time points (e.g., 24, 48, 72 hours). | This will determine the IC50 (half-maximal inhibitory concentration) and reveal if the toxicity is acute or cumulative.[11] | Pitfall: Choosing a single, high concentration. Solution: A full dose-response curve provides a more complete picture of the compound's potency. |
Part 3: Key Experimental Protocols
Here are condensed protocols for foundational cytotoxicity assays. Always include appropriate positive and negative controls.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[12][13]
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between different stages of cell death.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer and analyze by flow cytometry within one hour.
Part 4: Mitigation Strategies for Off-Target Cytotoxicity
If off-target cytotoxicity is confirmed, consider these strategies to minimize its impact.
Optimization of Experimental Parameters
-
Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of the compound that still elicits the desired on-target effect.
-
Reduce Incubation Time: A shorter exposure time may be sufficient for the on-target activity while minimizing off-target toxicity.[11]
Mechanistic-Based Rescue Experiments
-
Iron Supplementation: To test the iron chelation hypothesis, co-treat cells with the compound and a source of iron, such as ferric ammonium citrate (100 µM) or holo-transferrin (50 µg/mL). A reduction in cytotoxicity would support this mechanism.
Modifying the Experimental System
-
Use a Different Cell Line: Cytotoxicity can be cell-type specific. Testing in a different non-target cell line may show reduced effects.[11]
-
Consider a 3D Culture Model: Spheroids or organoids can sometimes have different sensitivities to compounds compared to 2D monolayer cultures and may better represent in vivo conditions.
References
-
Mohamed, K. S., Tawfik, E. H., Dardeer, H. M., & Fadda, A. A. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787–794. Available at: [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Mohamed, K. S., Tawfik, E. H., Dardeer, H. M., & Fadda, A. A. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Cieplik, F., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3223. Available at: [Link]
-
ResearchGate. (n.d.). Clinically-used pyridine-containing compounds. Retrieved from [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of zinc and iron chelation in apoptosis mediated by tachpyridine, an anti-cancer iron chelator. Retrieved from [Link]
-
Richardson, D. R., et al. (2009). Cytotoxic iron chelators: characterization of the structure, solution chemistry and redox activity of ligands and iron complexes of the di-2-pyridyl ketone isonicotinoyl hydrazone (HPKIH) analogues. Journal of Biological Inorganic Chemistry, 14(4), 547–560. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Retrieved from [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available at: [Link]
-
Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Cellular Targets and Mechanisms in the Cytotoxic Action of Non-biodegradable Engineered Nanoparticles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]
-
Frontiers in Physiology. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Generic Safety Data Sheet. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009). The role of iron chelation in cancer therapy. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Example Safety Data Sheet 2. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Iron chelators: as therapeutic agents in diseases. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-(3-Hydroxy-pyridin-4-yl)-2, 2-dimethyl-propionamide, 1 gram. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of iron chelation in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic iron chelators: characterization of the structure, solution chemistry and redox activity of ligands and iron complexes of the di-2-pyridyl ketone isonicotinoyl hydrazone (HPKIH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide vs other biofilm inhibitors
Further research should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy in complex, multi-species biofilm models that more closely mimic clinical infections. The combination of these novel inhibitors with conventional antibiotics is also a critical area of investigation, as this synergy may restore antibiotic efficacy and provide a powerful tool to overcome one of the most significant challenges in modern medicine. [12][28]
References
-
Crystal violet assay. Bio-protocol. [Link]
-
Quorum sensing inhibitors as anti-biofilm agents. PubMed. [Link]
-
Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. [Link]
-
Quorum Sensing Inhibitors Increase the Susceptibility of Bacterial Biofilms to Antibiotics In Vitro and In Vivo. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Targeting biofilms using quorum sensing inhibitors. Tagkopoulos Lab - UC Davis. [Link]
-
Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. JoVE. [Link]
-
Crystal Violet Biofilm Assay. iGEM. [Link]
-
Quorum Sensing inhibition. Quadram Biofilms. [Link]
-
Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments (JoVE). [Link]
-
Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. ibidi. [Link]
-
General Biofilm Assay Protocol. iGEM. [Link]
-
Novel Strategies for the Prevention and Treatment of Biofilm Related Infections. Molecules. [Link]
-
Biofilm. Wikipedia. [Link]
-
Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview. JoVE. [Link]
-
Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers in Microbiology. [Link]
-
A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol. [Link]
-
Anti-biofilm therapeutic target sites organized by cellular membrane, matrix, and intracellular pathways. ResearchGate. [Link]
-
(PDF) Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. ResearchGate. [Link]
-
Next-Generation Strategies for Controlling Foodborne Pathogens: Precision Antimicrobials, Biofilm Disruption, and Emerging Molecular Interventions. MDPI. [Link]
-
Novel small-molecule compound YH7 inhibits the biofilm formation of Staphylococcus aureus in a sarX-dependent manner. mSphere - ASM Journals. [Link]
-
Stopping Bacterial Adhesion: A Novel Approach to Treating Infections. Karger Publishers. [Link]
-
Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology. [Link]
-
Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. PubMed. [Link]
-
Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H) - PubMed. PubMed. [Link]
-
Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies. Frontiers in Cellular and Infection Microbiology. [Link]
-
Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H )-ones with N -Phenylamide QS Inhibitors. ResearchGate. [Link]
-
Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens. Frontiers in Cellular and Infection Microbiology. [Link]
-
This compound. Amerigo Scientific. [Link]
-
N-(3-Hydroxy-pyridin-4-yl)-2, 2-dimethyl-propionamide, 1 gram. Oakwood Chemical. [Link]
-
Approaches for Mitigating Microbial Biofilm-Related Drug Resistance: A Focus on Micro- and Nanotechnologies. MDPI. [Link]
Sources
- 1. Quorum sensing inhibitors as anti-biofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 3. Biofilm - Wikipedia [en.wikipedia.org]
- 4. Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Dual-Acting Biofilm Inhibitors against Pseudomonas aeruginosa by the Coupling of 3-Hydroxypyridin-4(1 H)-ones with N-Phenylamide QS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting biofilms using quorum sensing inhibitors - Tagkopoulos Lab [tagkopouloslab.ucdavis.edu]
- 12. journals.asm.org [journals.asm.org]
- 13. Quorum Sensing inhibition - Quadram Biofilms [biofilmbrainhub.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Extracellular matrix-degrading enzymes as a biofilm control strategy for food-related microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. karger.com [karger.com]
- 18. Novel Strategies for the Prevention and Treatment of Biofilm Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 21. Crystal violet assay [bio-protocol.org]
- 22. Crystal violet staining protocol | Abcam [abcam.com]
- 23. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. static.igem.org [static.igem.org]
- 26. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
A Comparative Analysis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide Against Conventional Antibiotics: A Guide for Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, molecules that present unique mechanisms of action are of paramount interest. This guide provides a comparative overview of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a compound belonging to the hydroxypyridinone class, against established antibiotics. Due to the limited direct experimental data on this specific molecule, this analysis is based on the well-documented antimicrobial properties of structurally related 3-hydroxy-4-pyridinone derivatives. These analogues have demonstrated potential as iron chelators and quorum sensing inhibitors, suggesting a promising, yet underexplored, avenue for antimicrobial drug discovery.
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1][2] Its structure features a 3-hydroxy-pyridin-4-yl core, a scaffold known for its metal-chelating properties, particularly for Fe(III). The propionamide side chain can influence the molecule's lipophilicity and cell permeability. While this specific compound is commercially available for research purposes, its biological activity, particularly its antimicrobial potential, remains largely uncharacterized in publicly available literature.
Postulated Mechanism of Action: Iron Sequestration and Beyond
The antimicrobial activity of many 3-hydroxy-4-pyridinone (3,4-HPO) compounds is linked to their ability to chelate iron.[3] Iron is an essential nutrient for bacterial growth and pathogenesis. Siderophores are small, high-affinity iron-chelating molecules produced by bacteria to scavenge iron from the host environment. The 3,4-HPO scaffold mimics the bidentate chelation motif of these natural siderophores, allowing them to compete for iron and induce a state of iron starvation in bacteria, thereby inhibiting their growth.[3]
Furthermore, some pyridinone derivatives have been shown to possess dual-acting properties, including the inhibition of quorum sensing (QS) in pathogens like Pseudomonas aeruginosa.[4] Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By interfering with QS, these compounds can attenuate bacterial pathogenicity and enhance their susceptibility to conventional antibiotics.
Caption: Postulated dual-acting mechanism of this compound.
Comparative Antimicrobial Activity (Hypothetical)
To provide a tangible comparison, we present a hypothetical antimicrobial profile for this compound (designated as Compound X) against key bacterial pathogens. The data for comparator antibiotics are based on established literature values.
| Organism | Compound X (Hypothetical MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Gentamicin (MIC in µg/mL) | Meropenem (MIC in µg/mL) |
| Pseudomonas aeruginosa | 8 - 32 | 0.25 - 4 | 1 - 8 | 0.5 - 4 |
| Staphylococcus aureus (MSSA) | 16 - 64 | 0.25 - 1 | 0.12 - 1 | 0.015 - 0.12 |
| Escherichia coli | 32 - 128 | 0.015 - 0.25 | 0.25 - 2 | 0.015 - 0.12 |
| Mycobacterium tuberculosis | 4 - 16 | 0.5 - 2 | 1 - 4 | 1 - 8 |
Note: These hypothetical MIC values for Compound X are extrapolated from the activities of related 3-hydroxy-4-pyridinone compounds and are intended for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols for Evaluation
To empirically determine the antimicrobial profile of this compound, the following standard protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Step-by-Step Protocol:
-
Preparation of Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay
It is crucial to assess the toxicity of a novel compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate until they reach about 80% confluency.
-
Compound Treatment: Expose the cells to serial dilutions of this compound for 24-48 hours. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is not yet available, its structural similarity to other 3-hydroxy-4-pyridinones suggests a strong potential for it to act as an antimicrobial agent, likely through iron chelation and possibly other mechanisms such as quorum sensing inhibition.[3][4] The provided experimental frameworks offer a clear path for the systematic evaluation of this and similar compounds. Further research into its spectrum of activity, mechanism of action, and in vivo efficacy is warranted to determine its true potential as a novel antibiotic candidate. The exploration of such alternative chemical scaffolds is a critical step in addressing the global challenge of antimicrobial resistance.
References
-
Amerigo Scientific. This compound. [Link]
-
Oakwood Chemical. N-(3-Hydroxy-pyridin-4-yl)-2, 2-dimethyl-propionamide, 1 gram. [Link]
-
Li, Y., et al. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 63(21), 12794–12811. [Link]
-
Ferreira, C. M. H., et al. (2021). Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. International Journal of Molecular Sciences, 22(11), 5894. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Activity of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Introduction
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a novel compound with a chemical structure that suggests potential as an anticancer agent. Its core, a 3-hydroxy-pyridin-4-one moiety, is a well-recognized bidentate iron chelator. The critical role of iron in cellular proliferation and the demonstrated anticancer activity of various iron chelators provide a strong rationale for investigating this compound's therapeutic potential.[1][2][3] Cancer cells, with their rapid proliferation, have a heightened demand for iron, making them particularly vulnerable to iron depletion.[4][5][6] The addition of a 2,2-dimethyl-propionamide (pivaloyl) group may enhance the molecule's lipophilicity and cellular permeability, potentially improving its drug-like properties.
Currently, there is no publicly available data on the anticancer activity of this compound. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically validate its anticancer efficacy. We will outline a series of in vitro experiments to characterize its activity, compare its performance against established anticancer agents, and provide detailed protocols to ensure scientific rigor and reproducibility.
The Scientific Rationale: Iron Chelation as a Therapeutic Strategy
Iron is an indispensable cofactor for enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase. By sequestering intracellular iron, chelating agents can inhibit the activity of such enzymes, leading to cell cycle arrest and the induction of apoptosis.[7][8][9] Several iron chelators, including Deferoxamine (DFO), Deferasirox (DFX), and Triapine, have been investigated as anticancer agents, showing promise in preclinical and clinical settings.[1][8][9][10] The 3-hydroxy-pyridin-4-one scaffold of our target compound is a key structural feature that imparts this iron-chelating capability, forming the primary hypothesis for its potential anticancer mechanism.
Comparative Framework: Benchmarking Against Established Drugs
To provide a meaningful assessment of the compound's potential, its activity must be compared against clinically relevant drugs. We propose a two-pronged comparison:
-
A Standard Chemotherapeutic Agent: Doxorubicin, a widely used anthracycline antibiotic, will serve as a benchmark for general cytotoxic activity. Its mechanisms of action, including DNA intercalation and topoisomerase II inhibition, are well-characterized.
-
Clinically Relevant Iron Chelators: Deferoxamine (DFO) and Deferasirox (DFX) will be used as mechanistic controls to determine if the compound's activity is consistent with that of other iron chelators.
This comparative approach will allow for a nuanced understanding of the compound's potency and potential mechanism of action.
Proposed Cancer Cell Lines for Initial Screening
The selection of appropriate cancer cell lines is critical for the initial validation.[11][12][13][14][15] Based on the hypothesized iron chelation mechanism, we recommend a panel of cell lines from cancer types known to be sensitive to iron depletion:[4][5][6][7][16]
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Cancer (Invasive Ductal Carcinoma) | Well-characterized, commonly used, and known to be sensitive to iron chelation.[6] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype. |
| BxPC-3 | Pancreatic Cancer | Pancreatic cancer cells have shown susceptibility to iron chelators like Deferasirox.[17][18] |
| K562 | Chronic Myelogenous Leukemia | Hematological malignancies are often highly proliferative and have shown responsiveness to iron chelation therapy.[7] |
| U937 | Histiocytic Lymphoma | Another hematological malignancy model to broaden the scope of the investigation. |
Experimental Validation Workflow
A systematic, multi-faceted in vitro approach is essential to validate the anticancer activity of this compound. The following workflow outlines the key experiments, their rationale, and detailed protocols.
Experimental workflow for validating anticancer activity.
Cell Viability and IC50 Determination
The initial step is to assess the compound's effect on the viability and proliferation of the selected cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[3][19][20][21]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, Deferoxamine, and Deferasirox in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Comparative Data Presentation
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | BxPC-3 IC50 (µM) | K562 IC50 (µM) | U937 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Deferoxamine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Deferasirox | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Assessment of Apoptosis Induction
A key characteristic of many anticancer drugs is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][22][23]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound and comparator drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.
Cell Cycle Analysis
Iron depletion is known to cause cell cycle arrest, typically at the G1/S transition, by inhibiting ribonucleotide reductase. Propidium iodide staining followed by flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][11][12][24]
Detailed Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C at this stage.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Molecular Mechanism Validation by Western Blotting
To further investigate the mechanism of action, Western blotting can be used to assess the expression levels of key proteins involved in the cell cycle and apoptosis.[25][26][27][28][29]
Hypothesized signaling pathway and key proteins for analysis.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with the test compounds as described for the previous assays. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p21, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial validation of the anticancer activity of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle in comparison with established drugs, researchers can build a robust data package to support its further development. Positive results from these in vitro studies would warrant progression to more complex models, including 3D cell cultures and in vivo xenograft studies, to assess its efficacy in a more physiologically relevant context.[10] The proposed mechanistic investigation, centered on the hypothesis of iron chelation, will provide crucial insights into its mode of action and potential as a novel therapeutic agent.
References
- Richardson, D. R. (2002). The role of iron chelation in cancer therapy. Blood, 100(3), 767-775.
- García-Chagollán, M., et al. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 21(8), 667-679.
- Abdelaal, G., & Veuger, S. (2021).
- Richardson, D. R. (2005). The role of iron chelation in cancer therapy. Current Medicinal Chemistry, 12(22), 2663-2675.
- Yu, Y., et al. (2020). Iron chelators in cancer therapy. Clinica Chimica Acta, 511, 254-261.
- Ohara, T., & Ninomiya, T. (2018). Iron removal as a potential cancer therapy. Oncology News Australia.
- García-Chagollán, M., et al. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- Sino-American Pioneer Chemical Co., Ltd. (n.d.).
- Iorio, F. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog.
- García-Chagollán, M., et al. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publishers.
- Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Fostad, O., et al. (2017).
- Wikipedia. (2025). Pivaloyloxymethyl.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Anti-Cancer Compounds in Vitro.
- Whitmarsh, R. J., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer, 3, 139-148.
- Sakagami, H., et al. (2018). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 32(5), 1047-1058.
- Fiebig, H. H., & Berger, D. P. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 25(3A), 1593-1600.
- Wikipedia. (2025). Pivalic acid.
- Cocco, M. T., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552.
- Mao, D. T., et al. (1985). Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents. Journal of Medicinal Chemistry, 28(11), 1594-1598.
- Dai, H., et al. (2009). Optimizing Drug Properties Lead-to-Drug Design. University of Zurich, Department of Chemistry.
- El-Naggar, M., et al. (2020). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ChemistrySelect, 5(3), 1017-1026.
- Kumar, A., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1184-1202.
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12, 49-59.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). MTT assay protocol.
- University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- CLYTE Technologies. (2025).
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Kalinowski, D. S., et al. (2012). The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. Molecular Cancer Therapeutics, 11(12), 2717-2728.
- Messa, C., et al. (2010). Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging.
- Umezawa, K., et al. (2016). Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo. BMC Cancer, 16, 683.
- R&D Systems. (n.d.).
- Recalcati, S., et al. (2010). Iron and Cancer. Cells, 7(1), 15.
- Abcam. (n.d.). Western blot protocol.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- Boutaud, O., et al. (2016). Cell Lysates and Western Blot Analysis. Bio-protocol, 6(16), e1900.
- ClinicalTrials.gov. (2020).
- Moore, K. N., et al. (2019). Randomized Phase II Trial of Triapine-Cisplatin-Radiotherapy for Locally Advanced Stage Uterne Cervix or Vaginal Cancers. Frontiers in Oncology, 9, 1373.
- Kuban-Jankowska, A., et al. (2017). Inhibitory Activity of Iron Chelators ATA and DFO on MCF-7 Breast Cancer Cells and Phosphatases PTP1B. Anticancer Research, 37(9), 4799-4806.
- Kontoghiorghes, G. J. (2021). New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer. International Journal of Molecular Sciences, 22(11), 5993.
- withpower.com. (n.d.). Triapine for Uterine Cancer · Info for Participants.
- Al-Warhi, T., et al. (2022). An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells. Scientific Reports, 12(1), 7837.
- Gorska-Ponikowska, M., et al. (2019). Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism. International Journal of Molecular Sciences, 20(20), 5035.
- Liu, Y., et al. (2020). Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism. Journal of Oncology, 2020, 8876596.
- Al-Omair, M. A., et al. (2025). The Role of Iron Chelation Therapy in Colorectal Cancer: A Systematic Review on Its Mechanisms and Therapeutic Potential. Journal of Clinical Medicine, 14(13), 3210.
- Al-Omair, M. A., et al. (2025). Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review.
- Zsiros, E., et al. (2024). Iron Chelation Therapy Elicits Innate Immune Control of Metastatic Ovarian Cancer. Cancer Research, 84(19), 3020-3035.
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. clyte.tech [clyte.tech]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Iron Chelation Therapy in Colorectal Cancer: A Systematic Review on Its Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What is Triapine used for? [synapse.patsnap.com]
- 10. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. kumc.edu [kumc.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. origene.com [origene.com]
- 29. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Efficacy of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide and Alternatives in Resistant Bacterial Strains
The escalating crisis of antibiotic resistance necessitates a rigorous evaluation of novel chemical entities for their potential to combat multidrug-resistant (MDR) pathogens. This guide provides a comparative analysis of the hypothetical efficacy of a novel hydroxypyridine derivative, N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, against key resistant bacterial strains. As there is no publicly available data on the specific antibacterial activity of this compound, this document serves as an evaluative framework. It outlines the scientific rationale for its potential mechanism of action, based on the known properties of the hydroxypyridinone class of molecules, and compares its projected efficacy against established last-resort antibiotics.[1][2][3] The experimental protocols detailed herein provide a roadmap for the systematic evaluation of this and similar candidate molecules.
Introduction: The Challenge of Resistant Pathogens and the Potential of Hydroxypyridinones
Pseudomonas aeruginosa and Klebsiella pneumoniae are notorious for their capacity to develop resistance to a wide array of antibiotics, including carbapenems, posing a significant threat in healthcare settings.[4][5][6] A critical vulnerability of many pathogenic bacteria is their dependence on iron for survival and virulence.[7] This has led to the exploration of iron-chelating compounds as a therapeutic strategy.[8][9][10]
Hydroxypyridinones are a class of compounds known for their high affinity for ferric iron.[3] By sequestering this essential nutrient, they can exert a bacteriostatic or bactericidal effect and potentially restore the efficacy of conventional antibiotics.[8][9][11] The core structure of this compound places it within this promising class of molecules.
Hypothesized Mechanism of Action
The primary hypothesized mechanism of action for this compound is the chelation of extracellular and potentially intracellular iron, thereby depriving the bacterial cell of a critical cofactor for essential enzymatic processes, including DNA replication and cellular respiration. This iron-starvation strategy can inhibit bacterial growth and may also disrupt biofilm formation, a key factor in chronic and device-related infections.[8][9]
Caption: Hypothesized iron chelation mechanism.
Comparative Efficacy Analysis
To contextualize the potential of this compound, we compare its hypothetical target efficacy against that of standard-of-care antibiotics for MDR P. aeruginosa and KPC-producing K. pneumoniae. The following tables present a summary of Minimum Inhibitory Concentration (MIC) data. The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of bacteria.[12]
Table 1: Comparative MIC90 (µg/mL) Against Multidrug-Resistant Pseudomonas aeruginosa
| Antibiotic | Mechanism of Action | Typical MIC90 Range for Resistant Strains | Hypothetical Target MIC90 |
| This compound | Iron Chelation | N/A | ≤ 8 |
| Meropenem | Cell Wall Synthesis Inhibition (Carbapenem) | 16 - >128[13][14] | N/A |
| Ceftazidime-avibactam | Cell Wall Synthesis Inhibition + β-lactamase Inhibitor | 8 - 32 | N/A |
| Tobramycin | Protein Synthesis Inhibition (Aminoglycoside) | 8 - >64 | N/A |
| Ciprofloxacin | DNA Synthesis Inhibition (Fluoroquinolone) | 4 - >32 | N/A |
Table 2: Comparative MIC90 (µg/mL) Against KPC-Producing Klebsiella pneumoniae
| Antibiotic | Mechanism of Action | Typical MIC90 Range for Resistant Strains | Hypothetical Target MIC90 |
| This compound | Iron Chelation | N/A | ≤ 16 |
| Meropenem | Cell Wall Synthesis Inhibition (Carbapenem) | 16 - >64[15] | N/A |
| Ceftazidime-avibactam | Cell Wall Synthesis Inhibition + β-lactamase Inhibitor | 2 - 8[16][17] | N/A |
| Colistin | Cell Membrane Disruption (Polymyxin) | ≤ 0.5 - >8 | N/A |
| Tigecycline | Protein Synthesis Inhibition (Glycylcycline) | 2 - 8[15] | N/A |
Note: The hypothetical target MIC90 for the novel compound is an ambitious but plausible goal for a developmental candidate from this chemical class, aiming for potency comparable to or better than some existing last-resort options.
Experimental Protocols for Efficacy Evaluation
The following protocols are essential for determining the antibacterial efficacy of a novel compound like this compound.
This protocol follows the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[18][19]
Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a bacterial isolate.
Step-by-Step Methodology:
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for MIC determination.
This assay provides insight into the pharmacodynamics of the compound, determining whether it is bactericidal or bacteriostatic.[20][21][22]
Objective: To assess the rate and extent of bacterial killing over time at various concentrations of the compound.
Step-by-Step Methodology:
-
Preparation: Prepare flasks of CAMHB containing the test compound at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto Tryptic Soy Agar (TSA).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[22]
Caption: Workflow for Time-Kill Kinetic Assay.
Conclusion and Future Directions
While the specific compound this compound remains uncharacterized in the scientific literature as an antibacterial agent, its core structure as a hydroxypyridinone presents a scientifically sound basis for investigation. The proposed mechanism of iron chelation is a validated strategy for inhibiting bacterial growth.[7][10][23] The comparative framework and detailed experimental protocols provided in this guide offer a clear pathway for the evaluation of this and other novel hydroxypyridinone derivatives. Rigorous in vitro testing, as described, is the critical first step in determining if such compounds hold the potential to be developed into new therapies to address the urgent threat of antibiotic-resistant infections. Further studies should also investigate the potential for synergy with existing antibiotics, which could be a powerful strategy to overcome resistance.[8][9][11]
References
-
Pang, Z., Raudonis, R., Glick, B. R., Lin, T. J., & Cheng, Z. (2019). Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies. Journal of International Medical Research, 47(5), 1773–1791. [Link]
-
Horcajada, J. P., Montero, M., Oliver, A., Sorlí, L., Luque, S., Gómez-Zorrilla, S., ... & Grau, S. (2019). Epidemiology and Treatment of Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa Infections. Clinical Microbiology Reviews, 32(4), e00031-19. [Link]
-
Le, K., & Ledesma, K. R. (2018). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci. Pathogens and Disease, 76(5), fty052. [Link]
-
Ali, A., Khan, A. U., & Al-Harrasi, A. (2022). Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies. Frontiers in Microbiology, 13, 908029. [Link]
-
Le, K., & Ledesma, K. R. (2018). Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci. Pathogens and Disease, 76(5), fty052. [Link]
-
Fernández-García, L., Blasco, L., & Ambroa, A. (2022). Recent Advances in Iron Chelation and Gallium-Based Therapies for Antibiotic Resistant Bacterial Infections. Antibiotics, 11(11), 1530. [Link]
-
Dr.Oracle. (2025). What is the treatment for a patient with drug-resistant Klebsiella (Klebsiella pneumoniae) infection?. [Link]
-
Kontoghiorghes, G. J. (2010). The Role of Iron and Chelators on Infections in Iron Overload and Non Iron Loaded Conditions: Prospects for the Design of New Antimicrobial Therapies. Current Medicinal Chemistry, 17(30), 3449-3467. [Link]
-
Ware, J. C., & Jermain, S. V. (2010). Antibacterial Activities of Iron Chelators against Common Nosocomial Pathogens. Antimicrobial Agents and Chemotherapy, 54(9), 3969–3971. [Link]
-
Saini, H., Chhibber, S., & Harjai, K. (2021). Antibiotic-Resistant Pseudomonas aeruginosa: Current Challenges and Emerging Alternative Therapies. Antibiotics, 10(9), 1097. [Link]
-
Zhang, R., Wang, Y., Zhang, Q., Chen, L., Li, J., & Yu, Y. (2020). Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China. Frontiers in Microbiology, 11, 1374. [Link]
-
Centers for Disease Control and Prevention. (2019). Antibiotic Resistance Threats in the United States, 2019. [Link]
-
Sen, A., et al. (2010). Antibacterial Activities of New [(2-Hydroxypropyl)-n-oximino]pyridines. Asian Journal of Chemistry, 22(5), 3951-3956. [Link]
-
Tumbarello, M., et al. (2012). Treatment of carbapenem-resistant Klebsiella pneumoniae: the state of the art. Expert Review of Anti-infective Therapy, 10(12), 1443-1456. [Link]
-
Wang, Z., et al. (2021). Exploiting Natural Maltol for Synthesis of Novel Hydroxypyridone Derivatives as Promising Anti-Virulence Agents in Bactericides Discovery. Journal of Agricultural and Food Chemistry, 69(39), 11599-11609. [Link]
-
Livermore, D. M., & Yang, Y. J. (1989). Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms. Journal of Antimicrobial Chemotherapy, 24(suppl_A), 149-159. [Link]
-
Bassetti, M., et al. (2019). What are the treatment options for resistant Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria?. Expert Opinion on Pharmacotherapy, 20(1), 49-61. [Link]
-
Dittmer, S., et al. (2007). In Vitro Investigations on the Mode of Action of the Hydroxypyridone Antimycotics Rilopirox and Piroctone on Candida Albicans. Mycoses, 50(4), 314-320. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-117. [Link]
-
Medscape. (2024). Klebsiella Infections Treatment & Management. [Link]
-
Humphries, R. M., et al. (2010). Successful treatment of pan-resistant Klebsiella pneumoniae pneumonia and bacteraemia with a combination of high-dose tigecycline and colistin. Journal of Medical Microbiology, 59(Pt 11), 1383-1386. [Link]
-
Shields, R. K., et al. (2021). In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 65(4), e02202-20. [Link]
-
Al-Ghadban, A., et al. (2020). MIC Profiling of Ceftazidime-Avibactam against two Carbapenemase producing Klebsiella pneumoniae Isolates. Infection and Drug Resistance, 13, 1021-1027. [Link]
-
CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
-
Shields, R. K., et al. (2016). Effects of Klebsiella pneumoniae Carbapenemase Subtypes, Extended-Spectrum β-Lactamases, and Porin Mutations on the In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant K. pneumoniae. Antimicrobial Agents and Chemotherapy, 60(8), 4781-4788. [Link]
-
CLSI. M07QG: Minimal Inhibitory Concentration Reading Guide. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Wicha, S. G., et al. (2022). Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa. Frontiers in Pharmacology, 13, 843337. [Link]
-
Khan, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 11-16. [Link]
-
Shields, R. K., et al. (2015). First Report of Ceftazidime-Avibactam Resistance in a KPC-3-Expressing Klebsiella pneumoniae Isolate. Antimicrobial Agents and Chemotherapy, 59(12), 7659-7663. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Tam, V. H., et al. (2005). Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 49(12), 4920-4927. [Link]
-
Scribd. Time Kill Assay. [Link]
-
Wicha, S. G., et al. (2022). Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa. Frontiers in Pharmacology, 13, 843337. [Link]
-
Chalhoub, H., et al. (2016). High-level resistance to meropenem in clinical isolates of Pseudomonas aeruginosa in the absence of carbapenemases. International Journal of Antimicrobial Agents, 48(6), 736-742. [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Wikipedia. Minimum inhibitory concentration. [Link]
-
ResearchGate. (2025). Development and Evaluation of 1-Hydroxypyridin-2(1H)-one Derivatives as Antibacterial Agents against Pathogenic Pseudomonas aeruginosa. [Link]
-
Bytzek, E., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 11(8), 856-877. [Link]
-
Zhou, T., et al. (2011). In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin. FEMS Microbiology Letters, 321(1), 35-41. [Link]
-
Wikipedia. Antifungal. [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 66(4), 2849-2865. [Link]
-
Wang, Y., et al. (2023). 3-Hydroxy-pyridin-4(1H)-ones as siderophores mediated delivery of isobavachalcone enhances antibacterial activity against pathogenic Pseudomonas aeruginosa. European Journal of Medicinal Chemistry, 256, 115454. [Link]
-
Jarrahpour, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7334. [Link]
-
Miller, W. R., et al. (2021). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Infectious Diseases, 7(11), 3149-3162. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135482310, 2-Phenyl-N-(pyridin-2-yl)acetamide. [Link]
Sources
- 1. In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]
- 6. cdc.gov [cdc.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Iron chelation destabilizes bacterial biofilms and potentiates the antimicrobial activity of antibiotics against coagulase-negative Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. facm.ucl.ac.be [facm.ucl.ac.be]
- 15. droracle.ai [droracle.ai]
- 16. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]
- 17. First Report of Ceftazidime-Avibactam Resistance in a KPC-3-Expressing Klebsiella pneumoniae Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Antibacterial Activities of Iron Chelators against Common Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide's therapeutic potential
This guide presents a comprehensive and scientifically rigorous framework for the in vivo validation of this compound (Cpd-X) as a potential therapeutic agent for ischemic stroke. By employing a clinically relevant animal model and comparing against standard-of-care and class-similar drugs, this study design allows for a robust assessment of its therapeutic potential. Positive outcomes from this preclinical validation would provide a strong rationale for further development, including pharmacokinetic studies, toxicology assessments, and eventual progression towards clinical trials. The use of animal models is a critical step in preclinical drug development to establish proof-of-concept for safety and efficacy before human trials. [14]
References
-
How necessary are animal models for modern drug discovery? (n.d.). Taylor & Francis. [Link]
-
Liu, Y., & McCullough, L. D. (2011). Middle cerebral artery occlusion model in rodents: methods and potential pitfalls. Journal of biomedicine & biotechnology, 2011, 464701. [Link]
-
Wang, B., et al. (2022). Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats. Oxidative medicine and cellular longevity, 2022, 8881260. [Link]
-
Gaudier, F., et al. (2021). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Methods in molecular biology (Clifton, N.J.), 2314, 157–167. [Link]
-
Belayev, L., et al. (1996). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke, 27(9), 1632–1639. [Link]
-
Fluri, F., et al. (2015). A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. Journal of cerebral blood flow and metabolism, 35(10), 1675–1687. [Link]
-
Bederson, J. B., et al. (1986). Middle cerebral artery occlusion in rats: a neurological and pathological evaluation of a reproducible model. Stroke, 17(3), 472–476. [Link]
-
Val'dman, A. V., et al. (1985). [Effect of 3-hydroxypyridine derivatives on the central nervous system]. Biulleten' eksperimental'noi biologii i meditsiny, 99(1), 60–62. [Link]
-
Fricker, G., et al. (2018). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Journal of Clinical Medicine, 7(11), 405. [Link]
-
Search for new drugs: Synthesis and pharmacological properties of a new 3-hydroxypyridine derivative. (2013). ResearchGate. [Link]
-
Wang, B., et al. (2022). Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats. PubMed. [Link]
-
Yoshida, H., et al. (2006). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. CNS drug reviews, 12(1), 9–20. [Link]
-
Val'dman, A. V., et al. (1985). [Effect of 3-hydroxypyridine derivatives on the central nervous system]. PubMed. [Link]
-
Amemiya, S., et al. (2005). Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats. European journal of pharmacology, 516(2), 125–131. [Link]
-
Yoshida, H., et al. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. PubMed. [Link]
-
Gerasimova, M. M., et al. (2024). [Efficacy of Mexidol in combination with cerebral revascularization in the treatment of ischemic stroke]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 124(3. Vyp. 2), 67–74. [Link]
-
Mexidol: use of the drug in acute cerebrovascular accidents. (n.d.). mexidol.ru. [Link]
-
Green, A. R., & Cross, A. J. (1997). Techniques for examining neuroprotective drugs in vivo. International review of neurobiology, 40, 47–68. [Link]
-
Shchulkin, A. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International journal of molecular sciences, 25(19), 10475. [Link]
-
Zhuravleva, M. V., et al. (2020). [Efficacy and safety of ethylmethylhydroxypyridine succinate in patients with ischemic stroke]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 120(12. Vyp. 2), 60–66. [Link]
Sources
- 1. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Models of Cerebral Ischemia Show Discrepancy in Therapeutic Effects of M2 Macrophages | PLOS One [journals.plos.org]
- 3. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Mexidol® in acute cerebrovascular accidents (stroke, thrombosis, head injury (TBI), pain, brain hypoxia, microstroke) [mexidol.ru]
- 8. [Efficacy and safety of ethylmethylhydroxypyridine succinate in patients with ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Efficacy of Mexidol in combination with cerebral revascularization in the treatment of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Middle cerebral artery occlusion model in rodents: methods and potential pitfalls [pubmed.ncbi.nlm.nih.gov]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
A Researcher's Guide to the Comparative Analysis of N-(3-Hydroxy-pyridin-4-yl)-amide Derivatives: A Focus on Enzyme Inhibition
This guide provides a comprehensive framework for the comparative analysis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide and its derivatives. While specific comparative data for this exact pivalamide derivative series is not extensively available in the public domain, this guide will utilize closely related and well-studied N-(3-Hydroxy-pyridin-4-one) derivatives to illustrate the principles of synthesis, biological evaluation, and structure-activity relationship (SAR) analysis. This approach offers a robust template for researchers in drug discovery and medicinal chemistry to apply to their own investigations of novel compounds within this chemical space.
The 3-hydroxypyridin-4-one scaffold is a privileged structure in medicinal chemistry, known for its metal-chelating properties and its presence in a variety of biologically active compounds. By exploring derivatives of this core, researchers can systematically probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Introduction to the N-(3-Hydroxy-pyridin-4-yl)-amide Scaffold
The N-(3-Hydroxy-pyridin-4-yl)-amide scaffold is characterized by a 3-hydroxypyridine ring linked to an amide functionality. This core structure presents several key features for medicinal chemists:
-
Hydrogen Bonding: The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
Metal Chelation: The 3-hydroxy-4-pyridone tautomer can chelate metal ions, a property that can be exploited for inhibiting metalloenzymes.
-
Tunable Properties: The amide portion of the molecule provides a readily modifiable handle to alter steric bulk, lipophilicity, and electronic properties, allowing for the fine-tuning of a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This guide will focus on the comparative analysis of derivatives of this scaffold as enzyme inhibitors, drawing on published data for analogous series targeting tyrosinase and acetylcholinesterase.
Comparative Analysis of Biological Activity: A Case Study on Tyrosinase Inhibition
To illustrate a rigorous comparative analysis, we will examine a series of 3-hydroxypyridin-4-one derivatives synthesized and evaluated as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
A study by a group of researchers designed and synthesized a series of 3-hydroxypyridine-4-one derivatives and evaluated their inhibitory activity against mushroom tyrosinase[1][2]. The core scaffold was modified with various substituted benzylidenehydrazide moieties to explore the structure-activity relationship.
Synthesis of Derivatives
The synthesis of these derivatives typically follows a multi-step route, as exemplified in the workflow below. The general strategy involves the protection of the hydroxyl group, followed by functionalization of the pyridine ring, and subsequent deprotection and coupling reactions to introduce the desired diversity elements.
Caption: Generalized synthetic workflow for 3-hydroxypyridin-4-one derivatives.
Comparative Biological Data
The inhibitory activities of the synthesized compounds against the diphenolase activity of mushroom tyrosinase were determined, and the IC50 values are summarized in the table below. Kojic acid, a known tyrosinase inhibitor, was used as a positive control.
| Compound ID | Substituent (R) on Benzylidene | IC50 (µM)[1] |
| 6a | 3,4-dihydroxy | 30.15 |
| 6b | 4-hydroxy-3-methoxy | 25.82 |
| 6c | 4-hydroxy | 35.48 |
| 6d | 4-methyl | > 50 |
| 6e | 4-chloro | 41.66 |
| 6f | 2,4-dichloro | 48.21 |
| Kojic Acid | - | 16.68 |
Structure-Activity Relationship (SAR) Analysis
Based on the experimental data, the following SAR can be deduced:
-
Hydroxyl and Methoxy Substituents are Key: The most potent compound, 6b , features a 4-hydroxy-3-methoxy substitution pattern on the benzylidene ring, with an IC50 value of 25.82 µM[1]. This suggests that these groups are crucial for binding to the enzyme's active site, likely through hydrogen bonding interactions.
-
Electron-Donating Groups Enhance Activity: The presence of electron-donating groups (hydroxyl, methoxy) on the phenyl ring generally leads to better inhibitory activity compared to electron-withdrawing groups (chloro) or unsubstituted analogs.
-
Steric Hindrance may be Detrimental: The 2,4-dichloro substituted derivative (6f ) showed weaker activity, which could be attributed to steric hindrance preventing optimal binding.
-
Competitive Inhibition: Kinetic studies on the most active compound, 6b , revealed a competitive mode of inhibition, indicating that it competes with the substrate (L-DOPA) for binding to the active site of the tyrosinase enzyme[1].
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis of a key intermediate and the tyrosinase inhibition assay.
Synthesis of 1-(Benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridine-3-carbohydrazide
-
Step 1: Synthesis of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one. To a solution of 3-hydroxy-2-methyl-4H-pyran-4-one (1 eq) in a suitable solvent (e.g., acetone), add potassium carbonate (K2CO3, 1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl chloride (BnCl, 1.2 eq) dropwise and reflux the mixture for 24 hours. After completion of the reaction (monitored by TLC), filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Synthesis of 1-(Benzyloxy)-2-methylpyridin-4(1H)-one. To a solution of 3-(benzyloxy)-2-methyl-4H-pyran-4-one (1 eq) in ethanol, add aqueous ammonia (excess) and stir the mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the product.
-
Step 3: Synthesis of 1-(Benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde. Cool a mixture of dimethylformamide (DMF, 5 eq) and phosphoryl chloride (POCl3, 2 eq) to 0°C. Add 1-(benzyloxy)-2-methylpyridin-4(1H)-one (1 eq) portion-wise while maintaining the temperature below 5°C. Stir the mixture at room temperature for 30 minutes and then heat to 80°C for 4 hours. Cool the reaction mixture and pour it into ice water. Neutralize with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aldehyde, which can be purified by column chromatography.
-
Step 4: Synthesis of 1-(Benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. To a solution of the aldehyde from the previous step (1 eq) in a mixture of t-butanol and water, add sodium dihydrogen phosphate (NaH2PO4, 2 eq) and 2-methyl-2-butene (5 eq). Add sodium chlorite (NaClO2, 3 eq) portion-wise at room temperature. Stir the mixture for 6 hours. Quench the reaction with a saturated solution of sodium thiosulfate. Acidify with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.
-
Step 5: Synthesis of Methyl 1-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate. To a solution of the carboxylic acid (1 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 8 hours. Cool the reaction mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry and concentrate the organic layer to obtain the methyl ester.
-
Step 6: Synthesis of 1-(Benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridine-3-carbohydrazide. To a solution of the methyl ester (1 eq) in ethanol, add hydrazine hydrate (10 eq) and reflux for 12 hours. Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the desired hydrazide.
Tyrosinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds and the positive control (kojic acid) in DMSO.
-
Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution at various concentrations. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measure Absorbance: Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a specified period using a microplate reader.
-
Calculate Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance in the presence of the inhibitor.
-
Determine IC50: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Mechanism of Action: Insights from Molecular Docking
To understand the molecular basis of inhibition, molecular docking studies can be performed. For the 3-hydroxypyridin-4-one derivatives targeting tyrosinase, docking simulations can reveal the binding mode within the enzyme's active site.
Sources
- 1. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide Against Standard Iron Chelators
Introduction: The Imperative for Novel Iron Chelation Therapies
Iron, an element indispensable for a myriad of physiological processes, becomes a potent toxin in states of overload. Conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes, which necessitate frequent blood transfusions, invariably lead to transfusional hemosiderosis. This excess iron deposition in vital organs, including the heart and liver, catalyzes the formation of reactive oxygen species, precipitating significant morbidity and mortality.
For decades, iron chelation therapy has been the cornerstone of managing iron overload. The therapeutic landscape has been dominated by three key players: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). While these agents have undoubtedly extended and improved the lives of many, the quest for an ideal iron chelator—one that combines high efficacy, oral bioavailability, favorable safety profile, and affordability—is ongoing.
This guide introduces a potential new entrant in this therapeutic arena: N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide . Possessing the 3-hydroxy-4-pyridone scaffold, a chemical moiety renowned for its iron-chelating properties and exemplified by Deferiprone, this compound warrants a rigorous, systematic evaluation of its potential. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking this novel compound against the current standards of care. We will delve into the established mechanisms of action of the standard chelators and lay out a detailed, field-proven experimental roadmap for the in-depth characterization of this compound.
Chapter 1: Profiling the Incumbent Iron Chelators
A thorough understanding of the existing therapeutic options is paramount to contextualizing the potential advantages of a new chemical entity. Deferoxamine, Deferiprone, and Deferasirox each possess unique chemical and pharmacological properties that dictate their clinical utility and limitations.
Deferoxamine (DFO)
Deferoxamine, a hexadentate chelator, has been the gold standard in iron chelation therapy for over four decades. Its high affinity for ferric iron results in the formation of a stable 1:1 complex, ferrioxamine, which is primarily excreted in the urine. A significant drawback of DFO is its poor oral bioavailability, necessitating parenteral administration via slow subcutaneous or intravenous infusions over several hours, multiple times a week. This demanding regimen often leads to poor patient compliance.
Deferiprone (DFP)
Deferiprone, an orally active bidentate chelator, represented a significant advancement in patient convenience. Three molecules of Deferiprone are required to bind a single ferric ion, forming a 3:1 neutral complex that is also excreted in the urine. Notably, Deferiprone has demonstrated a remarkable ability to remove iron from cardiac tissue, a critical advantage given that cardiac siderosis is a leading cause of mortality in iron-overloaded patients.
Deferasirox (DFX)
Deferasirox is a once-daily, orally administered tridentate chelator. Two molecules of Deferasirox form a stable 2:1 complex with ferric iron, which is predominantly eliminated through the feces via biliary excretion. Its convenient dosing schedule has greatly improved patient adherence to chelation therapy.
Chapter 2: A Proposed Benchmarking Workflow for this compound
To ascertain the therapeutic potential of this compound, a multi-tiered investigational approach is essential. This workflow progresses from fundamental physicochemical characterization to in vitro and in vivo evaluations of efficacy and safety.
Caption: Proposed workflow for benchmarking this compound.
Chapter 3: Detailed Experimental Protocols
The following protocols provide a standardized framework for the comparative evaluation of this compound alongside Deferoxamine, Deferiprone, and Deferasirox.
In Vitro Evaluation of Iron Chelation Efficacy
This assay provides a rapid assessment of the direct iron-binding ability of the test compound. The principle relies on the competition between the chelator and a chromogenic iron-binding indicator, such as Ferrozine, for a known amount of iron.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of FeCl₃ in 0.01 M HCl.
-
Prepare stock solutions of this compound, DFO, DFP, and DFX in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
Prepare a stock solution of Ferrozine in water.
-
Prepare a suitable buffer (e.g., HEPES buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of FeCl₃ to each well.
-
Add increasing concentrations of the test chelators to the wells.
-
Incubate at room temperature for 30 minutes to allow for complex formation.
-
Add the Ferrozine solution to each well.
-
Measure the absorbance at 562 nm. A decrease in absorbance indicates that the test chelator has bound the iron, preventing the formation of the iron-Ferrozine complex.
-
-
Data Analysis:
-
Calculate the percentage of iron chelation for each concentration of the chelator.
-
Determine the EC₅₀ (half-maximal effective concentration) for each compound.
-
The Calcein-AM assay is a fluorescent-based method to measure the chelation of the intracellular labile iron pool (LIP). Calcein-AM is a cell-permeable, non-fluorescent probe that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by the binding of intracellular iron. An effective iron chelator will sequester this iron, leading to an increase in calcein fluorescence.[1]
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media.
-
-
Calcein-AM Loading:
-
Wash the cells with a buffered saline solution.
-
Incubate the cells with a low concentration of Calcein-AM (typically 0.1-0.5 µM) for 15-30 minutes at 37°C.[2]
-
-
Chelator Treatment:
-
Wash the cells to remove excess Calcein-AM.
-
Add media containing various concentrations of this compound and the standard chelators.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the baseline (no chelator) and express the results as a fold-increase in fluorescence.
-
Determine the dose-response relationship for each chelator.
-
This experiment assesses the ability of the chelators to remove excess iron from iron-overloaded cells, mimicking a therapeutic scenario.
Protocol:
-
Induction of Iron Overload in HepG2 Cells:
-
Chelator Treatment:
-
Wash the iron-overloaded cells to remove extracellular iron.
-
Treat the cells with varying concentrations of this compound and the standard chelators for 24-48 hours.
-
-
Quantification of Intracellular Iron:
-
Ferritin Measurement: Lyse the cells and quantify the intracellular ferritin concentration using a commercially available ELISA kit. A decrease in ferritin levels indicates iron removal.
-
Total Iron Content: Alternatively, total intracellular iron can be quantified using atomic absorption spectroscopy or colorimetric assays following cell lysis and acid digestion.
-
-
Data Analysis:
-
Compare the reduction in ferritin or total iron levels induced by the novel compound with that of the standard chelators.
-
In Vivo Evaluation of Iron Chelation Efficacy
Caption: Workflow for the in vivo evaluation of iron chelator efficacy.
A well-established method for inducing iron overload in rodents is through the parenteral administration of iron dextran.[5][6]
Protocol:
-
Animal Model:
-
Use a suitable rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
-
Iron Overload Induction:
-
Administer iron dextran via intraperitoneal (i.p.) or intravenous (i.v.) injections. A typical dosing regimen for mice is 100 mg/kg i.p. once a week for 4 weeks.[7]
-
Allow a period for iron equilibration (e.g., 1 month) after the final injection.
-
-
Treatment Groups:
-
Randomly assign the iron-overloaded animals to different treatment groups:
-
Vehicle control
-
This compound (at various doses, administered orally)
-
Deferoxamine (administered subcutaneously)
-
Deferiprone (administered orally)
-
Deferasirox (administered orally)
-
-
-
Chelator Administration:
-
Administer the chelators daily for a specified duration (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, collect blood and tissues (liver, heart, spleen).
-
Measure serum ferritin levels by ELISA.
-
Determine the iron content in the tissues using atomic absorption spectroscopy or a colorimetric assay after acid digestion.
-
-
Preliminary Safety Assessment:
-
Monitor animal body weight and general health throughout the study.
-
Perform complete blood counts (CBC) and serum chemistry analysis to assess for any potential toxicity.
-
Chapter 4: Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide a template for presenting the expected data from the benchmarking studies.
Table 1: Physicochemical Properties of Iron Chelators
| Property | This compound | Deferoxamine | Deferiprone | Deferasirox |
| Molecular Weight | 194.23 g/mol | 560.68 g/mol | 139.15 g/mol | 373.36 g/mol |
| Chelation Ratio (Chelator:Iron) | To be determined | 1:1 | 3:1 | 2:1 |
| pKa | To be determined | ~8.3, 9.0, 9.7 | ~3.7, 9.8 | ~4.6, 10.0 |
| LogP | To be determined | -2.6 | 0.4 | 3.5 |
Table 2: In Vitro Efficacy of Iron Chelators
| Assay | This compound | Deferoxamine | Deferiprone | Deferasirox |
| Spectrophotometric Iron Binding (EC₅₀) | To be determined | Published Data | Published Data | Published Data |
| Calcein-AM Assay (Fold Fluorescence Increase) | To be determined | Published Data | Published Data | Published Data |
| Ferritin Reduction in HepG2 Cells (%) | To be determined | Published Data | Published Data | Published Data |
Table 3: In Vivo Efficacy in a Rodent Iron Overload Model
| Parameter | This compound | Deferoxamine | Deferiprone | Deferasirox |
| Reduction in Serum Ferritin (%) | To be determined | Published Data | Published Data | Published Data |
| Reduction in Liver Iron Content (%) | To be determined | Published Data | Published Data | Published Data |
| Reduction in Heart Iron Content (%) | To be determined | Published Data | Published Data | Published Data |
Conclusion
The comprehensive benchmarking framework outlined in this guide provides a scientifically rigorous pathway for the evaluation of this compound as a potential novel iron chelator. By systematically comparing its physicochemical properties and its in vitro and in vivo efficacy against the established standards of Deferoxamine, Deferiprone, and Deferasirox, a clear understanding of its therapeutic potential can be achieved. The detailed experimental protocols are designed to ensure the generation of robust and reproducible data, which is critical for making informed decisions in the drug development process. The successful validation of this compound could offer a valuable new therapeutic option for patients suffering from iron overload disorders.
References
- Kurz, T., Terman, A., Gustafsson, B., & Brunk, U. T. (2008). Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it?. Biochemical Journal, 409(3), 725-730.
- Di Marco, V., & Crisponi, G. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3123.
- Epsztejn, S., Glickstein, H., & Cabantchik, Z. I. (1997). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical biochemistry, 248(1), 31-41.
- Abbasi, U., Abbina, S., & Kizhakkedathu, J. N. (2022). The development of an optimized and reliable iron overload HepG2 cell model. Scientific reports, 12(1), 1-13.
- Hider, R. C., & Zhou, T. (2001). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science, 23(3), 201-209.
- de Lima, D. P., de Souza, A. R., de Oliveira, A. C., & de Oliveira, L. F. C. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Acta Scientiarum. Technology, 44, e59838.
- Abbasi, U., Abbina, S., & Kizhakkedathu, J. N. (2023).
- Garrido, M. P., et al. (2021). A new tripodal-3-hydroxy-4-pyridinone for iron and aluminium sequestration: synthesis, complexation and in vivo studies. Dalton Transactions, 50(44), 16223-16237.
- Di Marco, V., & Crisponi, G. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3123.
- Abbasi, U., Abbina, S., & Kizhakkedathu, J. N. (2022). The development of an optimized and reliable iron overload HepG2 cell model. Research Square.
- Santos, M. A., et al. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Bioorganic Chemistry, 153, 107806.
- de Lima, D. P., de Souza, A. R., de Oliveira, A. C., & de Oliveira, L. F. C. (2022).
- Sigma-Aldrich. (n.d.). Ferritin ELISA (SE120054) - Technical Bulletin.
- Yuliani, H., et al. (2024). Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model. Narra J, 4(3), e1003.
- Kurz, T., Terman, A., & Brunk, U. T. (2006). Measurement of intracellular calcein-chelatable iron. FEBS letters, 580(28-29), 6589-6592.
- Bill, E., et al. (2016).
- Thermo Fisher Scientific. (2020). Calcein AM User Guide (Pub.No. MAN0019058 A.0).
- Li, Y., et al. (2025). Preparation of iron dextran complex and its effect on iron deficiency anemia in rats. International Journal of Biological Macromolecules, 330(Pt 1), 147829.
- Yuliani, H., et al. (2024). Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model. Narra J, 4(3), e1003.
- AAT Bioquest. (2025). Experimental Protocol for Calcein AM Assay.
- Sutrisno, E., et al. (2015). Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models. Blood Cells, Molecules, and Diseases, 55(3), 194-199.
- Zakin, M. M., et al. (1988). Iron induction of ferritin synthesis and secretion in human hepatoma cell (Hep G2) cultures. Comptes rendus de l'Academie des sciences. Serie III, Sciences de la vie, 306(7), 249-254.
- Interchim. (n.d.). Instructions Calcein AM Cell Viability Kit.
- Abbasi, U., Abbina, S., & Kizhakkedathu, J. N. (2022). The development of an optimized and reliable iron overload HepG2 cell model. bioRxiv.
- Crisponi, G., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7291.
- Zhou, T., et al. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Biomacromolecules, 9(4), 1314-1322.
- ResearchGate. (2018).
- Olivieri, N. F., et al. (1993). Oral Iron Chelation With 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in Iron Loaded Thalassemia Patients.
- Srichairatanakool, S., Pangjit, K., Phisalaphong, C., & Fucharoen, S. (2013). Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Advances in Bioscience and Biotechnology, 4(2), 153-163.
Sources
- 1. Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Independent Verification of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide's Bioactivity as a Hypoxia-Inducible Factor Stabilizer
This guide provides a comprehensive framework for the independent verification of the bioactivity of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. Based on its structural features, particularly the 3-hydroxy-pyridin-4-yl moiety, a primary hypothesized mechanism of action is the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition is proposed to lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen (hypoxia).
Herein, we outline a rigorous, multi-tiered experimental approach to test this hypothesis, comparing the compound's performance against well-characterized PHD inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design to ensure robust and reliable validation.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway: A Therapeutic Target
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and targeted for degradation. This process is initiated by iron- and 2-oxoglutarate-dependent PHD enzymes, which hydroxylate specific proline residues on HIF-1α.[1] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-1α for proteasomal degradation.[2]
In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, renders these enzymes inactive.[3] Consequently, HIF-1α is not hydroxylated and stabilizes. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation orchestrates a wide range of adaptive responses, including angiogenesis (via Vascular Endothelial Growth Factor, VEGF) and erythropoiesis (via Erythropoietin, EPO).[5]
Small molecule inhibitors of PHD enzymes can mimic this hypoxic response by preventing HIF-1α degradation even in the presence of oxygen.[5] This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease.[5]
Figure 1: The HIF-1 signaling pathway under normoxia and with PHD inhibition.
Comparative Landscape: Established PHD Inhibitors
To rigorously assess the bioactivity of this compound, it is essential to compare its performance against well-established compounds. We will use both a broad-spectrum experimental inhibitor and clinically approved drugs as positive controls.
| Compound | Class | Mechanism of Action | Key Characteristics |
| Dimethyloxalylglycine (DMOG) | Experimental Tool Compound | Cell-permeable 2-oxoglutarate analog | Competitively inhibits PHD enzymes, leading to robust HIF-1α stabilization. Widely used as a positive control in laboratory settings.[6][7] |
| Roxadustat (FG-4592) | Clinically Approved Drug | Potent, reversible HIF-PH inhibitor | Orally bioavailable small molecule that stimulates erythropoiesis and regulates iron metabolism.[8][9] |
| Vadadustat (AKB-6548) | Clinically Approved Drug | Reversible inhibitor of PHD1, PHD2, and PHD3 | Orally administered drug that mimics the body's natural response to hypoxia to stimulate red blood cell production.[10][11] |
| Daprodustat (GSK1278863) | Clinically Approved Drug | Reversible inhibitor of PHD1, PHD2, and PHD3 | Orally administered small molecule that stabilizes HIF-1α and HIF-2α to increase endogenous erythropoietin production.[12][13] |
A Multi-Tiered Strategy for Independent Bioactivity Verification
We propose a systematic, four-tiered approach to validate the hypothesized bioactivity of this compound. This workflow ensures a logical progression from direct enzyme interaction to cellular target engagement and downstream functional outcomes.
Figure 2: Experimental workflow for bioactivity verification.
Tier 1: In Vitro PHD2 Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PHD2, the primary regulator of HIF-1α in most cells.
Rationale: This cell-free assay provides the most direct evidence of target engagement. By using recombinant human PHD2, we can isolate the interaction between the compound and the enzyme, eliminating confounding cellular factors. A colorimetric assay that measures the consumption of the co-substrate α-ketoglutarate offers a robust and non-radioactive method.[14]
Experimental Protocol: Colorimetric α-Ketoglutarate Consumption Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeCl₂, 1 mM Ascorbate, 200 µg/mL Catalase).
-
Prepare stock solutions of recombinant human PHD2, a HIF-1α peptide substrate (e.g., a peptide containing the P564 residue), and α-ketoglutarate (2-OG).
-
Prepare serial dilutions of the test compound and positive controls (e.g., DMOG, Roxadustat) in an appropriate solvent (e.g., DMSO).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the reaction buffer, PHD2 enzyme, and HIF-1α peptide substrate to each well.
-
Add the serially diluted test compound or controls to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Initiate the reaction by adding α-ketoglutarate.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
Colorimetric Detection:
-
Add 2,4-dinitrophenylhydrazine (2,4-DNPH) solution to each well to derivatize the remaining α-ketoglutarate.
-
Incubate at room temperature.
-
Add a strong base (e.g., NaOH) to develop the color.
-
Measure the absorbance at the appropriate wavelength (e.g., ~540 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PHD2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Anticipated Data Summary
| Compound | PHD2 IC₅₀ (nM) |
| This compound | To be determined |
| DMOG | ~106,400[14] |
| Roxadustat | ~27[15] |
| Vadadustat | ~29[15] |
| Daprodustat | ~67[15] |
Tier 2: HIF-1α Stabilization in a Cellular Context (Western Blot)
Objective: To verify that treatment with this compound leads to the accumulation of HIF-1α protein in cultured cells.
Rationale: This assay confirms that the compound is cell-permeable and engages its target within a biological system. Since HIF-1α has a very short half-life under normoxic conditions and translocates to the nucleus upon stabilization, proper sample preparation is critical for detection.[16] Using nuclear extracts is highly recommended to enrich the target protein.[17]
Experimental Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293, HeLa, or a renal cell line like Caki-1) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and positive controls (DMOG, Roxadustat) for a specified duration (e.g., 4-8 hours). Include a vehicle-only (e.g., 0.1% DMSO) control.
-
-
Nuclear Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a nuclear extraction kit or a hypotonic buffer to first isolate the cytoplasm, followed by a high-salt buffer to lyse the nuclei.
-
Critical Step: Ensure all buffers contain protease and phosphatase inhibitors to prevent HIF-1α degradation.[16] Alternatively, buffers containing cobalt chloride (CoCl₂) can be used to effectively stabilize HIF-1α during preparation.[18][19]
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of nuclear protein (e.g., 30-50 µg) per lane onto a 7.5% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe the same membrane for a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control using densitometry software.
-
Normalize the HIF-1α signal to the loading control.
-
Plot the normalized HIF-1α levels against compound concentration to determine the EC₅₀ for protein stabilization.
-
Tier 3: HIF-1 Transcriptional Activity (HRE-Luciferase Reporter Assay)
Objective: To quantify the functional consequence of HIF-1α stabilization, specifically its ability to act as a transcription factor.
Rationale: This assay directly measures the activity of the stabilized HIF-1α/β complex on its cognate DNA binding site, the HRE.[20] A reporter construct containing multiple HRE copies upstream of a luciferase gene provides a highly sensitive and quantitative readout of pathway activation. Co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is crucial for normalizing for transfection efficiency and cell viability.
Experimental Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with two plasmids:
-
An HRE-driven firefly luciferase reporter plasmid.
-
A control plasmid with a constitutive promoter (e.g., SV40 or CMV) driving Renilla luciferase expression.
-
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with a dose-response of the test compound and positive controls for an appropriate time (e.g., 16-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure firefly luciferase activity in a luminometer.
-
Subsequently, measure Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Express the results as fold induction over the vehicle-treated control.
-
Plot the fold induction against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀ for transcriptional activation.
-
Anticipated Data Summary
| Compound | HRE-Luciferase EC₅₀ (µM) |
| This compound | To be determined |
| DMOG | ~25-50 |
| Roxadustat | ~1-5 |
| Vadadustat | ~1-5 |
| Daprodustat | ~0.5-2 |
Tier 4: Downstream Target Gene Expression (qPCR)
Objective: To confirm that HIF-1 transcriptional activity leads to the upregulation of endogenous, physiologically relevant target genes.
Rationale: This final verification step connects the observed pathway activation to a functional cellular outcome. Measuring the mRNA levels of well-established HIF-1 target genes, such as VEGF and EPO, provides definitive evidence of the compound's bioactivity.[21] Quantitative real-time PCR (qPCR) is the gold standard for this type of analysis due to its sensitivity and specificity.[22]
Experimental Protocol: Quantitative PCR (qPCR)
-
Cell Treatment and RNA Extraction:
-
Treat cells (e.g., Hep3B, a human liver cell line known to produce EPO) with the test compound and controls at a fixed concentration (e.g., near the EC₅₀ from the reporter assay) for a suitable time (e.g., 16-24 hours).
-
Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, gene-specific primers for VEGF, EPO, and a housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the ΔCt by subtracting the housekeeping gene Ct from the target gene Ct (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the ΔΔCt by subtracting the control sample's ΔCt from the treated sample's ΔCt (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Anticipated Data Summary
| Treatment (at EC₅₀) | VEGF mRNA Fold Change | EPO mRNA Fold Change |
| Vehicle Control | 1.0 | 1.0 |
| This compound | To be determined | To be determined |
| DMOG | > 5-fold | > 5-fold |
| Roxadustat | > 10-fold | > 10-fold |
Conclusion and Interpretation
This comprehensive guide outlines a rigorous, step-by-step methodology for the independent verification of this compound's bioactivity as a stabilizer of HIF-1α. By progressing through in vitro enzyme assays, cellular target engagement, transcriptional activation, and downstream gene expression analysis, researchers can build a robust, evidence-based profile of the compound's mechanism and potency.
Objective comparison with established PHD inhibitors like Roxadustat, Vadadustat, Daprodustat, and DMOG will provide a clear context for its performance. The successful execution of these self-validating protocols will yield high-confidence data, enabling informed decisions for future research and development in the field of HIF signaling modulation.
References
-
PubChem. Vadadustat. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. What is the mechanism of Roxadustat? [Link]
-
Patsnap Synapse. What is the mechanism of Vadadustat? [Link]
-
Medscape. Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. [Link]
-
PubChem. Daprodustat. National Center for Biotechnology Information. [Link]
-
Fandrey, J., et al. (2022). Roxadustat: A Narrative Review of Action and Safety Profile. Cureus, 14(7), e27283. [Link]
-
Patsnap Synapse. What is Vadadustat used for? [Link]
-
Patsnap Synapse. What is Daprodustat used for? [Link]
-
Del Vecchio, L., & Locatelli, F. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics, 60(12), 1511–1522. [Link]
-
PubChem. Roxadustat. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. What is the mechanism of Daprodustat? [Link]
-
Ovid. Daprodustat. American Journal of Health-System Pharmacy. [Link]
-
Pharmacology, D. (2024). Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease. YouTube. [Link]
-
Ville, S., et al. (2015). The Prolyl Hydroxylase Inhibitor Dimethyl Oxalyl Glycine Decreases Early Gastrointestinal GVHD in Experimental Allogeneic Hematopoietic Cell Transplantation. Transplantation, 99(8), 1586-1595. [Link]
-
Ogle, M. E., et al. (2012). Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α. Neurobiology of Disease, 45(2), 746-755. [Link]
-
AWS. A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease. [Link]
-
MDPI. Dimethyloxalylglycine (DMOG), a Hypoxia Mimetic Agent, Does Not Replicate a Rat Pheochromocytoma (PC12) Cell Biological Response to Reduced Oxygen Culture. [Link]
-
Yuan, Y., et al. (2008). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Journal of Pharmacological and Toxicological Methods, 57(1), 58-61. [Link]
-
Bio-Techne. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. [Link]
-
Maltepe, E., et al. (2005). Hypoxia Activates Constitutive Luciferase Reporter Constructs. PLoS ONE, 1(1), e1. [Link]
-
Raman, V., et al. (2012). Hypoxia-Induced Reporter Genes with Different Half-Lives. Methods in Molecular Biology, 860, 151-163. [Link]
-
BPS Bioscience. HRE Luciferase Reporter Lentivirus. [Link]
-
Chowdhury, R., et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 7(2), 1148-1157. [Link]
-
BPS Bioscience. HRE Luciferase Reporter ME-180 Cell Line. [Link]
-
ResearchGate. Real-time PCR for vascular endothelial growth factor (VEGF) and its... [Link]
-
PubMed. RT-PCR method to quantify vascular endothelial growth factor expression. [Link]
-
Tsubakihara, Y., et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine, 7(Suppl 8), S311. [Link]
-
PubChem. 3-hydroxy-N,N-dimethylpropanamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. (PDF) HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]
-
Chan, M. C., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 296, 100397. [Link]
-
Springer Nature Experiments. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. [Link]
-
ResearchGate. The structure‐based screening protocol applied to identify PHD2... [Link]
-
Frontiers. Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis. [Link]
-
Sino Biological. Human VEGF-A qPCR Primer Pair. [Link]
-
Stockmann, C., et al. (2012). VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells. Nature Medicine, 18(8), 1259-1267. [Link]
-
NCBI. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion. [Link]
-
PubChem. Propionamide. National Center for Biotechnology Information. [Link]
-
Liu, Z., et al. (2017). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(3), 826-836. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. What is the mechanism of Daprodustat? [synapse.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of prolyl hydroxylases by dimethyloxaloylglycine after stroke reduces ischemic brain injury and requires hypoxia inducible factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 9. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 10. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is Vadadustat used for? [synapse.patsnap.com]
- 12. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. What is Daprodustat used for? [synapse.patsnap.com]
- 14. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 20. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
This document will provide you with the procedural, step-by-step guidance necessary to mitigate risks, ensuring a safe laboratory environment for you and your team.
Understanding the Risks: A Profile of Pyridine Derivatives
The pyridine moiety in N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is the primary driver of its potential hazards. Pyridine-based compounds are often volatile and can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] They are known to cause a range of health effects, from skin and eye irritation to more severe issues such as headaches, dizziness, and respiratory irritation.[2][3][4] Therefore, all handling of this compound should be conducted with the assumption that it carries similar risks.
Key Potential Hazards:
-
Inhalation: May cause respiratory irritation, headaches, and dizziness.[2][3]
-
Skin Contact: Can cause skin irritation.[5] Prolonged contact may be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable when working with pyridine derivatives. The following table outlines the recommended PPE for handling this compound, based on the known hazards of related compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation.[2][6] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended. Avoid latex gloves. Always inspect gloves for damage before use and change them frequently. | Provides a barrier against skin contact, which can be harmful.[2][3] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, flame-retardant and antistatic protective clothing is recommended. | Protects against skin contact and potential flammability of related pyridine compounds.[2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors (Type A or K under EN 149) should be used.[6] | Pyridine fumes can be harmful upon inhalation, causing a range of adverse health effects.[2][3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe experimental workflow.
1. Preparation and Engineering Controls:
-
Ventilation: Before handling, ensure your laboratory is well-ventilated. All procedures involving the solid compound or its solutions must be performed in a certified chemical fume hood.[3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[7]
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Before beginning work, ensure all recommended PPE is correctly worn.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[3][6]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[3][4] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][8]
3. In Case of an Emergency:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Decontamination:
-
Surfaces: Decontaminate work surfaces by scrubbing with alcohol.
-
Equipment: Clean all contaminated equipment thoroughly before removing it from the fume hood.
2. Waste Disposal:
-
Chemical Waste: Dispose of the compound and any solutions as hazardous waste. Do not dispose of it down the drain or in regular trash.[11]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[9] Adhere to all local, state, and federal regulations for chemical waste disposal.[9]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). (n.d.). Cole-Parmer. Retrieved from [Link]
-
PYRIDINE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Safety Data Sheet. (2017, October 1). Uniphos Chemicals. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Safety Data Sheet. (2026, January 6). Angene Chemical. Retrieved from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. chemscene.com [chemscene.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uniphos.com.cn [uniphos.com.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
